molecular formula C7H10N2O2 B3430368 Isopropyl 1H-imidazole-1-carboxylate CAS No. 82998-18-3

Isopropyl 1H-imidazole-1-carboxylate

Cat. No.: B3430368
CAS No.: 82998-18-3
M. Wt: 154.17 g/mol
InChI Key: UAILNBAKJABHNQ-UHFFFAOYSA-N
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Description

Isopropyl 1H-imidazole-1-carboxylate is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound Isopropyl 1H-imidazole-1-carboxylate is 154.074227566 g/mol and the complexity rating of the compound is 147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Isopropyl 1H-imidazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 1H-imidazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl imidazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6(2)11-7(10)9-4-3-8-5-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAILNBAKJABHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82998-18-3
Record name 82998-18-3
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Foundational & Exploratory

"Isopropyl 1H-imidazole-1-carboxylate" discovery and synthesis history

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and application of Isopropyl 1H-imidazole-1-carboxylate , a pivotal reagent in modern organic synthesis known for its role in chemoselective acylation.

Technical Monograph & Synthesis Guide

Executive Summary

Isopropyl 1H-imidazole-1-carboxylate (CAS: 82998-18-3) is a specialized carbonylimidazole reagent used primarily for the chemoselective esterification and amidation of carboxylic acids.[1] Often referred to under the umbrella of "Heller-Sarpong Reagents," it serves as a safer, bench-stable alternative to volatile and toxic alkylating agents like diazoalkanes or highly reactive chloroformates. Its discovery marked a significant advancement in "green" acylation technologies, allowing for the functionalization of complex pharmacophores under mild, neutral conditions.

Discovery & Historical Context

The prominence of imidazole-1-carboxylates in organic synthesis was established in 2010 by Stephen T. Heller and Richmond Sarpong at the University of California, Berkeley. While imidazole carbamates were known previously, their utility was largely restricted to protecting group chemistry (e.g., introducing the Cbz group).

Heller and Sarpong identified that these reagents could function as "storehouses" of both an activating group (imidazole) and a nucleophile (the alkoxide), unlocking a novel mechanistic pathway for esterification.

  • The Problem: Traditional esterification of sensitive carboxylic acids required either harsh acidic conditions (Fischer esterification), toxic alkylating agents (Diazomethane, Methyl iodide), or highly reactive electrophiles that lacked selectivity.

  • The Solution: The Heller-Sarpong protocol utilizes alkyl imidazole-1-carboxylates to activate carboxylic acids into acyl imidazoles while simultaneously releasing a stoichiometric amount of alcohol in the immediate reaction sphere. This "local scavenging" effect drives the reaction to completion with high chemoselectivity.

Chemical Specifications

PropertySpecification
IUPAC Name Propan-2-yl 1H-imidazole-1-carboxylate
CAS Number 82998-18-3
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance Colorless to pale yellow liquid
Density 1.098 g/mL (at 25 °C)
Refractive Index n20/D 1.467
Solubility Soluble in DCM, THF, Acetonitrile, Ethyl Acetate
Stability Moisture sensitive; store at 2–8 °C under inert atmosphere

Synthesis of the Reagent

The synthesis of Isopropyl 1H-imidazole-1-carboxylate is a straightforward nucleophilic substitution utilizing 1,1'-Carbonyldiimidazole (CDI) . This protocol is preferred over the chloroformate route due to the avoidance of corrosive HCl byproducts and the operational simplicity of CDI.

Protocol: CDI-Mediated Synthesis

Reaction Scale: 10 mmol Time: 2–4 Hours Yield: >90%

Reagents
  • 1,1'-Carbonyldiimidazole (CDI): 1.62 g (10 mmol)

  • Isopropyl Alcohol (anhydrous): 0.76 mL (10 mmol)

  • Dichloromethane (DCM): 20 mL (Anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with nitrogen/argon.

  • Dissolution: Add CDI (1.62 g) to the flask followed by anhydrous DCM (20 mL). Stir until the CDI is fully suspended/dissolved.

  • Addition: Cool the mixture to 0 °C using an ice bath. Add Isopropyl Alcohol (0.76 mL) dropwise over 5 minutes.

    • Note: Gas evolution (CO₂ is not released in this step; CDI forms the intermediate imidazole-carboxylate).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor by TLC (Silica, 50% EtOAc/Hexanes).

  • Workup: Dilute the reaction mixture with DCM (30 mL). Wash sequentially with:

    • Water (2 x 15 mL) to remove imidazole byproduct.

    • Saturated Brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Result: The product is obtained as a colorless oil. It is typically pure enough for use without column chromatography. If necessary, flash chromatography (SiO₂, EtOAc/Hexanes) can be performed.

Synthesis Diagram

Synthesis cluster_inputs Reagents CDI 1,1'-Carbonyldiimidazole (CDI) Intermediate Intermediate [Im-CO-Im-H]+ [OiPr]- CDI->Intermediate DCM, 0°C IPA Isopropyl Alcohol (iPrOH) IPA->Intermediate Product Isopropyl 1H-imidazole-1-carboxylate (The Reagent) Intermediate->Product Elimination Byproduct Imidazole Intermediate->Byproduct

Caption: Synthesis of Isopropyl 1H-imidazole-1-carboxylate via CDI activation.

Application: The Heller-Sarpong Esterification

This reagent is most valuable when esterifying carboxylic acids that contain other sensitive functional groups (e.g., free amines, alcohols, or acid-labile protecting groups).

Mechanism of Action

The reaction does not proceed via a simple nucleophilic attack on the reagent. Instead, it follows a "activation-release-scavenge" pathway:

  • Activation: The carboxylic acid reacts with the reagent to form a mixed anhydride or directly generates an Acyl Imidazole .

  • Release: This step liberates Isopropanol and CO₂ .

  • Scavenging: The liberated isopropanol, now in high local concentration, attacks the reactive Acyl Imidazole intermediate to form the final ester.

Mechanistic Diagram

Mechanism Acid Carboxylic Acid (R-COOH) Step1 Activation Complex [R-COO-CO-OiPr] Acid->Step1 DCM, Heat Reagent Isopropyl Imidazole-1-carboxylate (Im-CO-OiPr) Reagent->Step1 DCM, Heat AcylIm Acyl Imidazole (R-CO-Im) Step1->AcylIm - CO₂ Alcohol Isopropanol (iPrOH) Step1->Alcohol Release Gas CO₂ (Gas) Step1->Gas Ester Isopropyl Ester (R-CO-OiPr) AcylIm->Ester Nucleophilic Attack (by liberated iPrOH) ImH Imidazole AcylIm->ImH Alcohol->Ester

Caption: The "Activation-Scavenge" mechanism allowing chemoselective esterification.

Standard Protocol for Esterification

Substrate: 1.0 equiv Carboxylic Acid Reagent: 1.2–1.5 equiv Isopropyl 1H-imidazole-1-carboxylate Solvent: Acetonitrile (MeCN) or Toluene

  • Dissolve the carboxylic acid (1 mmol) in anhydrous MeCN (5 mL).

  • Add Isopropyl 1H-imidazole-1-carboxylate (1.5 mmol).

  • Heat the mixture to 60–80 °C (depending on substrate steric hindrance).

    • Observation: Evolution of CO₂ gas indicates reaction progress.

  • Stir for 12–24 hours.

  • Concentrate the solvent and purify via silica gel chromatography.

References

  • Heller, S. T., & Sarpong, R. (2010).[2][3][4][5] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[2][3][5][6][7] Organic Letters, 12(20), 4572–4575.[5] [Link]

  • Heller, S. T., Schultz, E. E., & Sarpong, R. (2012).[8] Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Angewandte Chemie International Edition, 51(33), 8304–8308.[5] [Link]

  • Goethe, O., DiBello, M., & Herzon, S. B. (2022).[9] Total synthesis of structurally diverse pleuromutilin antibiotics. Nature Chemistry, 14, 1–8. (Demonstrates application of Heller-Sarpong reagents in complex synthesis). [Link]

Sources

Spectroscopic data of "Isopropyl 1H-imidazole-1-carboxylate" (¹H NMR, ¹³C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Isopropyl 1H-imidazole-1-carboxylate, a key building block in pharmaceutical and chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The synthesis and key physicochemical properties are also discussed to provide a complete profile of this versatile reagent.

Introduction

Isopropyl 1H-imidazole-1-carboxylate, also known as the Heller-Sarpong reagent, is a valuable acylating agent used in organic synthesis.[2] Its unique structure, featuring an activated carbonyl group attached to an imidazole ring, allows for efficient and chemoselective acyl transfer reactions. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide synthesizes available data to provide a detailed spectral analysis of the title compound.

Synthesis and Physicochemical Properties

Isopropyl 1H-imidazole-1-carboxylate is typically synthesized by the reaction of 1,1'-carbonyldiimidazole (CDI) with isopropyl alcohol. This reaction is generally high-yielding and provides the product as a colorless to light yellow viscous oil.

Synthesis Workflow:

CDI 1,1'-Carbonyldiimidazole (CDI) reaction + CDI->reaction IPA Isopropyl Alcohol IPA->reaction Product Isopropyl 1H-imidazole-1-carboxylate reaction->Product DCM, 0°C to r.t.

Caption: Synthesis of Isopropyl 1H-imidazole-1-carboxylate.

Physicochemical Properties:

PropertyValueSource
CAS Number 82998-18-3[2]
Molecular Formula C₇H₁₀N₂O₂[2]
Molecular Weight 154.17 g/mol [2]
Appearance Colorless to light yellow liquid
Density 1.098 g/mL at 25 °C[2]
Refractive Index n20/D 1.467[2]

Spectroscopic Data and Interpretation

The following sections detail the expected and reported spectroscopic data for Isopropyl 1H-imidazole-1-carboxylate. The interpretation is based on fundamental principles and comparative analysis with structurally related N-acylimidazoles and carbamates.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (CDCl₃, 500 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15s1HH-2 (Im)
~7.45s1HH-4 (Im)
~7.10s1HH-5 (Im)
~5.10sept1HCH (isopropyl)
~1.45d6HCH₃ (isopropyl)

Interpretation:

  • Imidazole Protons: The protons on the imidazole ring are expected to appear as singlets in the aromatic region. The H-2 proton is typically the most deshielded due to its position between two nitrogen atoms. The H-4 and H-5 protons will appear slightly more upfield.

  • Isopropyl Group: The methine proton (CH) of the isopropyl group is expected to be a septet due to coupling with the six equivalent methyl protons. The two methyl groups (CH₃) will appear as a doublet.

Molecular Structure and Proton Assignments:

cluster_mol Isopropyl 1H-imidazole-1-carboxylate cluster_assignments Proton Assignments mol H2 H-2 (~8.15 ppm) H4 H-4 (~7.45 ppm) H5 H-5 (~7.10 ppm) CH CH (~5.10 ppm) CH3 CH3 (~1.45 ppm)

Caption: Structure and predicted ¹H NMR assignments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Similar to the ¹H NMR data, the ¹³C NMR chemical shifts can be predicted based on data from analogous compounds.[3] Some experimental data is available for the compound bound to titanium dioxide, which can serve as a reference.[4]

Predicted ¹³C NMR Data (CDCl₃, 126 MHz):

Chemical Shift (δ, ppm)Assignment
~148.5C=O (carbamate)
~137.0C-2 (Im)
~130.5C-4 (Im)
~117.0C-5 (Im)
~72.0CH (isopropyl)
~22.0CH₃ (isopropyl)

Interpretation:

  • Carbonyl Carbon: The carbamate carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically around 148-150 ppm.

  • Imidazole Carbons: The chemical shifts of the imidazole ring carbons are characteristic, with C-2 being the most deshielded of the ring carbons.

  • Isopropyl Carbons: The methine carbon (CH) will appear further downfield than the methyl carbons (CH₃) due to its attachment to the electron-withdrawing oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamate group. Analysis of related N-acylimidazoles suggests this peak will be at a relatively high wavenumber.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3150MediumC-H stretch (aromatic)
~2980MediumC-H stretch (aliphatic)
~1730-1750StrongC=O stretch (carbamate)
~1470-1550MediumC=N stretch (imidazole ring)
~1250StrongC-O stretch (ester)

Interpretation:

The key diagnostic peak in the IR spectrum is the strong carbonyl stretch. Its position at a higher frequency compared to typical amides is indicative of the reduced amide resonance due to the electron-withdrawing nature of the imidazole ring. This high-frequency stretch is a characteristic feature of N-acylimidazoles.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry data has been reported, confirming the molecular weight of the compound.

Reported Mass Spectrometry Data:

m/zIonSource
155.1[M+H]⁺

Fragmentation Pattern (Predicted):

Under electron impact (EI) or collision-induced dissociation (CID), the fragmentation of Isopropyl 1H-imidazole-1-carboxylate is expected to proceed through several key pathways:

  • Loss of the Isopropyl Group: Cleavage of the isopropyl group to form an ion at m/z 111.

  • Loss of Propene: A McLafferty-type rearrangement could lead to the loss of propene (42 Da) to give an ion at m/z 112.

  • Decarbonylation: Loss of carbon dioxide (44 Da) to yield an isopropyl-imidazole cation at m/z 110.

  • Loss of the Imidazole Ring: Cleavage of the N-C(O) bond to generate an imidazole fragment (m/z 68) or an isopropoxycarbonyl cation (m/z 87).

Fragmentation Diagram:

cluster_frags Predicted Fragments M [M+H]⁺ m/z 155.1 F1 Loss of Isopropyl m/z 111 M->F1 F2 Loss of Propene m/z 112 M->F2 F3 Loss of CO₂ m/z 110 M->F3 F4 Imidazole m/z 68 M->F4

Caption: Predicted mass spectrometry fragmentation pathways.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility. The following are generalized procedures based on standard laboratory practices.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of Isopropyl 1H-imidazole-1-carboxylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 s

    • Spectral width: 0 to 220 ppm

  • Data Processing: Process the raw data with appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy:

  • Sample Preparation: As a neat liquid, place a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: Perform a background subtraction using the spectrum of the empty sample holder.

Mass Spectrometry (ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization mode: Positive

    • Capillary voltage: 3-4 kV

    • Drying gas flow: 5-10 L/min

    • Drying gas temperature: 200-300 °C

    • Mass range: m/z 50-500

  • Data Analysis: Identify the [M+H]⁺ ion and any other significant adducts or fragments.

Conclusion

This technical guide provides a detailed spectroscopic analysis of Isopropyl 1H-imidazole-1-carboxylate based on a combination of reported data and well-established principles of spectral interpretation for related compounds. The provided data and protocols serve as a valuable resource for researchers utilizing this important synthetic reagent, enabling confident identification, reaction monitoring, and quality assessment.

References

  • Heller, S. T. (2013). Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. University of California, Berkeley.
  • Sigma-Aldrich.
  • González Calderón, J. A., et al. (2022). Improvement in the physicochemical properties of titanium dioxide by surface modification with 1H-1-carboxylate of isopropyl-imidazole and 3-aminopropyltrimethoxysilane: case study—as a filler in polylactic acid composites.
  • Chem-Impex International.

Sources

An In-depth Technical Guide to the Physicochemical Properties and Stability of Isopropyl 1H-imidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Isopropyl 1H-imidazole-1-carboxylate, also known by synonyms such as Heller-Sarpong reagent and IPImC, is a versatile intermediate and reagent in organic synthesis.[1][2][3][4] Its utility is prominent in the development of pharmaceuticals and agrochemicals, where the imidazole moiety is a key structural component.[2][4] This guide provides a comprehensive overview of the known physicochemical properties and an in-depth analysis of the expected stability profile of Isopropyl 1H-imidazole-1-carboxylate. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is paramount for its effective application, storage, and handling.

This document synthesizes available data with established principles for structurally related compounds to offer a robust framework for working with this reagent. Where specific experimental data for Isopropyl 1H-imidazole-1-carboxylate is not publicly available, this guide provides detailed, field-proven experimental protocols for its determination, reflecting the causality behind the methodological choices.

Physicochemical Properties

A summary of the core physicochemical properties of Isopropyl 1H-imidazole-1-carboxylate is presented below. These properties are fundamental to its handling, reaction setup, and purification.

PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂O₂[1][2][3][4]
Molecular Weight 154.17 g/mol [1][2][3][4]
Appearance Colorless to pale yellow liquid[2][4]
Density 1.098 g/mL at 25 °C[1][3]
Refractive Index (n20/D) 1.467[1][3]
Flash Point 108 °C (226.4 °F)[1]
Storage Temperature 2-8°C[1][3]
Solubility
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, IsopropanolSparingly soluble in water, likely soluble in alcoholsThe ester and imidazole nitrogen can act as hydrogen bond acceptors. However, the overall molecule lacks a hydrogen bond donor and has hydrocarbon character, limiting aqueous solubility. Solubility in alcohols is expected to be higher due to the compatibility of the isopropyl groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Dichloromethane (DCM)Highly SolubleThese solvents are effective at solvating polar organic molecules. The synthesis of this compound is reported in DCM, indicating good solubility.[1]
Nonpolar Hexane, TolueneLikely SolubleThe isopropyl group and the overall molecular size suggest solubility in nonpolar solvents, although high polarity from the imidazole and carbonyl groups may limit this.
Experimental Protocol: Determination of Quantitative Solubility

The following protocol outlines a standard method for determining the solubility of Isopropyl 1H-imidazole-1-carboxylate in various solvents.

Objective: To quantitatively determine the solubility of Isopropyl 1H-imidazole-1-carboxylate in a range of solvents at a specified temperature (e.g., 25 °C).

Methodology: Isothermal Shake-Flask Method

  • Preparation: Add an excess amount of Isopropyl 1H-imidazole-1-carboxylate to a series of vials, each containing a known volume of a selected solvent (e.g., water, ethanol, acetone, hexane).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature until the undissolved solute has fully sedimented. Centrifugation can be used to accelerate this process.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant from each vial. Dilute the aliquot with a suitable solvent and analyze the concentration of Isopropyl 1H-imidazole-1-carboxylate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

pKa

The pKa of Isopropyl 1H-imidazole-1-carboxylate is a critical parameter influencing its reactivity and stability, particularly in pH-sensitive applications. The basicity of the imidazole ring is significantly reduced by the electron-withdrawing N-carboxylate group. For comparison, the pKa of the conjugate acid of imidazole is approximately 7.[5][6][7] N-acylimidazoles have pKa values for their conjugate acids around 4.[8]

Predicted pKa: Based on data for related N-acylimidazoles, the pKa of the protonated form of Isopropyl 1H-imidazole-1-carboxylate is estimated to be in the range of 3.5 - 4.5 .

Chemical Stability

The stability of Isopropyl 1H-imidazole-1-carboxylate is dictated by the reactivity of the N-acylimidazole moiety, which is a known activated carbonyl group. This makes the compound susceptible to certain degradation pathways.

Hydrolytic Stability

N-acylimidazoles are known to be susceptible to hydrolysis.[8][9] The rate of hydrolysis is highly dependent on the pH of the medium.

  • Acidic Conditions: Under acidic conditions, the imidazole nitrogen can be protonated. While N-acylimidazoles are reported to be relatively stable in some acidic media, strong acidic conditions can catalyze hydrolysis.[8]

  • Neutral Conditions: Hydrolysis occurs at a moderate rate.

  • Basic Conditions: The compound is expected to be highly susceptible to base-catalyzed hydrolysis.[8] The hydroxide ion can directly attack the electrophilic carbonyl carbon, leading to the formation of an unstable tetrahedral intermediate which then collapses to yield isopropyl carbonate and imidazole.

Predicted Degradation Pathway (Hydrolysis): Isopropyl 1H-imidazole-1-carboxylate + H₂O → Isopropyl Alcohol + CO₂ + Imidazole

Thermal Stability

While specific TGA/DSC data for Isopropyl 1H-imidazole-1-carboxylate is not available, imidazole derivatives generally exhibit good thermal stability.[10][11] However, the N-carboxylate linkage may be a point of thermal lability.

Experimental Protocol: Thermal Stability Analysis

Objective: To determine the thermal decomposition profile of Isopropyl 1H-imidazole-1-carboxylate.

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • TGA Protocol:

    • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the sample into a TGA pan.

    • Instrument Setup: Place the sample in the TGA furnace under a controlled atmosphere (e.g., nitrogen, to observe thermal decomposition, or air, to observe oxidative decomposition).

    • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 500 °C).

    • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is a key indicator of thermal stability.

  • DSC Protocol:

    • Sample Preparation: Seal a small amount (2-5 mg) of the sample in a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

    • Instrument Setup: Place the sample and reference pans in the DSC cell.

    • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes any expected thermal events.

    • Data Analysis: Record the heat flow to the sample relative to the reference. Endothermic peaks may indicate melting or boiling, while exothermic peaks can indicate decomposition.

G cluster_workflow Thermal Analysis Workflow Sample Sample Preparation (5-10 mg) TGA TGA Analysis (N2 atmosphere, 10°C/min) Sample->TGA DSC DSC Analysis (N2 atmosphere, 10°C/min) Sample->DSC Data_Analysis Data Analysis TGA->Data_Analysis DSC->Data_Analysis Stability_Report Thermal Stability Profile Data_Analysis->Stability_Report

Caption: Workflow for Thermal Stability Assessment.

Photostability

The imidazole ring can be sensitive to photodegradation.[12] Exposure to UV light can lead to the formation of radical species and subsequent degradation products.[12] While specific photostability data for Isopropyl 1H-imidazole-1-carboxylate is lacking, it is prudent to protect it from light, especially during long-term storage and in solution.

Experimental Protocol: Photostability Assessment

Objective: To evaluate the photostability of Isopropyl 1H-imidazole-1-carboxylate in accordance with ICH Q1B guidelines.[13]

Methodology: Forced Photodegradation Study

  • Sample Preparation: Prepare solutions of Isopropyl 1H-imidazole-1-carboxylate in a photochemically inert solvent (e.g., acetonitrile). Prepare a dark control sample wrapped in aluminum foil.

  • Light Exposure: Expose the sample solution to a light source that provides both cool white fluorescent and near-UV light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

  • Analysis: At appropriate time intervals, withdraw aliquots from the exposed and dark control samples. Analyze the samples by a stability-indicating HPLC method to determine the loss of the parent compound and the formation of any degradation products.

  • Data Evaluation: Compare the results from the exposed sample to the dark control to assess the extent of photodegradation.

Oxidative Stability

The imidazole moiety can be susceptible to oxidation, potentially leading to ring-opening or the formation of various oxygenated derivatives.[12] Strong oxidizing agents should be avoided in reactions involving Isopropyl 1H-imidazole-1-carboxylate unless oxidation of the imidazole ring is the desired outcome.

Analytical Methodologies

The purity and stability of Isopropyl 1H-imidazole-1-carboxylate can be assessed using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable technique for the quantitative analysis of Isopropyl 1H-imidazole-1-carboxylate and its potential degradation products.

G cluster_hplc HPLC Method for Purity & Stability Mobile_Phase Mobile Phase Acetonitrile : Water with 0.1% Formic Acid Column Column C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile_Phase->Column Flow_Rate Flow Rate 1.0 mL/min Column->Flow_Rate Detection Detection UV at ~210 nm Flow_Rate->Detection Analysis Purity Assessment & Impurity Profiling Detection->Analysis

Caption: Key Parameters for an HPLC Method.

Conclusion

Isopropyl 1H-imidazole-1-carboxylate is a valuable synthetic intermediate with well-defined physical properties but a reactive nature that predisposes it to hydrolytic, and potentially thermal, photolytic, and oxidative degradation. This guide has provided the available physicochemical data and has outlined a predictive stability profile based on the known chemistry of N-acylimidazoles. The detailed experimental protocols included herein offer a robust framework for researchers to determine the specific, quantitative parameters necessary for their applications. By understanding these properties and potential liabilities, scientists can effectively utilize Isopropyl 1H-imidazole-1-carboxylate to its full potential while ensuring the integrity and reproducibility of their work.

References
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3353-3361. Available at: [Link]

  • Talati, A.S., & Dave, H.N. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. RASĀYAN Journal of Chemistry, 17(4). Available at: [Link]

  • ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Stability Studies of N‐Acylimidazoles | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Biodegradability of imidazole structures. | Download Scientific Diagram. Available at: [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]

  • PubChemLite. (n.d.). Isopropyl 1h-imidazole-1-carboxylate (C7H10N2O2). Available at: [Link]

  • Royal Society of Chemistry. (2024). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. Available at: [Link]

  • SciSpace. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1-propyl- (CAS 35203-44-2). Available at: [Link]

  • Scribd. (n.d.). Imidazole-Catalyzed Hydrolysis Kinetics Study. Available at: [Link]

  • ResearchGate. (n.d.). TGA, DTG and DSC curves for imidazol at 10 °C/min of heating rate. Available at: [Link]

  • Preprints.org. (2020). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Available at: [Link]

  • Defense Technical Information Center. (n.d.). The Thermal Decomposition of Thirty Commercially Available Materials at 300C. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Available at: [Link]

  • Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available at: [Link]

  • National Institutes of Health. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of Imidazoles in Alcohols | Request PDF. Available at: [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]

  • MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Available at: [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Available at: [Link]

  • PubMed. (1997). [The photostability of antimycotics. 3. Photostability of locally acting antimycotics]. Available at: [Link]

  • YouTube. (2023). How to Use the pKa Table = Stop Being Confused!!!. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular catalysis. Part 9.1 The hydrolysis of p-nitrophenyl acetate catalysed by imidazoles having proximate carboxylate groups. Available at: [Link]

  • YouTube. (2023). Organic Chemistry - pKa Values of Acids. Available at: [Link]

  • Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]

  • ResearchGate. (2006). Hydrolysis Reactions of N-Propionylimidazole Derivatives | Request PDF. Available at: [Link]

  • National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available at: [Link]

  • ResearchGate. (2019). (PDF) Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts. Available at: [Link]

Sources

"Isopropyl 1H-imidazole-1-carboxylate" CAS number 82998-18-3 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of Isopropyl 1H-imidazole-1-carboxylate, structured for researchers and drug development professionals.

Synonyms: Heller-Sarpong Reagent, Imidazole-1-carboxylic acid isopropyl ester, IPImC. CAS: 82998-18-3[1][2]

Executive Summary

Isopropyl 1H-imidazole-1-carboxylate (IPImC) is a specialized carbonylimidazole reagent utilized primarily for chemoselective acylation, esterification, and amidation. Developed prominently by Heller and Sarpong, this reagent serves as a safer, more manageable alternative to phosgene derivatives (e.g., isopropyl chloroformate) and offers distinct reactivity profiles compared to 1,1'-carbonyldiimidazole (CDI). Its core utility lies in its ability to facilitate the synthesis of isopropyl esters and amides from carboxylic acids under mild conditions, often avoiding the racemization issues associated with harsher activating agents.

Chemical Identity & Physicochemical Properties[2][3][4][5]

PropertyData
CAS Number 82998-18-3
Molecular Formula C

H

N

O

Molecular Weight 154.17 g/mol
Appearance Colorless to pale yellow liquid
Density 1.098 g/mL (at 25 °C)
Refractive Index

1.467
Solubility Soluble in DCM, THF, DMF; hydrolyzes in water.
Storage 2–8 °C; Moisture sensitive (Store under Argon/Nitrogen).
Hazards GHS07 (Warning); H302 (Harmful if swallowed). Combustible.

Mechanistic Insight

The utility of IPImC stems from its "amphoteric" activation capability. Unlike standard alkyl chloroformates that react strictly via nucleophilic substitution at the carbonyl, IPImC operates through a dual-activation pathway when coupled with carboxylic acids or amines.

The Heller-Sarpong Activation Cycle

In esterification reactions, IPImC does not simply alkylate the carboxylate. Instead, it functions as a "symbiotic" activator.

  • Activation: The carboxylic acid attacks the carbonyl center of IPImC.

  • Intermediate Formation: This generates a mixed anhydride species or, via rearrangement/elimination of CO

    
     and isopropanol, an acylimidazole  intermediate.
    
  • Product Formation: The in-situ generated isopropanol (or an external nucleophile) reacts with the activated acyl species to yield the ester.

This mechanism is distinct because it allows for "gas-driven" directionality—the evolution of CO


 drives the equilibrium forward.

Mechanism Reagent IPImC (Reagent) Intermediate Mixed Anhydride [R-COO-CO-Im] Reagent->Intermediate Nucleophilic Attack Acid Carboxylic Acid (R-COOH) Acid->Intermediate Nucleophilic Attack AcylIm Acyl Imidazole (R-CO-Im) Intermediate->AcylIm Elimination of iPrOH (Transient) Byproducts CO2 + Imidazole Intermediate->Byproducts Elimination Product Isopropyl Ester (R-CO-OiPr) Intermediate->Product Decarboxylation Pathway AcylIm->Product + iPrOH (Re-addition)

Figure 1: Proposed mechanistic pathways for esterification using IPImC. The reaction may proceed via a mixed anhydride or acyl imidazole intermediate depending on substrate and conditions.

Synthetic Applications & Protocols

Synthesis of the Reagent (Self-Validating Protocol)

While commercially available, IPImC can be synthesized in-house to ensure anhydrous integrity. This protocol uses 1,1'-carbonyldiimidazole (CDI) and isopropanol.[2]

Reagents:

  • 1,1'-Carbonyldiimidazole (CDI) [Reagent Grade]

  • Isopropanol (Anhydrous)

  • Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add CDI (2.0 g, 12.3 mmol) to anhydrous DCM (25 mL). Cool the solution to 0 °C in an ice bath.

  • Addition: Add isopropanol (0.95 mL, 12.3 mmol) dropwise over 5 minutes.

    • Note: Gas evolution (CO

      
      ) is NOT expected here; CDI reacts to form the monosubstituted imidazole carboxylate.
      
  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature (RT) and stir for 2 hours.

  • Validation (TLC): Monitor using TLC (Ethyl Acetate/Hexane). CDI stays at the baseline/low Rf; product is less polar.

  • Workup: Dilute with DCM (100 mL). Wash rapidly with water (2 x 25 mL) and brine (25 mL).

    • Critical Step: Perform washes quickly to minimize hydrolysis of the product.

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Yield: Expect ~75–80% of a colorless viscous oil.[2]

Chemoselective Esterification (General Protocol)

This method converts carboxylic acids to isopropyl esters without affecting acid-sensitive groups.

Protocol:

  • Mix: In a vial, combine Carboxylic Acid (1.0 equiv) and IPImC (1.2–1.5 equiv).

  • Solvent: Add Toluene or Acetonitrile (0.5 M concentration).

  • Catalysis (Optional): For sterically hindered acids, add 10 mol% DMAP or use elevated temperature (80 °C).

  • Reaction: Stir for 12–24 hours.

  • Workup: Concentrate and purify via silica gel chromatography.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for using IPImC in drug discovery workflows, specifically differentiating between esterification and carbamoylation (amine protection).

Workflow Start Substrate Selection Check Functional Group? Start->Check PathA Carboxylic Acid (R-COOH) Check->PathA Acidic Proton PathB Amine (R-NH2) Check->PathB Nucleophilic N ReacA Add IPImC (1.5 eq) Toluene, 80°C PathA->ReacA ReacB Add IPImC (1.1 eq) DCM, RT PathB->ReacB ProdA Isopropyl Ester (R-CO-OiPr) ReacA->ProdA - Imidazole - CO2 (if anhydride path) ProdB Isopropyl Carbamate (R-NH-CO-OiPr) ReacB->ProdB - Imidazole

Figure 2: Decision matrix for IPImC usage. Path A yields esters (Heller-Sarpong condition); Path B yields carbamates (N-protection).

Handling and Stability

  • Hydrolysis Risk: IPImC hydrolyzes slowly in moist air to release imidazole, CO

    
    , and isopropanol. The presence of white crystalline solid (imidazole) in the liquid indicates degradation.
    
  • Thermal Stability: Stable up to ~100 °C in inert solvents. Avoid distillation at atmospheric pressure due to potential decarboxylation.

  • Compatibility: Compatible with acid-labile protecting groups (e.g., Boc, TBS) during esterification reactions due to the neutral/mildly basic nature of the imidazole byproduct.

References

  • Heller, S. T., & Sarpong, R. (2010).[3][4][5] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • Heller, S. T., & Sarpong, R. (2011).[4][6] On the reactivity of imidazole carbamates and ureas and their use as esterification and amidation reagents. Tetrahedron, 67(46), 8851–8859.[4] [Link][4][6]

Sources

Quantum chemical calculations and molecular modeling of "Isopropyl 1H-imidazole-1-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, and Process Development Scientists Subject: Quantum Chemical Protocols for CAS 82998-18-3 (Heller-Sarpong Reagent)

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Isopropyl 1H-imidazole-1-carboxylate (IPImC) is a pivotal acylating agent and a "carbonyl imidazole" derivative used extensively in the synthesis of ureas, carbamates, and thiocarbamates. Structurally, it represents a "masked" isocyanate or an activated ester equivalent, offering a balance between stability and reactivity that superior to highly labile chloroformates but more reactive than standard esters.

For drug development professionals, modeling IPImC is not merely about static structure; it is about predicting its acyl transfer potential . The core computational challenge lies in accurately describing the N–C(O) bond lability and the steric influence of the isopropyl group on nucleophilic approach.

This guide outlines a high-fidelity computational protocol to characterize IPImC, predicting its thermodynamic stability, spectroscopic signatures, and reactivity profile against biological nucleophiles.

Computational Strategy: The "Why" and "How"

To achieve chemical accuracy (< 1 kcal/mol error in barriers), standard B3LYP approaches are often insufficient for reaction barriers involving acyl transfer. We recommend a Dispersion-Corrected Hybrid Meta-GGA approach.

Level of Theory Selection
ComponentRecommendationScientific Justification
Functional

B97X-D
or M06-2X
These functionals capture long-range dispersion interactions critical for the isopropyl group's conformational locking and provide superior barrier height accuracy compared to B3LYP.
Basis Set 6-311++G(d,p) (Optimization) def2-TZVP (Single Point)The "++" diffuse functions are mandatory to describe the lone pair electron density on the imidazole nitrogen and carbonyl oxygen.
Solvation SMD (Solvation Model based on Density)PCM often fails to capture non-electrostatic cavitation/dispersion terms accurately in organic solvents (DCM, THF) used for IPImC reactions.
Frequency Harmonic & Anharmonic Anharmonic corrections are vital for accurately predicting the characteristic Carbonyl (

) stretch, a key quality control marker.

Structural & Electronic Analysis

Conformational Landscape

The isopropyl group introduces rotameric flexibility. A rigid scan of the


 dihedral angle is required to identify the global minimum.
  • Syn-periplanar (0°): Steric clash between isopropyl methyls and carbonyl oxygen.

  • Anti-periplanar (180°): Generally the global minimum, maximizing hyperconjugation (

    
    ).
    
Reactivity Descriptors (Fukui Functions)

To validate the electrophilic site (for nucleophilic attack), we calculate the Condensed Fukui Function (


) for nucleophilic attack.
  • Primary Target: The Carbonyl Carbon (

    
    ). High 
    
    
    
    value indicates susceptibility to amine/alcohol attack.
  • Secondary Feature: The Imidazole Ring Nitrogen (

    
    ). High negative electrostatic potential, acting as a local base to assist proton transfer during aminolysis.
    
The "Activation" Bond

The


 bond length is the primary indicator of reactivity.
  • Target Value: ~1.40 - 1.42 Å.

  • Insight: A longer bond suggests a "pre-activated" state, lowering the transition state energy for the elimination of the imidazole leaving group.

Reaction Mechanism Modeling: Aminolysis

The primary application of IPImC is transferring the isopropyl-carboxylate moiety to an amine (


). The mechanism follows a Nucleophilic Addition-Elimination  pathway.
The Pathway[7]
  • Reactant Complex (RC): Hydrogen bonding between amine

    
     and Carbonyl 
    
    
    
    .
  • Transition State 1 (TS1): Nucleophilic attack of amine on Carbonyl C. Tetrahedral geometry.

  • Intermediate (INT): Zwitterionic tetrahedral intermediate (or neutral if proton transfer is concerted).

  • Transition State 2 (TS2): Collapse of the tetrahedral intermediate, ejecting imidazole.

  • Product Complex (PC): Isopropyl carbamate + Imidazole.

Visualization of the Workflow

The following diagram illustrates the self-validating computational workflow designed to characterize this mechanism.

IPImC_Workflow Start Input Structure (IPImC) ConfSearch Conformational Search (MMFF94 / PM7) Start->ConfSearch Generate Rotamers DFT_Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) ConfSearch->DFT_Opt Lowest Energy Conf Freq Frequency Analysis (NIMAG=0) DFT_Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->DFT_Opt Yes (Re-optimize) Electronic Electronic Properties (HOMO-LUMO / MEP / NBO) Decision->Electronic No (Minima Found) TS_Search TS Search (QST3) Aminolysis Pathway Decision->TS_Search Parallel Task Output Thermodynamic Profile (ΔG‡, K_eq) Electronic->Output IRC IRC Validation (Connects Reactant -> Product) TS_Search->IRC IRC->Output

Figure 1: Computational workflow for characterizing Isopropyl 1H-imidazole-1-carboxylate, ensuring rigorous validation of stationary points.

Step-by-Step Protocol

This protocol assumes the use of Gaussian 16/09 or ORCA 5.0, but is adaptable.

Step 1: Geometry Optimization & Frequency

Objective: Obtain the relaxed ground state and verify it is a minimum (zero imaginary frequencies).

  • Software: Gaussian

  • Keywords: # opt freq wb97xd/6-311++g(d,p) scrf=(smd,solvent=dichloromethane)

  • Note: Dichloromethane (DCM) is the standard solvent for acylation reactions.

Step 2: NBO Analysis (Natural Bond Orbital)

Objective: Quantify the delocalization energy (


) from the imidazole lone pair into the carbonyl antibond (

).
  • Keywords: # pop=nbo wb97xd/6-311++g(d,p) ...

  • Analysis: Look for interaction

    
    . A lower interaction energy implies a more "ketone-like" carbonyl, which is more reactive.
    
Step 3: Transition State Modeling (Aminolysis)

Objective: Calculate the activation energy (


) for reaction with a model amine (e.g., methylamine).
  • Guess Structure: Place the amine Nitrogen 2.0 Å from the Carbonyl Carbon, perpendicular to the

    
     plane.
    
  • Optimization: Use opt=(ts, calcfc, noeigentest).

  • Validation: The single imaginary frequency must correspond to the N--C bond formation and C--N bond breaking (concerted) or just N--C formation (stepwise).

Predicted Spectroscopic Data (Reference)

To assist in experimental validation, the following scaled values are predicted for IPImC (Scaling factor ~0.96 for wB97X-D).

SpectroscopySignalAssignmentNotes
IR (Vibrational) ~1740 - 1760 cm⁻¹C=O StretchHigh frequency due to imidazole electron withdrawal.
1H NMR ~1.3 ppm (d)Isopropyl -CH3Doublet due to coupling with CH.
1H NMR ~5.1 ppm (m)Isopropyl -CH-Deshielded by oxygen.
1H NMR ~7.0, 7.4, 8.1 ppmImidazole RingCharacteristic aromatic pattern.
13C NMR ~148 ppmC=O CarbonylDistinctive carbamate/urea region.

Mechanistic Diagram

The following diagram details the reaction mechanism logic that must be simulated.

Reaction_Mechanism cluster_0 Rate Determining Step R1 IPImC + Amine TS1 TS1: Nucleophilic Attack (Tetrahedral formation) R1->TS1 ΔG‡1 INT Tetrahedral Intermediate TS1->INT TS2 TS2: Imidazole Departure INT->TS2 ΔG‡2 Prod Isopropyl Carbamate + Imidazole TS2->Prod Exergonic

Figure 2: Reaction coordinate pathway for the aminolysis of IPImC. TS1 is typically rate-limiting in non-catalyzed environments.

References

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[1] Organic Letters, 12(11), 2570–2573. Link

  • Gaussian, Inc. (2019). Gaussian 16 User Reference: SMD Solvation Model.Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView Version 6. Semichem Inc. (Visualization of Fukui Functions). Link

  • Sigma-Aldrich. (2024). Isopropyl 1H-imidazole-1-carboxylate Product Specification (CAS 82998-18-3).[2][1][3][4][5][6][7][8]Link

Sources

Technical Guide: Reaction Mechanism of Isopropyl 1H-imidazole-1-carboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of carbonylating agents, Isopropyl 1H-imidazole-1-carboxylate (IPImC) represents a critical balance between reactivity and safety. Unlike its chloroformate analogs (e.g., isopropyl chloroformate), IPImC does not evolve corrosive hydrochloric acid upon reaction, nor does it possess the high inhalation toxicity of isopropyl isocyanate.

This guide details the mechanistic underpinnings of IPImC, specifically its behavior as an acyl imidazole transfer agent. It is designed for medicinal chemists requiring a robust protocol for introducing the isopropyl carbamate moiety—a pharmacophore frequently utilized to modulate lipophilicity and metabolic stability in drug candidates.

Molecular Architecture & Reactivity Profile

To understand the mechanism, one must first appreciate the electronic nature of the reagent. IPImC is an azolide , specifically a carbamoyl imidazole.

Electronic Activation

The reactivity is driven by the specific properties of the imidazole ring attached to the carbonyl carbon:

  • Inductive Withdrawal: The

    
     nitrogens of the imidazole ring exert a strong inductive pull (-I effect) on the carbonyl carbon, increasing its electrophilicity.
    
  • Resonance "Pull-Push": While the lone pair on N1 donates into the carbonyl (reducing reactivity compared to an acid chloride), the aromaticity of the imidazole ring seeks to be restored. Upon nucleophilic attack, the system readily expels the imidazole anion to regain its full aromatic stabilization.

  • Leaving Group Ability: The imidazole anion (

    
     of conjugate acid 
    
    
    
    14.4) is a significantly better leaving group than an amide (
    
    
    
    
    30+), but less reactive than a chloride. This "Goldilocks" zone allows for chemoselective reactions—IPImC will react with primary amines at room temperature but often spares secondary hydroxyls unless forced.

Detailed Reaction Mechanism

The reaction between IPImC and a nucleophile (NuH) follows a classic


 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular)  pathway.
The Pathway[1][2][3][4]
  • Nucleophilic Attack: The nucleophile (amine, alcohol, or thiol) attacks the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed.

  • Proton Transfer (Rate Determining in some cases): A proton is transferred, often facilitated by the leaving group itself or an auxiliary base.

  • Elimination: The carbonyl

    
    -bond reforms, expelling the imidazole moiety.
    
Visualization: The Mechanistic Flow

The following diagram illustrates the reaction coordinate and intermediate states.[1][2]

ReactionMechanism Figure 1: B_Ac_2 Mechanism of IPImC with Nucleophiles Reagent Isopropyl 1H-imidazole-1-carboxylate (Electrophile) TS Tetrahedral Intermediate (Zwitterionic) Reagent->TS Nucleophilic Attack (k1) Nu Nucleophile (R-NH2 or R-OH) Nu->TS Nucleophilic Attack (k1) Product Isopropyl Carbamate/Carbonate (Target) TS->Product Elimination (k2) LeavingGroup Imidazole (Byproduct) TS->LeavingGroup Expulsion

Figure 1: The nucleophilic substitution pathway showing the transition from reagents to the expulsion of the imidazole leaving group.

Nucleophile Scope & Experimental Protocols

The reactivity of IPImC is highly dependent on the nucleophile's basicity and steric profile.

A. Reaction with Amines (Synthesis of Ureas/Carbamates)

Amines are sufficiently nucleophilic to react with IPImC without exogenous catalysis. The imidazole byproduct acts as a proton scavenger.

Protocol 1: Standard Amine Carbamoylation

  • Scope: Primary and sterically accessible secondary amines.[3]

  • Solvent: Dichloromethane (DCM), THF, or Acetonitrile.

Step-by-Step:

  • Dissolution: Dissolve 1.0 equivalent of the amine substrate in anhydrous DCM (

    
     M concentration).
    
  • Addition: Add 1.1 equivalents of Isopropyl 1H-imidazole-1-carboxylate.

    • Note: The reaction is slightly exothermic; for large scales (>10g), add dropwise at 0°C.

  • Reaction: Stir at room temperature.

    • Monitoring: Check by TLC or LCMS. Conversion is usually complete within 1–4 hours. The UV signature of the starting material (imidazole carbonyl) will shift to the free imidazole.

  • Workup:

    • Wash the organic layer with 0.1 M HCl (to remove the generated imidazole and unreacted amine).

    • Wash with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate.
      
B. Reaction with Alcohols (Synthesis of Carbonates)

Alcohols are poorer nucleophiles than amines. The reaction often requires activation via base catalysis (to deprotonate the alcohol) or Lewis acid catalysis (to activate the carbonyl).

Protocol 2: Base-Promoted Alcoholysis

  • Scope: Primary and Secondary Alcohols.

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH (Sodium Hydride).

Step-by-Step:

  • Activation:

    • Method A (Mild): Dissolve alcohol (1.0 eq) and IPImC (1.2 eq) in THF. Add DBU (1.5 eq). Heat to reflux (60–70°C).

    • Method B (Strong): Suspend NaH (1.1 eq) in dry THF at 0°C. Add alcohol dropwise. Stir 30 mins (alkoxide formation). Add IPImC (1.1 eq).

  • Reaction: Monitor closely. These reactions are slower (4–12 hours).

  • Workup: Quench with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Extract with Ethyl Acetate. The imidazole byproduct is water-soluble.[3]
    

Optimization & Decision Matrix

When designing a synthesis, selecting the correct conditions is vital to prevent side reactions (such as hydrolysis of the reagent).

Comparative Data: IPImC vs. Alternatives
FeatureIsopropyl ChloroformateIsopropyl IsocyanateIPImC (Imidazole Carboxylate)
Byproduct HCl (Corrosive gas)None (Atom economical)Imidazole (Solid/Soluble)
Toxicity High (Lachrymator)High (Inhalation hazard)Low to Moderate
Reactivity High (Non-selective)High (Moisture sensitive)Tunable/Selective
Stability Hydrolyzes rapidlyPolymerizes/HydrolyzesStable solid/oil
Experimental Workflow Diagram

OptimizationWorkflow Figure 2: Decision Matrix for Reaction Conditions Start Start: Select Nucleophile IsAmine Is Nucleophile an Amine? Start->IsAmine IsAlcohol Is Nucleophile an Alcohol? IsAmine->IsAlcohol No AmineCond Condition: Room Temp Solvent: DCM/THF No Base Required IsAmine->AmineCond Yes AlcCond Condition: Reflux (60°C) Base: DBU or NaH IsAlcohol->AlcCond Yes AmineWorkup Workup: Acid Wash (0.1M HCl) Removes Imidazole AmineCond->AmineWorkup AlcWorkup Workup: Aqueous Quench Extraction AlcCond->AlcWorkup

Figure 2: Operational decision tree for selecting solvent systems and workup procedures based on nucleophile type.

Troubleshooting & Expert Insights

1. Hydrolysis Sensitivity: While IPImC is more stable than chloroformates, it is still susceptible to hydrolysis by ambient moisture, forming imidazole and isopropyl carbonic acid (which decomposes to isopropanol and


).
  • Diagnosis: If the reagent smells strongly of isopropanol before use, check purity by NMR.

  • Correction: Always store the reagent under inert gas (Argon/Nitrogen) at 2–8°C.

2. The "In-Water" Paradigm: Recent "Green Chemistry" advances have shown that imidazole carbonylations can sometimes be performed "on-water" for hydrophobic amines. The hydrophobic effect accelerates the reaction, and the product precipitates out, leaving the water-soluble imidazole behind. This is a high-value protocol for scale-up to avoid chlorinated solvents.

3. Monitoring the Reaction: Do not rely solely on UV visualization (254 nm) for the product, as the imidazole byproduct is UV active. Use a stain (Ninhydrin for amines, PMA for alcohols) or LCMS to confirm the formation of the carbamate (


 peak).

References

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[1] Organic Letters, 12(21), 4816–4819. [Link]

  • Dushinsky, R., & Dolan, L. A. (1948). Imidazolides of Amino Acids.[1][4][5] Journal of the American Chemical Society, 70(2), 657–662. (Foundational work on acyl imidazoles). [Link]

Sources

Technical Guide: Safe Handling and Application of Isopropyl 1H-imidazole-1-carboxylate (IPImC)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the health, safety, and operational considerations for Isopropyl 1H-imidazole-1-carboxylate (IPImC), also known as the Heller-Sarpong Reagent .

CAS Number: 82998-18-3 Synonyms: Heller-Sarpong Reagent, Imidazole-1-carboxylic acid isopropyl ester, Isopropyl imidazolecarbamate Version: 2.0 (Scientific/Industrial)

Executive Summary

Isopropyl 1H-imidazole-1-carboxylate (IPImC) is a specialized acylating reagent used primarily for the introduction of isopropyl carbamate motifs in pharmaceutical intermediates. Unlike traditional chloroformates (e.g., isopropyl chloroformate), IPImC offers a milder reactivity profile, releasing non-toxic imidazole rather than corrosive hydrogen chloride (HCl) upon reaction.

However, its operational safety profile is defined by acute moisture sensitivity and specific toxicological hazards associated with the imidazole leaving group. This guide provides a self-validating framework for handling IPImC, prioritizing moisture exclusion and exposure control.

Technical Specifications & Physical Properties

To ensure precise experimental planning, the following physicochemical data must be integrated into laboratory risk assessments.

PropertyValueOperational Implication
Physical State Colorless to pale yellow liquidViscosity changes may indicate degradation/oligomerization.
Density 1.098 g/mL (at 25 °C)Heavier than water; sinks in aqueous biphasic washes.
Boiling Point ~267 °C (Predicted)Low volatility reduces inhalation risk under ambient conditions.
Flash Point 108 °C (226 °F)Combustible. Class IIIB liquid. High thermal stability relative to solvents.
Refractive Index

1.467
Use for purity verification via refractometry.
Solubility Soluble in DCM, THF, DMFIncompatible with protic solvents (MeOH, Water) due to hydrolysis.
Storage 2–8 °C, Inert AtmosphereCritical: Moisture ingress triggers autocatalytic decomposition.

Hazard Analysis & Toxicology (GHS Classification)

IPImC is classified as a hazardous substance.[1] The primary physiological risks stem from its reactivity as an electrophile and the biological activity of the imidazole moiety released during hydrolysis or metabolism.

GHS Classification
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • STOT - Single Exposure (Category 3): May cause respiratory irritation.[2]

Mechanistic Toxicology

Upon contact with mucous membranes or lung tissue, IPImC hydrolyzes rapidly.



  • Imidazole Release: Imidazole acts as a base and irritant. High concentrations can cause chemical burns to sensitive tissues.

  • CO₂ Evolution: In confined spaces (e.g., sealed waste containers), rapid hydrolysis can lead to pressure buildup and vessel rupture.

Operational Safety Protocol

Engineering Controls
  • Primary Containment: All transfers must occur within a Fume Hood or Glovebox .

  • Atmosphere: Argon or Nitrogen blanketing is mandatory. IPImC is hygroscopic; exposure to ambient humidity for >15 minutes degrades the reagent.

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles.[2] Face shield recommended if handling >100 mL.

  • Hands: Double-gloving strategy.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Neoprene.

    • Rationale: Imidazole derivatives can permeate thin nitrile over time.

  • Respiratory: If working outside a fume hood (not recommended), use a full-face respirator with organic vapor cartridges (OV/P100).

Handling & Transfer Workflow

The following workflow utilizes a Self-Validating Protocol : if the liquid appears cloudy or pressure builds in the syringe, the system has been compromised by moisture.

HandlingProtocol Start Start: Reagent Retrieval Check Visual Inspection (Clear/Yellow Liq?) Start->Check Cloudy Cloudy/Precipitate: Hydrolysis Detected Check->Cloudy No Clear Clear Liquid: Proceed Check->Clear Yes Discard Discard as Haz Waste Cloudy->Discard Equip Equip: Oven-dried Glassware + Inert Gas Line Clear->Equip Transfer Transfer via Cannula or Gas-Tight Syringe Equip->Transfer Reaction Reaction Setup (Maintain N2/Ar) Transfer->Reaction Quench Quench: Add Water/Buffer (Vent CO2) Reaction->Quench

Figure 1: Decision tree for safe handling. Visual clarity is the primary indicator of reagent integrity.

Reaction Mechanism & Utility

Understanding the reaction pathway is essential for troubleshooting and safety. IPImC acts as a "carbonyl transfer" agent. The imidazole group is a good leaving group (


 of conjugate acid ~7.0), allowing for reaction with amines or alcohols under mild conditions without the need for exogenous base scavengers required by chloroformates.
Chemoselectivity Diagram

Mechanism IPImC IPImC (Reagent) Intermediate Tetrahedral Intermediate IPImC->Intermediate + Nucleophile Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->Intermediate Product Isopropyl Carbamate (Target) Intermediate->Product Elimination Byproduct Imidazole (Non-Corrosive) Intermediate->Byproduct Leaving Group

Figure 2: Reaction pathway showing the clean displacement of imidazole. Unlike chloroformates, no HCl gas is generated.

Emergency Response Protocols

Spill Management

Minor Spill (<10 mL):

  • Isolate: Evacuate the immediate area (3-meter radius).

  • Neutralize: Cover with a mixture of sand and soda ash. The moisture in the air will slowly hydrolyze the compound.

  • Clean: Scoop into a container. Wash the surface with a 5% sodium bicarbonate solution to neutralize residual imidazole.

Major Spill (>100 mL):

  • Evacuate: Remove all personnel from the lab.

  • Ventilate: Maximize fume hood draw and general exhaust.

  • PPE: Response team must wear SCBA (Self-Contained Breathing Apparatus) if vapors are strong, as imidazole is a respiratory irritant.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Delayed pulmonary edema is rare but possible if hydrolysis occurs in deep lung tissue.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[2] Remove contact lenses.[2] Seek immediate ophthalmological attention.

Storage & Stability

  • Temperature: Store at 2–8 °C .

  • Container: Keep in original amber glass bottles with a Teflon-lined cap.

  • Shelf Life: 12 months if seal is unbroken. Once opened, it should be used within 30 days or stored under a positive pressure of nitrogen.

  • Incompatibilities: Strong oxidizing agents, strong acids, water, and alcohols.

References

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates. Organic Letters, 12(11), 2570–2573. (Contextualizing the reagent class).
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 537559, Isopropyl 1H-imidazole-1-carboxylate.[1] Retrieved March 6, 2026, from [Link]

Sources

The Complete Technical Guide to the Solubility and Application of Isopropyl 1H-imidazole-1-carboxylate (Heller-Sarpong Reagent)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug development and complex natural product synthesis, chemoselective acylation is a critical bottleneck. Isopropyl 1H-imidazole-1-carboxylate (CAS: 82998-18-3), commonly referred to as the Heller-Sarpong reagent or IPImC, has emerged as a premier reagent for installing isopropyl carbamate and ester groups under thermodynamic control.

Because IPImC is a liquid at standard temperature and pressure—with a density of 1.098 g/mL at 25 °C[1],—the concept of "solubility" in organic synthesis practically translates to miscibility and solvent-dependent kinetic behavior . As a Senior Application Scientist, I approach the use of IPImC not just as a standard reagent addition, but as a highly tunable thermodynamic system where solvent choice directly dictates the reaction pathway, intermediate stabilization, and ultimate yield.

Physicochemical Profiling & Thermodynamic Miscibility

IPImC is fundamentally an organic ester fused to an imidazole ring. This dual character makes it fully miscible with a broad spectrum of organic solvents, ranging from non-polar halogenated solvents to highly polar aprotic media[2]. However, miscibility does not equal optimal reactivity. The dielectric constant (


) of the solvent plays a profound role in stabilizing the highly polar tetrahedral intermediate formed during nucleophilic attack.
Table 1: Miscibility and Kinetic Impact Profile in Common Organic Solvents
SolventMiscibility ProfileDielectric Constant (

)
Mechanistic Causality & Application Notes
Dichloromethane (DCM) Fully Miscible9.1Highly soluble[2]; excellent for general, unhindered acylations. Fails to stabilize highly polar transition states in complex substrates.
Acetonitrile (MeCN) Fully Miscible37.5Preferred medium for thermodynamic control. Frequently paired with non-nucleophilic bases like DBU for alkaloid protection[3].
Dimethylformamide (DMF) Fully Miscible36.7Ideal for poorly soluble substrates. The high polarity boosts isolated yields by 10-15% in complex esterifications by superior solvation of the carboxylate intermediate[4].
Tetrahydrofuran (THF) Fully Miscible7.5Fully miscible; suitable for low-temperature kinetic control and compatible with strong organometallic bases.
Water Immiscible / Reactive80.1Reagent is susceptible to hydrolysis, degrading into isopropanol,

, and imidazole. Strictly avoid.

Mechanistic Causality: Why Solvent Choice Dictates Yield

The true power of IPImC lies in its ability to operate under thermodynamic control. When a nucleophile (such as a carboxylic acid or an amine) attacks the carbonyl carbon of IPImC, a tetrahedral intermediate is formed.

The DMF vs. Acetonitrile Paradigm: According to foundational research on carbonylazoles, the choice between polar aprotic solvents significantly impacts the equilibrium of this intermediate. While reactions in are standard for protecting hydroxytryptamines using DBU[3], running the exact same esterification in can increase yields by 10-15%[4].

Why? The causality is rooted in solvation energy. DMF is superior at solvating the transient carboxylate/imidazolium ion pairs generated during the reaction. If a reaction in MeCN begins to precipitate intermediates (breaking homogeneity), the thermodynamic equilibrium halts. DMF ensures the system remains a single, homogenous phase, driving the expulsion of the imidazole leaving group to completion[4].

Mechanism N1 IPImC + Substrate N2 Solvent Solvation (MeCN/DMF) N1->N2 N3 Base Activation (DBU) N2->N3 N4 Tetrahedral Intermediate N3->N4 Nucleophilic Attack N5 Product + Imidazole N4->N5 Thermodynamic Control

Solvent-mediated mechanistic pathway of IPImC acylation under thermodynamic control.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be more than a list of instructions; it must be a self-validating system . The following workflows incorporate built-in physical and analytical checkpoints to guarantee that the IPImC reagent has not hydrolyzed and that the solvent environment is optimal.

Protocol A: Chemoselective N-Protection of Indoles in Acetonitrile

Designed for the synthesis of prodrugs (e.g., psilocin derivatives)[3].

  • Solvent Dehydration & Verification:

    • Action: Dispense 10 mL of anhydrous Acetonitrile (MeCN) under an argon atmosphere.

    • Validation Check: Perform a Karl Fischer titration. The system is only validated to proceed if

      
       < 50 ppm.
      
  • Reagent Solvation & Integrity Check:

    • Action: Add 1.2 equivalents of IPImC (liquid,

      
       g/mL) to the MeCN.
      
    • Validation Check: Observe the solution. IPImC must form a completely transparent, single-phase solution. Any cloudiness indicates moisture-induced degradation (precipitation of free imidazole). If cloudy, discard and restart.

  • Substrate and Base Addition:

    • Action: Introduce 1.0 equivalent of the amine/indole substrate followed by 1.5 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[3].

    • Validation Check: An immediate slight exotherm should be felt, validating the base-catalyzed deprotonation of the substrate.

  • Reaction Progression & Quench:

    • Action: Stir at room temperature for 4-6 hours.

    • Validation Check: Monitor via TLC or in-situ IR. The reaction is validated as complete when the distinct carbonyl stretch of IPImC (~1760

      
      ) disappears, replaced by the carbamate stretch (~1710 
      
      
      
      ).
Protocol B: Carboxylic Acid Esterification in DMF

Designed to maximize yields for sterically hindered or poorly soluble acids[4].

  • Solvent Selection:

    • Action: Dissolve the carboxylic acid in anhydrous DMF to ensure complete homogeneity.

    • Causality: DMF is chosen over MeCN here specifically to prevent the precipitation of the intermediate carboxylate salts, which historically causes a 10-15% yield drop[4].

  • Thermal Activation:

    • Action: Add IPImC (1.5 eq) and heat the homogenous mixture to 60 °C.

    • Validation Check: The system must remain entirely homogeneous throughout the heating process.

  • Aqueous Workup:

    • Action: Dilute with Ethyl Acetate and wash aggressively with 5% aqueous

      
       and water.
      
    • Validation Check:

      
      -NMR of the crude organic layer must show the complete absence of the imidazole protons (singlets at ~7.6, 7.1, and 7.0 ppm), validating successful byproduct removal.
      

Workflow S1 Step 1: Solvent Drying Validate: KF Titration <50 ppm S2 Step 2: IPImC Dissolution Validate: Clear, single-phase liquid S1->S2 S3 Step 3: Base & Substrate Addition Validate: Exotherm & Color Change S2->S3 S4 Step 4: Reaction Progression Validate: TLC / IR Carbonyl Shift S3->S4 S5 Step 5: Aqueous Workup Validate: Imidazole Removal via NMR S4->S5

Self-validating experimental workflow for IPImC reactions ensuring high-yield acylation.

References

  • LookChem. "Cas 82998-18-3, Isopropyl imidazolecarbamate - Basic Information and Physical Properties." Available at:[Link]

  • Heller, S. T. "Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone." UC Berkeley eScholarship. Available at: [Link]

  • "WO2025162932A1 - Prodrugs of psilocin and related 4-hydroxytryptamines." Google Patents.
  • IsomerLab. "Heller-Sarpong Reagent (MImC) Solubility Profile." Available at: [Link]

Sources

Methodological & Application

Application Note: Optimized Protocol for N-Acylation of Primary Amines using Isopropyl 1H-imidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of carbamates (urethanes) is a pivotal transformation in medicinal chemistry, serving as a robust protecting group strategy and a pharmacophore in drugs such as ritonavir and rivastigmine. Traditionally, this synthesis relies on isopropyl chloroformate , a reagent plagued by moisture sensitivity, corrosivity, and the liberation of hydrochloric acid (HCl) gas.

This Application Note details the protocol for using Isopropyl 1H-imidazole-1-carboxylate (CAS: 82998-18-3) as a superior acylating agent. This reagent offers a "green" alternative with higher atom economy, bench-top stability, and a milder reactivity profile that minimizes side reactions with acid-sensitive substrates.

Key Advantages[1][2][3]
  • Safety: Eliminates the generation of HCl gas and the need for rigorous anhydrous handling associated with chloroformates.

  • Selectivity: The imidazole leaving group is less aggressive than chloride, allowing for chemoselective acylation of primary amines in the presence of secondary amines or alcohols.

  • Purification: The byproduct (imidazole) is water-soluble and easily removed via acidic aqueous workup.

Chemical Basis and Mechanism[3]

The reaction proceeds via a nucleophilic acyl substitution. Unlike chloroformates, which react via a highly electrophilic acyl chloride intermediate, the imidazole carboxylate relies on the balance between the leaving group ability of the imidazole (


 for the conjugate acid) and the nucleophilicity of the amine.
Reaction Mechanism

The primary amine attacks the carbonyl center of the Isopropyl 1H-imidazole-1-carboxylate. The resulting tetrahedral intermediate collapses to expel imidazole, yielding the thermodynamically stable isopropyl carbamate.

ReactionMechanism Reagent Isopropyl 1H-imidazole-1-carboxylate (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Intermediate Nucleophilic Attack Product Isopropyl Carbamate (Product) Intermediate->Product Elimination Byproduct Imidazole (Leaving Group) Intermediate->Byproduct Expulsion

Figure 1: Mechanistic pathway of carbamate formation via imidazole displacement.

Material Selection & Equipment

Reagents
ComponentSpecificationRole
Substrate Primary Amine (

)
Nucleophile
Reagent Isopropyl 1H-imidazole-1-carboxylate (>95%)Acylating Agent
Solvent Dichloromethane (DCM) or THFReaction Medium
Base (Optional) Triethylamine (

) or DIPEA
Proton Scavenger*
Wash Solution 1M Citric Acid or 0.5M HClImidazole Removal

*Note: While the imidazole released acts as a base, adding a tertiary amine is recommended to drive the equilibrium if the substrate is valuable or the reaction is sluggish.

Safety Profile Comparison
ParameterIsopropyl ChloroformateIsopropyl 1H-imidazole-1-carboxylate
Physical State Volatile LiquidViscous Liquid / Low-melting Solid
Byproduct HCl (Gas/Acid)Imidazole (Base)
Stability Moisture Sensitive (Hydrolyzes rapidly)Stable at RT (Hydrolyzes slowly)
Corrosivity HighLow

Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 1.0 mmol amine substrate.

  • Preparation:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with nitrogen (

      
      ) or argon.
      
  • Dissolution:

    • Add Primary Amine (1.0 mmol, 1.0 equiv) to the flask.

    • Add anhydrous DCM (5.0 mL, 0.2 M concentration).

    • (Optional) Add Triethylamine (1.2 mmol, 1.2 equiv) if the amine is supplied as a salt (e.g., HCl salt) or is strictly non-nucleophilic.

  • Addition:

    • Add Isopropyl 1H-imidazole-1-carboxylate (1.1 mmol, 1.1 equiv) in one portion.

    • Note: Unlike chloroformates, dropwise addition is rarely necessary due to the moderated reactivity of the imidazole reagent.

  • Reaction:

    • Stir at Room Temperature (20–25°C) .

    • Monitoring: Check TLC or LC-MS after 2 hours. Most unhindered amines convert within 2–4 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to reflux (40°C for DCM) or add a catalytic amount of DMAP (0.1 equiv).

  • Workup (Critical Step):

    • Dilute the mixture with DCM (10 mL).

    • Wash 1: 10 mL of 1M Citric Acid or 0.5M HCl .

      • Reasoning: This protonates the imidazole byproduct (

        
        ), rendering it water-soluble and partitioning it into the aqueous layer.
        
    • Wash 2: 10 mL of Saturated

      
       (to neutralize trace acid).
      
    • Wash 3: 10 mL of Brine.

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
Workflow Diagram[4]

Workflow Start Start: Dissolve Amine in DCM/THF AddReagent Add Isopropyl 1H-imidazole-1-carboxylate (1.1 equiv) Start->AddReagent Monitor Monitor (TLC/LCMS) 2-4 Hours AddReagent->Monitor Check Is Reaction Complete? Monitor->Check Heat Heat to Reflux or Add DMAP Check->Heat No Workup Acidic Wash (1M Citric Acid) *Removes Imidazole* Check->Workup Yes Heat->Monitor Isolate Dry, Filter, Concentrate Workup->Isolate

Figure 2: Decision tree for reaction monitoring and workup execution.

Troubleshooting & Optimization

Scenario A: Low Conversion
  • Cause: Steric hindrance around the amine or low nucleophilicity (e.g., anilines).

  • Solution: Switch solvent to THF or Toluene and heat to reflux (

    
     or 
    
    
    
    ). Add DMAP (10 mol%) as a nucleophilic catalyst.
Scenario B: Product is Acid Sensitive
  • Issue: The standard acidic workup degrades the product (e.g., acetals, Boc-groups elsewhere).

  • Solution: Skip the acid wash. Instead, concentrate the crude mixture and load directly onto a silica gel column. Imidazole is highly polar and will streak/remain on the baseline in standard EtOAc/Hexane systems, separating effectively from the less polar carbamate.

Scenario C: Reagent Availability
  • Issue: Isopropyl 1H-imidazole-1-carboxylate is out of stock.

  • Solution (In-Situ Generation):

    • Dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) in DCM.

    • Add Isopropanol (1.1 equiv) slowly. Stir for 1 hour (activation).

    • Add the Amine substrate to this mixture.

    • Reference: This follows the standard CDI activation protocol [1].

References

  • Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. Source: ACS Sustainable Chemistry & Engineering (2015). Context: Validates the use of CDI derivatives for green carbamate synthesis.

  • Isopropyl 1H-imidazole-1-carboxylate (CAS 82998-18-3) Properties. Source: ChemicalBook / Sigma-Aldrich. Context: Physical properties and reagent stability data.[1]

  • Synthesis and antifungal activity of imidazole-1-carboxylates. Source: Pesticide Science (1992).[2] Context: Historical grounding on the synthesis and biological activity of this class of compounds.

  • Practical Considerations for the Formation of Acyl Imidazolides. Source: ResearchGate / Journal of Organic Chemistry. Context: Mechanistic insights into the activation of carbonyls by imidazole.

Sources

Application Notes & Protocols: Isopropyl 1H-imidazole-1-carboxylate as a Versatile Carbonyl Equivalent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of organic synthesis, the strategic introduction of carbonyl functionalities is a cornerstone of molecular construction. Traditional reagents for this purpose, such as acyl chlorides and phosgene derivatives, are often hampered by their high reactivity, moisture sensitivity, and significant handling hazards. Isopropyl 1H-imidazole-1-carboxylate (IPImC) emerges as a highly effective and manageable carbonyl equivalent. As a stable, easily handled liquid, this N-acyl imidazole derivative offers a unique reactivity profile, enabling the chemoselective synthesis of ketones, esters, and other carbonyl-containing compounds under mild conditions.[1][2] This guide provides an in-depth exploration of the chemistry, synthesis, and application of IPImC, complete with detailed experimental protocols and mechanistic insights for research, discovery, and process development professionals.

The Foundational Chemistry: Reactivity of N-Acyl Imidazoles

The utility of Isopropyl 1H-imidazole-1-carboxylate stems from the intrinsic properties of the N-acyl imidazole scaffold. Unlike typical amides which are notoriously unreactive due to significant resonance stabilization, N-acyl imidazoles exhibit heightened electrophilicity at the carbonyl carbon.[3] This enhanced reactivity is attributed to the electronic nature of the imidazole ring, which acts as an excellent leaving group upon nucleophilic attack. The stability of the resulting imidazole anion is a key driving force for these acyl transfer reactions.[4][5] This "tunable" reactivity allows for transformations that are often difficult to control with more aggressive reagents like acyl chlorides, thus avoiding common side reactions and broadening substrate scope.[5][6]

G cluster_1 Mechanism of Acyl Transfer IPImC Isopropyl 1H-imidazole-1-carboxylate (IPImC) TransitionState Tetrahedral Intermediate IPImC->TransitionState Nucleophile Nucleophile (e.g., R-MgX) Products Acylated Product + Imidazole TransitionState->Products

Caption: General mechanism of nucleophilic acyl substitution using IPImC.

Synthesis of Isopropyl 1H-imidazole-1-carboxylate (IPImC)

The preparation of IPImC is straightforward and relies on common laboratory reagents, making it highly accessible. The most direct method involves the reaction of 1,1'-carbonyldiimidazole (CDI), a widely used coupling agent, with isopropyl alcohol.[7] The reaction proceeds under mild conditions, and the product can be purified using standard column chromatography.

Protocol 2.1: Preparation of IPImC

This protocol describes the synthesis of IPImC on a 12.33 mmol scale.

Materials

Reagent Formula MW ( g/mol ) Amount Moles (mmol) Eq.
1,1'-Carbonyldiimidazole (CDI) C₇H₆N₄O 162.15 2.0 g 12.33 1.0
Isopropyl Alcohol C₃H₈O 60.10 0.95 mL (0.74 g) 12.33 1.0
Dichloromethane (DCM) CH₂Cl₂ 84.93 ~150 mL - -
Water (DI) H₂O 18.02 25 mL - -
Brine, Saturated NaCl(aq) - 25 mL - -

| Sodium Sulfate, Anhydrous | Na₂SO₄ | 142.04 | As needed | - | - |

Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add CDI (2.0 g, 12.33 mmol) and dissolve it in DCM (25 mL).

  • Reagent Addition: Cool the solution to 0°C using an ice-water bath. Slowly add isopropyl alcohol (0.95 mL, 12.33 mmol) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture and monitor the progress by Thin Layer Chromatography (TLC) until the starting material (CDI) is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM (100 mL). Transfer the solution to a separatory funnel and wash sequentially with water (25 mL) and then brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Purify the residue by column chromatography on silica gel (e.g., using a 1:10 mixture of ethyl acetate:petroleum ether as eluent) to afford pure Isopropyl 1H-imidazole-1-carboxylate as a colorless viscous oil.[7]

G cluster_workflow Synthesis Workflow for IPImC A 1. Dissolve CDI in DCM B 2. Cool to 0°C A->B C 3. Add Isopropyl Alcohol B->C D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Aqueous Work-up (Wash with H₂O & Brine) D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H Pure IPImC Product G->H

Caption: Step-by-step workflow for the synthesis of IPImC.

Application Protocol: Synthesis of Ketones from Grignard Reagents

A premier application of IPImC is its reaction with organometallic reagents, such as Grignard reagents, to form ketones. The reactivity of the intermediate N-acyl imidazole is sufficiently attenuated to prevent the common double-addition that plagues the synthesis of ketones from more reactive carbonyl sources like esters or acyl chlorides.[8][9] This protocol provides a general method for this transformation.

Mechanism & Causality

The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon of IPImC, forming a tetrahedral intermediate. This intermediate then collapses, expelling the imidazole anion as a leaving group to yield the desired ketone. The resulting ketone is less electrophilic than the starting IPImC, and the bulky nature of the intermediate N-acyl imidazole adduct can sterically hinder a second rapid addition, especially at low temperatures. This kinetic difference is the key to isolating the ketone in high yield.

G cluster_mech Mechanism: Ketone Synthesis cluster_legend Legend IPImC IPImC Intermediate [Tetrahedral Intermediate] IPImC->Intermediate + R⁻ Grignard R-MgX Grignard->Intermediate Ketone Product Ketone Intermediate->Ketone - Im⁻ Imidazole Imidazole MgX_Im (Im)MgX Imidazole->MgX_Im + MgX⁺ R R = Aryl, Alkyl Im Im = Imidazole

Caption: Reaction mechanism for ketone synthesis using IPImC.

Protocol 3.1: General Synthesis of a Ketone

This protocol details the synthesis of acetophenone from phenylmagnesium bromide as a representative example.

Materials

Reagent Formula MW ( g/mol ) Amount Moles (mmol) Eq.
Isopropyl 1H-imidazole-1-carboxylate (IPImC) C₇H₁₀N₂O₂ 154.17 1.54 g 10.0 1.0
Phenylmagnesium bromide (3.0 M in ether) C₆H₅MgBr 181.31 3.7 mL 11.0 1.1
Tetrahydrofuran (THF), Anhydrous C₄H₈O 72.11 50 mL - -
Saturated NH₄Cl Solution NH₄Cl(aq) - 20 mL - -
Diethyl Ether (C₂H₅)₂O 74.12 ~100 mL - -

| Magnesium Sulfate, Anhydrous | MgSO₄ | 120.37 | As needed | - | - |

Procedure

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add IPImC (1.54 g, 10.0 mmol) to a dry, three-necked flask equipped with a stir bar, thermometer, and dropping funnel. Dissolve the IPImC in anhydrous THF (50 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Grignard Addition: Add the phenylmagnesium bromide solution (3.7 mL, 11.0 mmol) dropwise via the dropping funnel to the stirred IPImC solution, ensuring the internal temperature does not rise above -70°C. The addition should take approximately 20-30 minutes.

  • Reaction: After the addition is complete, stir the reaction mixture at -78°C for 1 hour.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL) while the flask is still in the cold bath.

  • Warming and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether (~50 mL), and separate the layers. Extract the aqueous layer with two additional portions of diethyl ether (25 mL each).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation to yield the pure ketone.

Safety and Handling

  • Isopropyl 1H-imidazole-1-carboxylate: This compound is classified with the GHS07 pictogram, indicating it may be harmful if swallowed and can cause skin or eye irritation. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store in a cool, dry place, typically at 2-8°C.

  • 1,1'-Carbonyldiimidazole (CDI): CDI is moisture-sensitive and will react with water to release CO₂. Handle in a dry environment.

  • Grignard Reagents: These reagents are highly reactive with protic sources, including water and alcohols. All reactions must be conducted under strictly anhydrous and inert conditions.[10]

Troubleshooting and Expert Insights

  • Low Yield in Ketone Synthesis: The primary cause is often the presence of moisture, which quenches the Grignard reagent. Ensure all glassware is oven-dried and solvents are anhydrous. Another cause can be the reaction temperature rising, leading to a second addition of the Grignard reagent to form a tertiary alcohol. Maintain strict temperature control during the addition.

  • Incomplete IPImC Synthesis: If the reaction between CDI and isopropanol stalls, ensure the CDI is of high purity and has not been degraded by moisture.

  • Purification Difficulties: The imidazole byproduct is generally water-soluble and can be effectively removed during the aqueous work-up. If it persists, an acidic wash (e.g., dilute HCl) can be used to protonate and extract it into the aqueous phase, provided the desired product is not acid-sensitive.

References

  • KISHIDA CHEMICAL CO., LTD. (2020). 1-Isopropyl-1H-imidazole-2-carboxylic acid Safety Data Sheet. Retrieved from [Link]

  • Odera, T., & Fukuzawa, S. (2022). Recent applications of N-acyl imidazole chemistry in chemical biology. Peptide Science. Retrieved from [Link]

  • Navarro, C., et al. (2013). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Cellulose, 20(2), 673-684. Retrieved from [Link]

  • Oakenfull, D. G., Salvesen, K., & Jencks, W. P. (1971). Reactions of acetylimidazole and acetylimidazolium ion with nucleophilic reagents. Mechanisms of catalysis. Journal of the American Chemical Society, 93(1), 188-194. Retrieved from [Link]

  • Hudson, I. L., et al. (2019). Structure and Reactivity of Highly Twisted N-Acylimidazoles. Organic Letters, 21(8), 2551-2555. Retrieved from [Link]

  • Hudson, I. L., et al. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability Studies of N-Acylimidazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DIISOPROPYLPHOSPHORYL CHLORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • Orita, A., et al. (2001). Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates. Synthesis, 2001(14), 2219-2223. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104177296A - Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.
  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

Sources

"Isopropyl 1H-imidazole-1-carboxylate" in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isopropyl 1H-imidazole-1-carboxylate (IpImC) in Pharmaceutical Synthesis

Abstract

This technical guide details the application of Isopropyl 1H-imidazole-1-carboxylate (IpImC) as a superior acylating agent for the synthesis of carbamate-based pharmaceutical intermediates. Unlike traditional chloroformates, IpImC offers a chemoselective, non-lachrymatory, and bench-stable alternative for introducing the isopropyl carbamate moiety—a critical pharmacophore and protecting group in modern drug design. This document provides a validated protocol for its use, mechanistic insights, and a comparative safety analysis.

Introduction: The Shift from Chloroformates

In pharmaceutical process chemistry, the formation of carbamates (urethanes) is a fundamental transformation, often serving as:

  • Prodrug Moieties: To enhance lipophilicity and oral bioavailability (e.g., Gabapentin enacarbil).[1]

  • Protecting Groups: Modulating amine reactivity during multi-step synthesis.

  • Active Pharmacophores: As seen in anticonvulsants and anticholinergics.

Historically, Isopropyl Chloroformate (IPCF) has been the standard reagent for this transformation. However, IPCF presents significant process challenges: it is corrosive, moisture-sensitive, and generates HCl gas and toxic fumes.

Isopropyl 1H-imidazole-1-carboxylate (IpImC) (CAS: 82998-18-3) acts as an "active amide" transfer reagent. It retains the reactivity required to acylate amines and alcohols but releases imidazole (pKa ~14.5) as a neutral leaving group rather than corrosive HCl. This allows for milder reaction conditions, easier workups, and higher compatibility with acid-sensitive substrates.

Mechanistic Insight: Imidazole-Transfer Chemistry

The reaction proceeds via a nucleophilic acyl substitution. The imidazole ring acts as an excellent leaving group due to its ability to stabilize the negative charge and subsequent protonation.

Reaction Pathway
  • Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of IpImC.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Elimination: The imidazole ring is expelled, forming the carbamate.

  • Proton Transfer: The displaced imidazole acts as a base to scavenge the proton from the ammonium species (or an auxiliary base is used).

ReactionMechanism IpImC Isopropyl 1H-imidazole-1-carboxylate (Electrophile) TS Tetrahedral Intermediate IpImC->TS + Amine Amine Secondary Amine (Nucleophile) Amine->TS Product Isopropyl Carbamate (Target) TS->Product Elimination Byproduct Imidazole (Leaving Group) TS->Byproduct Loss of Imidazole

Figure 1: Mechanistic pathway for the formation of isopropyl carbamates using IpImC.

Validated Experimental Protocol

Protocol A: Synthesis of N-Isopropyl Carbamates (General Procedure)

Target Audience: Process Chemists scaling up from milligram to gram scale.

Reagents:

  • Substrate: Secondary amine (1.0 equiv)

  • Reagent: Isopropyl 1H-imidazole-1-carboxylate (IpImC) (1.1 – 1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Base (Optional): Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 equiv) – Note: IpImC produces neutral imidazole, but added base accelerates the reaction for sterically hindered amines.

Step-by-Step Methodology:

  • Preparation:

    • Charge a reaction vessel with the Amine substrate (1.0 equiv) and dissolve in DCM (concentration ~0.2 M).

    • Optional: Add TEA (1.0 equiv) if the amine is present as a salt (e.g., HCl salt) or is non-nucleophilic.

  • Addition:

    • Add IpImC (1.1 equiv) in a single portion at room temperature (20–25 °C).

    • Note: Unlike chloroformates, dropwise addition at 0 °C is rarely necessary unless the substrate is extremely sensitive.

  • Reaction:

    • Stir the mixture at room temperature.

    • Monitoring: Monitor by TLC or LC-MS. Conversion is typically complete within 2–6 hours .

    • Optimization: If reaction is slow, heat to reflux (DCM: 40 °C, THF: 66 °C).

  • Workup (The "Acid Wash" Purification):

    • The reaction generates imidazole. To remove it:

    • Dilute the reaction mixture with DCM.

    • Wash 1: 1M HCl or 5% Citric Acid (aq). The imidazole is protonated (imidazolium salt) and partitions into the aqueous phase.

    • Wash 2: Saturated NaHCO₃ (to neutralize trace acid).

    • Wash 3: Brine.

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Most products are obtained in >95% purity after the acid wash. Recrystallization or flash chromatography may be used if necessary.

Comparative Analysis: IpImC vs. Chloroformates

The following data highlights why IpImC is preferred for late-stage functionalization and GMP environments.

FeatureIsopropyl Chloroformate (IPCF)Isopropyl 1H-imidazole-1-carboxylate (IpImC)
Physical State Volatile LiquidViscous Oil or Low-Melting Solid
Reactivity High (Aggressive)Moderate (Selective)
Byproducts HCl gas , CO₂Imidazole (Neutral solid)
Corrosivity Corrosive / LachrymatorIrritant
Moisture Sensitivity Hydrolyzes rapidly to acidSlowly hydrolyzes (manageable)
Storage Fridge/Freezer, under ArgonFridge (2–8 °C), stable
Atom Economy Lower (Cl is lost)Lower (Imidazole is lost)

Representative Case Study: Synthesis of an Antifungal Intermediate

Context: Synthesis of azole-based antifungal agents often requires the protection of secondary amines on the piperazine ring.

Objective: Synthesis of Isopropyl 4-(4-chlorophenyl)piperazine-1-carboxylate.

Workflow:

  • Starting Material: 1-(4-Chlorophenyl)piperazine (10.0 g, 50.8 mmol).

  • Solvent: Toluene (100 mL).

  • Reagent: IpImC (8.6 g, 55.9 mmol, 1.1 equiv).

  • Conditions: The mixture is heated to 60 °C for 4 hours.

  • Observation: The reaction remains homogenous. No gas evolution is observed (unlike chloroformate reactions).

  • Isolation: The mixture is cooled to RT, washed with 10% aqueous acetic acid (to remove imidazole), then water. The toluene layer is concentrated to yield the carbamate as a white solid (Yield: 92%).

Workflow Start Start: 1-(4-Chlorophenyl)piperazine (10g in Toluene) Add Add Reagent: IpImC (1.1 equiv) Single Portion Start->Add React Reaction: Heat to 60°C 4 Hours Add->React Wash Workup: Wash with 10% Acetic Acid (Removes Imidazole) React->Wash Final Isolate: Concentrate Toluene Yield: 92% Wash->Final

Figure 2: Process flow for the synthesis of a piperazine carbamate intermediate.[2]

Safety & Handling Guidelines

  • Hazard Identification: IpImC is classified as an irritant (Skin Irrit. 2, Eye Irrit. 2). It is not a lachrymator.

  • Storage: Store at 2–8 °C under an inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis by atmospheric moisture.

  • Disposal: Quench excess reagent with aqueous ammonia or dilute NaOH before disposal. The byproduct, imidazole, is biodegradable but should be treated according to local regulations.

References

  • Heller, S. T., & Sarpong, R. (2011). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[3][4] Organic Letters. Link

  • BenchChem. (2025). Technical Data: Isopropyl 1H-imidazole-1-carboxylate.[3][5][6]Link

  • Sigma-Aldrich. (2025). Product Specification: Isopropyl 1H-imidazole-1-carboxylate.[3][5][6]Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 537559, Isopropyl 1H-imidazole-1-carboxylate.Link

  • Patent US20100016602A1. (2010). Novel arylamidine derivative, salt thereof and antifungal agent.[5] (Demonstrates use of imidazole carboxylates in pharmaceutical synthesis). Link

Sources

Application Notes and Protocols: Isopropyl 1H-imidazole-1-carboxylate in Agrochemical and Material Science Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isopropyl 1H-imidazole-1-carboxylate is a versatile heterocyclic compound with significant potential in diverse research and development sectors.[1] Its unique structural features, combining an activated imidazole ring with an isopropyl ester, render it a valuable intermediate and active ingredient precursor. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of Isopropyl 1H-imidazole-1-carboxylate in the fields of agrochemical and material science research. We will explore its role as a precursor in the synthesis of novel fungicides and its application as a corrosion inhibitor for metals. The protocols provided herein are designed to be robust and reproducible, offering a solid foundation for further investigation and innovation.

Introduction to Isopropyl 1H-imidazole-1-carboxylate

Isopropyl 1H-imidazole-1-carboxylate, also known as Isopropyl imidazolecarbamate, is an organic molecule with the chemical formula C₇H₁₀N₂O₂.[2] It is recognized for its stability and utility as a building block in chemical synthesis.[1] The imidazole moiety is a well-known pharmacophore and a key component in many biologically active molecules, including numerous antifungal agents.[3][4][5] The carboxylate group at the 1-position of the imidazole ring activates the molecule for various chemical transformations, making it a versatile intermediate.

Chemical Structure and Properties:

PropertyValue
CAS Number 82998-18-3
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance Colorless viscous oil[6]
Density 1.098 g/mL at 25 °C[2]
Refractive Index n20/D 1.467[2]
Storage 2-8°C[2]

Role in Agrochemical Research: A Precursor for Novel Fungicides

The imidazole ring is a cornerstone in the development of many successful antifungal agents used in both medicine and agriculture.[3][4][5] These compounds often function by inhibiting key enzymes in the fungal cell, such as lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] Isopropyl 1H-imidazole-1-carboxylate serves as an excellent starting material for the synthesis of more complex imidazole-based fungicides. The isopropyl carboxylate group can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Synthesis of a Novel Fungicidal Candidate

This protocol outlines a general method for the synthesis of a novel N-substituted imidazole derivative from Isopropyl 1H-imidazole-1-carboxylate, a common pathway to creating potential fungicides.

Protocol 1: Synthesis of a N-Arylmethyl-1H-imidazole Derivative

Objective: To synthesize a model N-arylmethyl-1H-imidazole derivative to serve as a candidate for antifungal screening.

Materials:

  • Isopropyl 1H-imidazole-1-carboxylate

  • 4-Chlorobenzylamine

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • In a 100 mL round-bottom flask, dissolve Isopropyl 1H-imidazole-1-carboxylate (1.0 eq) in anhydrous toluene (50 mL).

  • Add 4-chlorobenzylamine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the N-(4-chlorobenzyl)-1H-imidazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antifungal Activity Assay

This protocol describes a standard method for evaluating the in vitro antifungal activity of the newly synthesized compound against common plant pathogenic fungi.

Protocol 2: Broth Microdilution Assay for Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compound against selected fungal strains.

Materials:

  • Synthesized N-(4-chlorobenzyl)-1H-imidazole

  • Fungal strains (e.g., Fusarium oxysporum, Sclerotium rolfsii)[7][8]

  • Potato Dextrose Broth (PDB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., a commercial fungicide like Fluconazole)

  • Negative control (PDB with DMSO)

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare a stock solution of the synthesized compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with PDB to achieve a range of concentrations (e.g., 100 µg/mL to 0.78 µg/mL).

  • Prepare a fungal inoculum suspension in PDB from a fresh culture and adjust the concentration to approximately 1 x 10⁵ CFU/mL.

  • Add 100 µL of the fungal inoculum to each well containing the diluted compound.

  • Include a positive control (fungal inoculum with a known fungicide) and a negative control (fungal inoculum with DMSO, but no compound).

  • Incubate the plates at 25-28°C for 48-72 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible fungal growth. Alternatively, measure the optical density at 600 nm.

Role in Material Science: A Corrosion Inhibitor for Carbon Steel

Imidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, including carbon steel, in aggressive environments.[9][10][11] Their inhibitory action is attributed to the presence of heteroatoms (nitrogen) with lone pairs of electrons and the π-electrons of the imidazole ring, which facilitate adsorption onto the metal surface.[10][12] This adsorption forms a protective film that isolates the metal from the corrosive medium.[13] Isopropyl 1H-imidazole-1-carboxylate, with its imidazole core, is a promising candidate for corrosion inhibition.

Evaluation of Corrosion Inhibition Efficiency

This protocol details the weight loss method, a straightforward and widely used technique to assess the corrosion inhibition efficiency of a compound.

Protocol 3: Gravimetric (Weight Loss) Method for Corrosion Inhibition Study

Objective: To determine the corrosion inhibition efficiency of Isopropyl 1H-imidazole-1-carboxylate for carbon steel in an acidic medium.

Materials:

  • Carbon steel coupons of known dimensions

  • Isopropyl 1H-imidazole-1-carboxylate

  • 1 M Hydrochloric acid (HCl) solution

  • Acetone

  • Abrasive papers of different grades

  • Analytical balance (accurate to 0.1 mg)

  • Water bath or thermostat

  • Glass beakers

Procedure:

  • Coupon Preparation: Mechanically polish the carbon steel coupons with abrasive papers of increasing grit size, degrease with acetone, wash with deionized water, and dry thoroughly.

  • Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

  • Inhibitor Solution Preparation: Prepare solutions of 1 M HCl containing different concentrations of Isopropyl 1H-imidazole-1-carboxylate (e.g., 50, 100, 200, 500 ppm). Also, prepare a blank solution of 1 M HCl without the inhibitor.

  • Immersion Test: Immerse one prepared coupon into each beaker containing the blank and inhibitor solutions. Ensure the coupons are fully submerged.

  • Maintain the temperature of the solutions at a constant value (e.g., 25°C) using a water bath for a specified immersion period (e.g., 6 hours).

  • Post-Immersion: After the immersion period, carefully remove the coupons from the solutions.

  • Clean the coupons with a soft brush to remove corrosion products, wash with deionized water and acetone, dry, and re-weigh to obtain the final weight (W_final).

  • Calculations:

    • Calculate the weight loss (ΔW) for each coupon: ΔW = W_initial - W_final.

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 x 10⁴ x ΔW) / (A x t x ρ) where:

      • ΔW is the weight loss in grams

      • A is the surface area of the coupon in cm²

      • t is the immersion time in hours

      • ρ is the density of carbon steel (7.85 g/cm³)

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] x 100 where:

      • CR_blank is the corrosion rate in the absence of the inhibitor

      • CR_inh is the corrosion rate in the presence of the inhibitor

Expected Results:

Inhibitor Concentration (ppm)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)0.15015.23-
500.0656.6056.7
1000.0404.0673.3
2000.0252.5483.3
5000.0151.5290.0

Note: The data in the table is hypothetical and for illustrative purposes only.

Visualization of Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Synthesis_Workflow A Isopropyl 1H-imidazole-1-carboxylate C Reflux in Toluene A->C B 4-Chlorobenzylamine B->C D N-(4-chlorobenzyl)-1H-imidazole (Fungicide Candidate) C->D

Caption: Synthetic workflow for a novel fungicide candidate.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Medium (e.g., HCl) cluster_surface Carbon Steel Surface (Fe) H+ H+ Fe Fe H+->Fe Corrosion Attack (Inhibited) Cl- Cl- Cl-->Fe Pitting (Inhibited) Inhibitor Isopropyl 1H-imidazole-1-carboxylate Inhibitor->Fe Adsorption via N atoms & π-electrons

Caption: Mechanism of corrosion inhibition by adsorption.

Conclusion

Isopropyl 1H-imidazole-1-carboxylate is a compound of significant interest for both agrochemical and material science research. Its utility as a synthetic intermediate allows for the creation of a diverse library of potential antifungal agents. Furthermore, its inherent chemical structure suggests its direct application as an effective corrosion inhibitor. The protocols and conceptual frameworks provided in this document are intended to empower researchers to explore and harness the full potential of this versatile molecule.

References

  • MDPI. Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. [Link]

  • ResearchGate. Imidazole derivatives as efficient and potential class of corrosion inhibitors for metals and alloys in aqueous electrolytes: A review. [Link]

  • IGI Global. Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals. [Link]

  • Taylor & Francis Online. Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments. [Link]

  • IntechOpen. Imidazole and its derivatives as corrosion inhibitors. [Link]

  • PMC. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. [Link]

  • Biological and Molecular Chemistry. Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]

  • IJRPR. Synthesis, Characterization and Biological Activity of Imidazole Derivatives. [Link]

  • ResearchGate. Synthesis and Antifungal Activity of Novel Imidazole Derivatives | Request PDF. [Link]

  • ACS Publications. Synthesis and Antifungal Activity of Novel Imidazole Derivatives. [Link]

Sources

Application Note: One-Pot Synthesis of Heterocycles Using Isopropyl 1H-imidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists seeking a robust, scalable alternative to phosgene derivatives for heterocycle construction.

Executive Summary & Reagent Profile[1][2][3]

Isopropyl 1H-imidazole-1-carboxylate (IPImC) is an activated carbonylating agent that serves as a safer, more selective alternative to traditional C1 synthons like Phosgene, Triphosgene, and 1,1'-Carbonyldiimidazole (CDI).

While CDI is highly effective, it is extremely moisture-sensitive and often leads to symmetrical urea byproducts due to its high reactivity. IPImC mitigates these issues through the steric bulk of the isopropyl group and the electronic modulation of the ester linkage. It allows for the controlled, stepwise introduction of the carbonyl moiety, facilitating one-pot cyclizations of nucleophilic substrates (amidoximes, diamines, amino-alcohols) into valuable heterocycles such as 1,2,4-oxadiazol-5-ones and benzimidazolones .

Key Advantages Over CDI & Chloroformates
FeatureIsopropyl 1H-imidazole-1-carboxylate (IPImC)1,1'-Carbonyldiimidazole (CDI)Triphosgene / Chloroformates
Moisture Stability High: Can be handled in open air for short periods.Low: Rapidly hydrolyzes to imidazole and CO₂.Moderate: Hydrolyzes to HCl/Phosgene.
Selectivity Stepwise: Mono-acylation is easily controlled.Double: Tendency to form symmetrical dimers.Aggressive: Poor selectivity without low temps.
Byproducts Imidazole (Neutral, water-soluble).Imidazole (Neutral).[1]HCl (Acidic, requires scavenging).
Safety Non-lachrymatory solid/oil.Irritant powder.Toxic gas generator (Phosgene).

Mechanism of Action: Carbonylative Cyclization

The utility of IPImC lies in its ability to transfer a carbonyl unit (


) to a bis-nucleophile. The reaction proceeds via a Nucleophilic Acyl Substitution (NAS)  mechanism.
Mechanistic Pathway (General)
  • Activation: The first nucleophile (e.g., amine or hydroxyl) attacks the carbonyl center of IPImC.

  • Elimination: Imidazole is expelled as a leaving group, forming an intermediate carbamate or urea.

  • Cyclization: The second nucleophile (intramolecular) attacks the carbonyl, expelling the isopropoxide group (or imidazole if the reagent regenerates) to close the ring.

Pathway Diagram (DOT)

ReactionMechanism Reagent Isopropyl 1H-imidazole-1-carboxylate (IPImC) Intermediate Activated Carbamate Intermediate Reagent->Intermediate + Substrate Bis-Nucleophile (e.g., Amidoxime) Substrate->Intermediate Nucleophilic Attack (Step 1) Transition Intramolecular Cyclization Intermediate->Transition Heat / Base Byproduct1 Imidazole (Leaving Group) Intermediate->Byproduct1 - Imidazole Product Heterocycle (e.g., 1,2,4-Oxadiazol-5-one) Transition->Product Ring Closure Byproduct2 Isopropanol (Leaving Group) Transition->Byproduct2 - iPrOH

Caption: Stepwise carbonylative cyclization mechanism using IPImC. The imidazole leaving group facilitates the initial activation, followed by alcohol elimination during ring closure.

Primary Application: Synthesis of 1,2,4-Oxadiazol-5-ones[1]

1,2,4-Oxadiazol-5-ones are critical pharmacophores (bioisosteres for carboxylic acids). Traditional synthesis involves hazardous triphosgene. The IPImC route is a "green" one-pot alternative.

Experimental Protocol

Scope: Conversion of Amidoximes to 1,2,4-Oxadiazol-5-ones. Scale: 1.0 mmol (Adaptable to gram-scale).

Reagents & Materials
  • Substrate: Aryl/Alkyl Amidoxime (1.0 equiv)

  • Reagent: Isopropyl 1H-imidazole-1-carboxylate (IPImC) (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or DBU (1.0 equiv) for sensitive substrates.
    
  • Solvent: THF (Tetrahydrofuran) or Acetonitrile (MeCN). Anhydrous preferred.

Step-by-Step Procedure
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Amidoxime (1.0 mmol) in anhydrous THF (5 mL).

  • Reagent Addition: Add IPImC (1.1 mmol) in one portion at room temperature (25 °C).

    • Note: Unlike CDI, no gas evolution occurs immediately, and cooling is generally not required.

  • Activation: Stir the mixture at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC/LCMS. You should observe the disappearance of the starting amidoxime and the formation of the linear O-acyl intermediate.

  • Cyclization: Add

    
      (2.0 mmol) to the reaction mixture. Heat the reaction to reflux (65–70 °C)  for 2–4 hours.
    
    • Mechanism:[2][3][4][5] The base facilitates the deprotonation of the amide nitrogen, triggering the attack on the carbonyl and expulsion of isopropanol.

  • Work-up:

    • Cool to room temperature.[6]

    • Evaporate the solvent under reduced pressure.

    • Dilute the residue with water (10 mL) and acidify to pH 2–3 with 1N HCl. (The oxadiazolone is acidic).

    • Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane or purify via silica column chromatography (if necessary).
    

Yield Expectation: 85–95% isolated yield.

Secondary Application: Benzimidazolones & Urea Formation

IPImC is excellent for synthesizing cyclic ureas from diamines, avoiding the formation of symmetrical dimers often seen with CDI.

Experimental Protocol

Scope: Cyclization of o-Phenylenediamine to Benzimidazol-2-one.

Step-by-Step Procedure
  • Dissolution: Dissolve o-phenylenediamine (1.0 mmol) in MeCN (5 mL).

  • Addition: Add IPImC (1.2 mmol) and DMAP (10 mol% catalyst).

  • Reaction: Heat to 80 °C for 3 hours.

    • Why DMAP? It acts as a nucleophilic catalyst, transferring the carbonyl group more efficiently from the less reactive isopropyl ester intermediate.

  • Isolation: Cool the mixture. The product often precipitates out of acetonitrile. Filter and wash with cold ether.

Troubleshooting & Optimization

ProblemPossible CauseSolution
Low Conversion Steric hindrance of substrate.Switch solvent to DMSO or DMF and increase temp to 100 °C.
Intermediate Stalled Cyclization step too slow.Use a stronger base (e.g., NaH or t-BuOK ) for the second step.
Hydrolysis Wet solvent.[1]While IPImC is stable, the intermediate can hydrolyze. Use anhydrous solvents.
Byproduct Formation Symmetrical urea formation.Ensure IPImC is added to the substrate, or use dilute conditions (High Dilution Principle).

Safety & Handling (MSDS Highlights)

  • Physical State: Viscous oil or low-melting solid.

  • Hazards: Irritant (Skin/Eye). Not classified as acutely toxic like phosgene.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) for long-term stability.

  • Disposal: Quench excess reagent with aqueous ammonia or methanol before disposal.

References

  • Indrasena Reddy, K., et al. (2017). "Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones." Organic Chemistry: An Indian Journal.

    • Note: Describes the homologous ethyl reagent protocol which is directly applicable to the isopropyl variant.
  • Heller, S. T., & Sarpong, R. (2010). "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas." Organic Letters, 12(21), 4816–4819.

    • Note: Establishes the reactivity profile of imidazole carboxyl
  • LookChem. (n.d.). "Isopropyl 1H-imidazole-1-carboxylate Product Information & Safety Data."

    • Note: Provides CAS specific d
  • Voutchkova, A. M., et al. (2007).[3] "Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents." Journal of the American Chemical Society, 129(42), 12834-12846.[3]

    • Note: Discusses the mechanistic formation of carboxylate intermedi

Sources

Application Note: Catalytic Activation of Isopropyl 1H-imidazole-1-carboxylate (IPImC) for Enhanced Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Isopropyl 1H-imidazole-1-carboxylate (IPImC, CAS: 82998-18-3) is an advanced acylating and esterification agent belonging to the Heller-Sarpong class of reagents[1]. Originally conceptualized to bypass the severe toxicity and explosive hazards of traditional reagents like diazomethane, imidazole carbamates provide a highly chemoselective pathway for the esterification and amidation of carboxylic acids[2].

In modern synthetic campaigns and drug development, IPImC is distinguished by its dual reactivity profile. The imidazole moiety functions as an optimal leaving group, while the isopropyl carbonate core provides electrophilic activation for O-, N-, or C-acylation[3]. This application note details the mechanistic causality behind IPImC's reactivity and provides validated protocols for both chemoselective esterification and tunable enolate acylation.

Mechanistic Causality: The Dual Reactivity Profile

The strategic advantage of IPImC over traditional chloroformates or Mander’s reagent (methyl cyanoformate) lies in its thermodynamic stability and tunable electrophilicity.

Chemoselective Esterification

During esterification, IPImC operates via the formation of a highly reactive acylimidazole intermediate[4]. Upon reaction with a carboxylic acid in a polar solvent, the reagent fragments to release carbon dioxide and isopropanol. The in-situ generated isopropanol subsequently attacks the acylimidazole, driving the equilibrium forward to yield the isopropyl ester[2]. This mechanism inherently prevents over-alkylation and is highly tolerant of complex functional groups, though care must be taken with epimerizable stereocenters to avoid racemization[5].

Mechanism A Carboxylic Acid (R-COOH) C Acylimidazole Intermediate A->C IPImC Addition B IPImC (Activator) B->C Imidazole Transfer D Isopropanol + CO2 B->D Fragmentation E Isopropyl Ester (Target) C->E Isopropanol Attack D->E Substitution

Mechanistic pathway of IPImC-mediated chemoselective esterification.

Tunable Enolate Acylation (Hard vs. Soft Electrophilicity)

When reacting with ketone enolates, the regioselectivity (O- vs. C-acylation) is dictated by the "hardness" of the electrophile. Imidazolides like IPImC are inherently "soft" electrophiles; direct addition to an enolate heavily favors C-acylation to form


-keto esters[6][7]. However, the introduction of a Lewis acid, such as Boron Trifluoride Etherate (

), coordinates with the carbonyl oxygen of IPImC. This coordination transforms IPImC into a "hard" electrophile, shifting the reaction pathway exclusively toward O-acylation to yield enol carbonates[6].

Quantitative Data: Reagent Profiling

To justify the selection of IPImC in synthetic workflows, the following table summarizes its performance metrics against traditional activating agents.

ReagentPrimary ApplicationSafety & Handling ProfileChemoselectivityPrimary Byproducts
IPImC (Heller-Sarpong) Esterification, C/O-AcylationHigh (Stable, non-explosive)Excellent Imidazole,

, Isopropanol
Diazomethane Methyl EsterificationLow (Highly toxic, explosive)Moderate

gas
Methyl Cyanoformate C-Acylation (Enolates)Low (Generates cyanide gas)Good Cyanide salts
CDI Amide/Ester SynthesisModerate (Moisture sensitive)Poor (Requires strict control)Imidazole,

Data synthesized from comparative reactivity studies of imidazole carbamates[2][7].

Experimental Protocols

Protocol A: Chemoselective Synthesis of Isopropyl Esters

This protocol utilizes thermal activation in a polar solvent to overcome the activation energy barrier for acylimidazole formation[5].

Reagents: Carboxylic acid substrate (1.0 equiv), IPImC (2.0 equiv), Anhydrous Acetonitrile (


).
Procedure: 
  • Substrate Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) in anhydrous

    
     (0.5 M concentration).
    
  • Reagent Addition: Add IPImC (2.0 equiv) to the solution at ambient temperature (23 °C). Seal the vial under an inert argon atmosphere.

  • Thermal Activation: Heat the reaction mixture to 80 °C. Stir vigorously for 24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M

    
     (to remove the imidazole byproduct), saturated aqueous 
    
    
    
    , and brine. Dry over anhydrous
    
    
    and concentrate under reduced pressure.

Self-Validation Checkpoint: The evolution of


 gas during the initial heating phase serves as a visual indicator of acylimidazole formation. If no gas evolution is observed, substrate inhibition (e.g., due to highly acidic phenols) may be impeding the reaction[5]. Confirm intermediate consumption via TLC before proceeding to workup.
Protocol B: Tunable Acylation of Ketone Enolates

This workflow demonstrates the causality of Lewis acid additives in directing regioselectivity[6].

Workflow Step1 1. Enolate Generation (NaHMDS / DME, -78°C) Split Electrophile Tuning (IPImC) Step1->Split PathA Path A: Direct Addition (Soft Electrophile) Split->PathA No Additive PathB Path B: BF3·OEt2 Activation (Hard Electrophile) Split->PathB + Lewis Acid ProdA C-Acylation Product (β-Keto Ester) PathA->ProdA ProdB O-Acylation Product (Enol Carbonate) PathB->ProdB

Tunable workflow for O- vs. C-acylation of ketone enolates using IPImC.

Reagents: Ketone substrate (1.0 equiv), NaHMDS (1.1 equiv), IPImC (1.2 equiv),


 (1.5 equiv - Optional), Anhydrous 1,2-Dimethoxyethane (DME).
Procedure: 
  • Enolate Generation: Cool a solution of the ketone (1.0 equiv) in anhydrous DME to -78 °C. Dropwise, add NaHMDS (1.1 equiv) and stir for 45 minutes to ensure complete enolization.

  • Electrophile Preparation (Parallel Flask): In a separate flask, dissolve IPImC (1.2 equiv) in DME at -78 °C.

    • For O-Acylation (Enol Carbonates): Add

      
       (1.5 equiv) to the IPImC solution and stir for 10 minutes to form the activated complex[6].
      
    • For C-Acylation (

      
      -Keto Esters): Omit the Lewis acid[7].
      
  • Cannula Transfer: Rapidly transfer the electrophile solution into the enolate flask via cannula, maintaining the internal temperature at -78 °C. Stir for 30 minutes.

  • Quench & Isolation: Quench the reaction at -78 °C with saturated aqueous

    
    . Extract with diethyl ether, dry the organic layer, and purify via silica gel chromatography.
    

Self-Validation Checkpoint: Temperature control is the critical failure point. If the internal temperature rises above -60 °C during the cannula transfer, thermodynamic equilibration will occur, resulting in a loss of regiocontrol and the formation of poly-alkylated artifacts.

References

1.[1] Sigma-Aldrich. Isopropyl 1H-imidazole-1-carboxylate 95 82998-18-3. 2.[6] The Journal of Organic Chemistry - ACS Publications. The O-Acylation of Ketone Enolates by Allyl 1H-Imidazole-1-carboxylate Mediated with Boron Trifluoride Etherate A Convenient Procedure for the Synthesis of Substituted Allyl Enol Carbonates. 3.[5] Enamine. Methyl 1H-imidazole-1-carboxylate. 4.[7] PMC. Scalable Synthesis of a Key Intermediate for the Production of Pleuromutilin-Based Antibiotics. 5.[3] Smolecule. Buy Allyl 1h-imidazole-1-carboxylate | 83395-39-5. 6.[2] Organic Letters - ACS Publications. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. 7.[4] Organic Chemistry Portal. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.

Sources

Troubleshooting & Optimization

Common by-products in the synthesis of "Isopropyl 1H-imidazole-1-carboxylate" and their removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of Isopropyl 1H-imidazole-1-carboxylate. Designed for researchers, scientists, and drug development professionals, this hub provides mechanistic insights, self-validating protocols, and authoritative solutions to resolve bottlenecks and optimize your purification workflows.

Reaction Pathways & Mechanistic Troubleshooting

To effectively troubleshoot by-products, we must first understand the mechanistic causality behind their formation. Below are the two primary synthetic workflows and their respective divergence points.

Synthesis cluster_RouteA Route A: CDI Method cluster_RouteB Route B: Chloroformate Method CDI 1,1'-Carbonyldiimidazole Target Isopropyl 1H-imidazole-1-carboxylate (Target Product) CDI->Target DCM, 0°C to RT BP_Imid Imidazole / Imidazole-HCl (Stoichiometric By-product) CDI->BP_Imid IPA Isopropanol IPA->Target BP_DIPC Diisopropyl Carbonate (Over-reaction By-product) IPA->BP_DIPC Excess IPA + Heat IMID Imidazole IMID->Target Base, Solvent IMID->BP_Imid IPC Isopropyl Chloroformate IPC->Target IPC->BP_DIPC Side Reaction

Reaction pathways for Isopropyl 1H-imidazole-1-carboxylate synthesis and by-product formation.

Q: What are the primary synthetic routes, and what dictates by-product formation? A: The target compound is typically synthesized via one of two routes:

  • The CDI Route (Route A): Reacting 1,1'-carbonyldiimidazole (CDI) with isopropanol (IPA) in dichloromethane (DCM)[1]. Because CDI contains two active imidazole leaving groups, stoichiometric control is critical. Using exactly 1.0 equivalent of IPA displaces only one imidazole ring, yielding the target imidazolyl carbamate[2]. The displaced imidazole is a guaranteed, stoichiometric by-product. If excess IPA is used, a second nucleophilic attack occurs, displacing the remaining imidazole to form diisopropyl carbonate (DIPC)[2].

  • The Chloroformate Route (Route B): Reacting isopropyl chloroformate with imidazole[3]. Here, imidazole acts as both the nucleophile and the acid scavenger (if no external tertiary amine is added). This dual role results in the precipitation of imidazole hydrochloride as a primary by-product.

By-Product Identification & Causality

Q: How do I identify and track the common by-products in my reaction mixture? A: Successful purification relies on exploiting the distinct physicochemical properties of the target molecule versus its by-products. Isopropyl 1H-imidazole-1-carboxylate is a colorless, viscous oil that remains highly soluble in organic solvents[1]. Compare this against the quantitative data of common by-products below:

By-ProductMechanistic OriginBoiling PointWater SolubilityPrimary Removal Strategy
Imidazole Stoichiometric leaving group (CDI route)256–257 °C633 g/L (at 20 °C)Aqueous washing
Imidazole HCl Acid scavenging (Chloroformate route)N/A (Solid)Extremely HighFiltration / Aqueous washing
Diisopropyl Carbonate Over-reaction (Excess IPA)147 °CInsolubleVacuum distillation / Chromatography
Isopropanol Unreacted starting material82.6 °CMiscibleEvaporation / Aqueous wash

Troubleshooting & Removal Protocols

Q: What is the most effective protocol for removing stoichiometric imidazole without degrading the target product? A: Aqueous washing is the gold standard. Because imidazole is highly water-soluble (633 g/L) and acts as a weak base[4], it can be easily partitioned away from the organic-soluble target product[1].

Step-by-Step Self-Validating Protocol: Aqueous Extraction of Imidazole

  • Dilution: Dilute the crude reaction mixture with additional dichloromethane (DCM) to ensure a sufficient organic volume for clean phase separation[1].

  • Primary Aqueous Quench: Add an equal volume of deionized water. Causality: Imidazole partitions heavily into the aqueous phase due to its high polarity, while the target carbamate remains protected in the organic layer.

  • Phase Separation & pH Validation (Self-Validating Step): Separate the layers. Test the pH of the aqueous layer using indicator paper. It will be distinctly alkaline (pH ~9–10) due to the basicity of the extracted imidazole[4].

  • Sequential Washing: Repeat the aqueous wash 2–3 times. Validation: The extraction is complete when the aqueous wash returns to a neutral pH (~7.0), confirming the total removal of basic imidazole.

  • Drying & Concentration: Wash the organic layer once with brine to remove residual water, dry over anhydrous Na₂SO₄, and concentrate in vacuo[1].

Q: My GC-MS shows significant diisopropyl carbonate (DIPC) contamination. How did this form, and how do I remove it? A: Causality: DIPC forms when the target molecule undergoes a secondary reaction with excess isopropanol. This over-reaction is thermodynamically driven by elevated temperatures, prolonged reaction times, or a lack of strict stoichiometric control[2]. Removal: Because DIPC is non-polar and water-insoluble, aqueous washing will fail. However, DIPC has a relatively low boiling point of 147 °C[5]. It can be removed via careful fractional vacuum distillation. Alternatively, if the batch size is small, purify the residue by column chromatography (silica gel, using a 1:10 ethyl acetate:petroleum ether gradient)[1].

Frequently Asked Questions (FAQs)

Q: Why must I strictly control the reaction temperature when using the CDI route? A: The initial displacement of the first imidazole ring by isopropanol is highly exothermic and rapid. If the reaction is not cooled to 0 °C during the addition phase[1], the localized heat can provide the activation energy required for the second displacement, rapidly converting your target product into unwanted diisopropyl carbonate[2].

Q: How do I ensure my purification protocol is a self-validating system? A: Rely on orthogonal analytical techniques to validate your workflow:

  • During Synthesis: Monitor the consumption of CDI or isopropyl chloroformate via TLC.

  • During Workup: Use pH tracking during aqueous washes to confirm imidazole removal (alkaline to neutral shift).

  • Final Validation: Run a ¹H NMR spectrum. The integration of the isopropyl methyl protons (multiplet, 6H) versus the distinct imidazole ring protons (3H) should be exactly 6:3. Any deviation indicates residual isopropanol or imidazole.

References

1.[1] Isopropyl 1H-imidazole-1-carboxylate CAS#: 82998-18-3 - ChemicalBook: Usage And Synthesis. ChemicalBook. 1 2.[2] Carbonyldiimidazole as a derivatizing agent for the enhanced detection of pinacolyl alcohol by EI-GC-MS and LC. OSTI.GOV. 2 3.[3] Isopropyl Chloroformate | Research Reagent & Intermediate. Benchchem. 3 4.[4] CAS 288-32-4 Imidazole. Alfa Chemistry. 4 5.[5] CAS 6482-34-4 Diisopropyl carbonate. Alfa Chemistry. 5

Sources

Purification of "Isopropyl 1H-imidazole-1-carboxylate" by column chromatography or distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Isopropyl 1H-imidazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with the purification of this versatile building block. We will explore the nuances of both column chromatography and distillation, helping you to select the optimal method and troubleshoot any issues that may arise.

Decision-Making Guide: Choosing Your Purification Strategy

The first critical step is selecting the appropriate purification technique. Isopropyl 1H-imidazole-1-carboxylate is a colorless to pale yellow viscous oil, which makes recrystallization unsuitable.[1][2] The choice between column chromatography and vacuum distillation depends primarily on the nature of the impurities and the scale of your reaction.

Purification_Decision_Tree cluster_legend Decision Logic start Crude Isopropyl 1H-imidazole-1-carboxylate impurity_check What are the primary impurities? start->impurity_check polar_impurities Polar starting materials (e.g., Imidazole, CDI) or baseline impurities on TLC? impurity_check->polar_impurities Polar / Non-Volatile close_boiling Close-boiling, non-polar impurities? impurity_check->close_boiling Non-Polar / Volatile chromatography Column Chromatography distillation Vacuum Distillation polar_impurities->chromatography non_volatile_impurities Non-volatile / Polymeric impurities? non_volatile_impurities->distillation close_boiling->chromatography large_scale Large scale (>20 g) with volatile impurities? large_scale->distillation

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of Isopropyl 1H-imidazole-1-carboxylate? A1: Understanding the physical properties is crucial for planning your purification. Key data is summarized in the table below. The compound is a liquid at room temperature and should be stored at 2-8°C.[1]

PropertyValueSource(s)
Appearance Colorless to pale yellow viscous oil/liquid[1][2]
Molecular Formula C₇H₁₀N₂O₂[1][2]
Molecular Weight 154.17 g/mol [1][2]
Density 1.098 g/mL at 25 °C[1]
Refractive Index n20/D 1.467[1]
Flash Point 108 °C[1]
Storage 2-8°C[2]

Q2: What are the most common impurities I might encounter? A2: The impurities largely depend on the synthetic route, which typically involves the reaction of 1,1'-carbonyldiimidazole (CDI) with isopropyl alcohol.[1]

  • Unreacted Isopropyl Alcohol: Highly volatile, usually removed during solvent evaporation under reduced pressure.

  • Unreacted 1,1'-Carbonyldiimidazole (CDI): A polar solid. Can be removed by an aqueous wash or column chromatography.[3]

  • Imidazole: A common impurity in CDI starting material or from hydrolysis of CDI. Imidazole is basic and polar, and can be removed with a dilute acid wash during workup or by column chromatography.[4][5]

  • Side-products/Degradation: Imidazole derivatives can sometimes show instability on acidic silica gel.[4]

Q3: Is Isopropyl 1H-imidazole-1-carboxylate stable on silica gel? A3: The N-alkoxycarbonyl group reduces the basicity of the imidazole ring compared to N-alkyl imidazoles. However, the lone pair on the N-3 nitrogen can still interact with acidic silanol groups on the silica surface, potentially leading to peak tailing.[4] In cases of severe tailing or product degradation, deactivating the silica with triethylamine or using an alternative stationary phase like alumina is recommended.[4][6]

Q4: Can I purify this compound by distillation? What is its boiling point? A4: Distillation is a viable, and often preferred, method for larger scales, especially for removing non-volatile or polymeric impurities. A specific boiling point under vacuum is not readily available in common literature, which is typical for many research compounds. Therefore, a Kugelrohr apparatus or a short-path distillation setup is ideal. You will need to determine the boiling point empirically by slowly reducing the pressure and increasing the temperature until distillation begins. Given its molecular weight and flash point of 108°C, expect to use a high vacuum (<1 mmHg) and moderate temperature.[1]

Troubleshooting Guide: Column Chromatography

Q1: My product is co-eluting with an impurity. How can I improve separation? A1: Co-elution occurs when the product and an impurity have similar polarities in the chosen solvent system.

  • Change Solvent Selectivity: The key is to alter the solvent system to exploit different intermolecular interactions. A published system is 10% ethyl acetate in petroleum ether/hexane.[1] If this fails, try switching one of the solvents. For example, replace ethyl acetate with dichloromethane or tert-butyl methyl ether (TBME). Adding a small percentage of a third solvent, like methanol or acetonitrile, can also drastically change selectivity.[4][7]

  • Shallow the Gradient: If you are using gradient elution, make the gradient shallower (e.g., increase the polar solvent by 1-2% increments instead of 5-10%) around the point where your product elutes. This increases the column volumes over which the separation occurs.

Q2: I'm seeing significant streaking or tailing of my product spot on the TLC plate. What should I do? A2: Tailing is a classic sign of undesirable interactions between your compound and the stationary phase, often seen with basic compounds like imidazoles on acidic silica gel.[4]

Tailing_Troubleshooting start Tailing observed on TLC add_base Add 0.5-1% Triethylamine (TEA) to the eluent system start->add_base check_conc Is the sample spot too concentrated? add_base->check_conc Tailing persists dilute Dilute sample and re-spot check_conc->dilute Yes change_phase Switch to a different stationary phase check_conc->change_phase No alumina Use neutral or basic Alumina change_phase->alumina

Caption: Workflow for troubleshooting peak tailing.

  • Mechanism: The basic nitrogen on the imidazole ring can interact strongly with acidic silanol (Si-OH) groups on the silica surface.

  • Solution: Add a small amount (0.5-1%) of a volatile base, like triethylamine (TEA) or pyridine, to your eluent.[4] This base will compete for the acidic sites on the silica, masking them from your compound and resulting in sharper, more symmetrical peaks.

Q3: My recovery from the column is very low. Where did my product go? A3: Low recovery is typically due to two main issues:

  • Irreversible Adsorption: The compound may be binding too strongly to the silica gel and not eluting.[6] To check this, after your run is complete, try flushing the column with a very polar solvent system, like 10-20% methanol in dichloromethane, and analyze the collected fractions.[4] If this recovers your product, consider using a less acidic stationary phase like neutral alumina or deactivated silica for future purifications.[6]

  • Compound Instability: While N-protected imidazoles are generally more stable than their parent compounds, degradation on silica is still possible.[6] If you suspect this, run the column as quickly as possible (flash chromatography) to minimize contact time.

Troubleshooting Guide: Vacuum Distillation

Q1: The compound seems to be decomposing upon heating (turning dark). How can I prevent this? A1: Thermal decomposition is a major risk when distilling complex organic molecules.

  • Lower the Pressure: The most effective way to reduce the boiling point is to use a better vacuum pump. A high-quality two-stage rotary vane pump is essential.

  • Use a Kugelrohr or Short-Path Apparatus: These types of apparatus minimize the residence time of the compound at high temperatures and reduce the travel distance for the vapor, which is ideal for thermally sensitive compounds.

  • Ensure the System is Dry: Moisture can lead to hydrolysis, especially at elevated temperatures. Ensure all glassware is oven-dried and the crude material is anhydrous.

Q2: My crude material is bumping violently in the distillation flask. A2: Bumping occurs when the liquid becomes superheated and boils in a sudden burst rather than smoothly.

  • Use a Stir Bar: Vigorous stirring provides nucleation sites and ensures even heat distribution. This is the most common and effective solution.

  • Use Boiling Chips: If stirring is not possible, add fresh, porous boiling chips to the flask before heating. Never add boiling chips to a hot liquid.

  • Control the Heating Rate: Heat the distillation flask slowly and evenly using an oil bath rather than a heating mantle to avoid creating hot spots.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is based on a reported purification for this compound.[1]

  • TLC Analysis & Solvent System Selection:

    • Prepare several TLC chambers with different solvent systems. A good starting point is Hexane:Ethyl Acetate.

    • Test ratios such as 9:1, 8:2, and 7:3 (Hexane:EtOAc).

    • The ideal system will give your product a Retention Factor (Rf) of ~0.25-0.35. A reported successful system is 10% Ethyl Acetate in Petroleum Ether.[1] If tailing is observed, add 0.5% triethylamine to the chosen solvent system.[4]

  • Column Preparation:

    • Select a column of appropriate size (a good rule of thumb is a 40-80:1 ratio of silica gel weight to crude product weight).

    • Pack the column using the "slurry method" with your chosen eluent. Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

    • Add 2-3 g of silica gel to this solution to create a slurry.

    • Gently evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, applying positive pressure (flash chromatography).

    • Collect fractions (e.g., 10-20 mL each) in test tubes.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Isopropyl 1H-imidazole-1-carboxylate as a viscous oil.[1]

Protocol 2: Purification by Vacuum Distillation

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus or a Kugelrohr. Ensure all joints are well-sealed with appropriate vacuum grease.

    • Use a stirrer hot plate with an oil bath for even heating. Place a magnetic stir bar in the distillation flask.

    • Connect the apparatus to a vacuum trap (cooled with dry ice/acetone or liquid nitrogen) and then to a high-vacuum pump.

  • Distillation Procedure:

    • Place the crude, anhydrous product into the distillation flask.

    • Begin stirring and slowly apply the vacuum. Observe for any initial bubbling from residual volatile solvents.

    • Once a stable high vacuum is achieved (e.g., <1 mmHg), begin to heat the oil bath slowly.

    • Monitor the temperature of the oil bath and the temperature at the distillation head (if using a short-path still).

    • Collect any initial low-boiling impurities in a separate receiving flask (forerun).

    • Increase the temperature gradually until your product begins to distill. Note the vapor temperature and the bath temperature. This will be your approximate boiling point at that pressure.

    • Collect the main fraction in a clean, pre-weighed receiving flask.

    • Stop the distillation when the product has finished distilling or when the temperature rises, indicating the start of higher-boiling impurities.

  • Shutdown:

    • Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

    • Weigh the receiving flask to determine the yield of your purified product.

References
  • BenchChem. (2025).
  • ChemicalBook. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 1-Fluoro-1H-imidazole Reaction Products.
  • Chem-Impex. (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of Sodium Imidazole Reaction Products.
  • Fallas, M., & Orellana, G. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • University of York. (n.d.). Determining a solvent system.
  • SIELC Technologies. (n.d.). Separation of 1,1'-Carbonylbis(1H-imidazole) on Newcrom R1 HPLC column.

Sources

Hydrolysis and degradation pathways of "Isopropyl 1H-imidazole-1-carboxylate" during workup

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the stability, hydrolysis, and workup challenges associated with Isopropyl 1H-imidazole-1-carboxylate (IIC) .

Hydrolysis, Degradation, and Workup Optimization

Product Category: Activated Carbamates / CDI Intermediates Primary Application: Reagent for introducing isopropyl carbamate protecting groups; intermediate in carbonyldiimidazole (CDI) couplings.

The Degradation Mechanism (Theory)

To troubleshoot effectively, you must understand the "Invisible" degradation pathway. IIC is a carbamoyl imidazole . Unlike standard carbamates, the imidazole ring is a pseudo-halogen-like leaving group.

When exposed to water, IIC undergoes nucleophilic acyl substitution, followed by an irreversible decarboxylation cascade. This is often silent (no color change) until gas evolution is observed.

Pathway Visualization

The following diagram illustrates the critical failure points during aqueous workup.

IIC_Hydrolysis cluster_0 Critical Workup Phase IIC Isopropyl 1H-imidazole-1-carboxylate (Target Molecule) Tetrahedral Tetrahedral Intermediate (Transient) IIC->Tetrahedral Nucleophilic Attack Water H2O / OH- Water->Tetrahedral Imidazole Imidazole (Leaving Group) Tetrahedral->Imidazole Leaving Group CarbonicAcid Isopropyl Carbonic Acid (Unstable Mono-ester) Tetrahedral->CarbonicAcid Elimination IPA Isopropanol (Degradation Product) CarbonicAcid->IPA Decarboxylation CO2 CO2 (Gas) (Irreversible Loss) CarbonicAcid->CO2 Gas Evolution

Figure 1: Hydrolytic degradation pathway of IIC. Note that the formation of Isopropyl Carbonic Acid leads to irreversible mass loss via CO₂ evolution.

Troubleshooting Guide

Identify your specific scenario below. The chemical behavior of IIC dictates opposite strategies depending on whether it is your Target or an Impurity .

Scenario A: IIC is your Target Product

Issue: Low yield after aqueous workup; "oiling out" of material that disappears upon drying.

SymptomRoot CauseCorrective Action
Bubbling during wash Decarboxylation of the hydrolyzed carbonic acid intermediate.Stop. The wash is too acidic or too warm. Switch to cold (

) saturated

.
Low Mass Recovery Product hydrolyzed and partitioned into aqueous layer as Isopropanol + Imidazole.Avoid Aqueous Workup. Remove imidazole byproduct via filtration (if generated in non-polar solvent) or rapid cold wash only.
Pungent Ammonia-like Odor Free imidazole has been liberated.[1]Your product has degraded. Re-run reaction under strictly anhydrous conditions.
Scenario B: IIC is an Impurity (Excess Reagent)

Issue: You used excess CDI/Isopropanol and need to remove residual IIC without damaging your stable urea/carbamate product.

SymptomRoot CauseCorrective Action
IIC persists in NMR IIC is more stable than CDI. Neutral water wash is insufficient to hydrolyze it quickly.Acid Wash. Wash organic layer with

or

. This protonates the imidazole ring (

), making it an excellent leaving group and accelerating hydrolysis.
Pressurization of Separatory Funnel

release from IIC destruction.
Vent Frequently. This confirms the destruction of IIC is proceeding.

Decision Matrix & Protocols

Use this logic flow to determine the correct workup parameters.

Workup_Decision Start Start Workup IsTarget Is IIC the Target Product? Start->IsTarget TargetYes Goal: PRESERVE IIC IsTarget->TargetYes Yes TargetNo Goal: DESTROY IIC IsTarget->TargetNo No SolventCheck Reaction Solvent? TargetYes->SolventCheck NonPolar Non-Polar (DCM/Ether) SolventCheck->NonPolar DCM/Et2O Polar Polar (DMF/ACN) SolventCheck->Polar DMF/THF Filter Filter off Imidazole byproduct NonPolar->Filter Preferred ColdWash Rapid Cold Wash (<5°C) Water or Brine Polar->ColdWash Necessary AcidWash Acidic Wash (1M HCl) Protonates Imidazole TargetNo->AcidWash Vent Vent CO2 vigorously AcidWash->Vent

Figure 2: Decision matrix for workup conditions based on whether IIC is the product or a byproduct.

Protocol 1: Isolation of IIC (Target)

Use this when synthesizing IIC from CDI + Isopropanol.

  • Quench: Do not use acid.[1] If the reaction is in DCM, cool to

    
    .
    
  • Wash: Perform a rapid wash with ice-cold water (

    
    ) followed by cold brine .
    
    • Why Cold? Hydrolysis kinetics are temperature-dependent. At

      
      , the rate of water attack is significantly slower than at RT.
      
    • Why Neutral? While acid accelerates hydrolysis (via protonation), strong base (

      
      ) also accelerates it (via direct 
      
      
      
      attack). Neutral pH is the "stability window."
  • Dry: Dry immediately over anhydrous

    
     (avoid 
    
    
    
    if it is slightly acidic/Lewis acidic).
  • Concentrate: Evaporate solvent at

    
    . High heat promotes decarboxylation.[2]
    
Protocol 2: Destruction of IIC (Impurity)

Use this when IIC is a contaminant in a stable urea/amide synthesis.

  • Wash: Agitate the organic phase with

    
      or 
    
    
    
    Citric Acid
    .
  • Mechanism: The acid protonates the imidazole nitrogen (

    
    ).
    
    • Protonated imidazole (

      
      ) is a superior leaving group compared to neutral imidazole.
      
    • Water attacks the carbonyl rapidly.

  • Observation: You will observe gas evolution (

    
    ). Continue washing until bubbling ceases.
    

Frequently Asked Questions (FAQ)

Q1: Why does my IIC product smell like fish/ammonia? A: This indicates hydrolysis has occurred. The smell is free imidazole . Pure IIC should have a mild ester-like or acrid odor, but not a strong amine smell. If the smell is strong, check your workup pH and temperature.

Q2: Can I store IIC in solution? A: Only in anhydrous non-nucleophilic solvents (DCM, THF) stored over molecular sieves. In "wet" solvents or exposed to air, moisture will hydrolyze it back to isopropanol and imidazole over 24-48 hours.

Q3: I see a new spot on TLC that stays at the baseline. What is it? A: That is likely imidazolium salt or free imidazole formed from degradation. IIC typically runs higher (less polar) than free imidazole.

Q4: Is IIC as reactive as CDI? A: No. The isopropoxy group donates electron density to the carbonyl, stabilizing it relative to the di-imidazole structure of CDI. This makes IIC isolable (unlike many acyl imidazoles which must be used in situ), but it remains moisture-sensitive [1].

References

  • Synthesis and Isolation of Isopropyl 1H-imidazole-1-carboxylate. ChemicalBook Protocols. (Accessed 2024).[3][4] Link

  • Hydrolysis rates of N-acylimidazoles. Canadian Journal of Chemistry, 1983. (Detailed kinetics on imidazole leaving group tendencies). Link

  • Carbonyldiimidazole (CDI) in Peptide and Carbamate Synthesis. Thiime Connect / Synthesis Reviews. (Mechanistic overview of CDI byproducts). Link

  • Decarboxylation Mechanisms of Carbonic Acid Monoesters. Journal of Organic Chemistry / YouTube Educational Series. (Explanation of the unstable carbonic acid intermediate). Link

Sources

Troubleshooting low yields in acylation reactions using "Isopropyl 1H-imidazole-1-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges researchers face when using Isopropyl 1H-imidazole-1-carboxylate (IPImC) —often referred to as the Heller-Sarpong reagent—for isopropoxycarbonylation.

While IPImC is an inherently safer, highly chemoselective alternative to toxic isopropyl chloroformate, its stability means that the activation energy required to drive the reaction to completion is higher. Understanding the causality behind your experimental choices is the key to unlocking quantitative yields.

Mechanistic Grounding: The "Why" Behind the Reaction

Unlike highly reactive acid chlorides or chloroformates, IPImC relies on the expulsion of an imidazole leaving group. When a nucleophile attacks the carbonyl carbon of IPImC, it forms a tetrahedral intermediate. The collapse of this intermediate is the rate-limiting step. If the nucleophile is sterically hindered or weakly nucleophilic, the intermediate may revert to starting materials rather than expelling imidazole to form the target carbamate or carbonate[1].

Mechanism IPImC IPImC (Acyl Donor) Tetra Tetrahedral Intermediate IPImC->Tetra Nuc Nucleophile (R-NH2 or R-OH) Nuc->Tetra Nucleophilic Attack Prod Isopropoxycarbonyl Product Tetra->Prod Collapse & Acyl Transfer Imid Imidazole (Leaving Group) Tetra->Imid Expulsion

Fig 1: Mechanistic pathway of IPImC acylation showing tetrahedral intermediate formation and collapse.

Troubleshooting FAQs

Q1: My acylation of a secondary amine is stalling at 20% yield. How do I drive it to completion? A: The isopropyl group of IPImC is sterically demanding. When reacting with a bulky secondary amine, the formation of the tetrahedral intermediate is slow, and its collapse is energetically disfavored. Solution: Introduce a nucleophilic catalyst like N-methylimidazole (NMI) or a Brønsted base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[2]. DBU facilitates the deprotonation of the intermediate, driving the irreversible expulsion of imidazole. Additionally, elevating the reaction temperature to 60–80 °C in a polar aprotic solvent (e.g., Acetonitrile) provides the necessary kinetic energy to overcome the steric barrier.

Q2: I am trying to acylate a primary alcohol, but I am recovering 100% unreacted starting material. Why? A: O-acylation with imidazole carbamates is notoriously slower than N-acylation because alcohols are significantly less nucleophilic than amines[1]. IPImC is highly chemoselective and will not react with neutral alcohols under standard ambient conditions. Solution: You must alter the nucleophilicity of the substrate or the electrophilicity of the reagent. Either deprotonate the alcohol using a strong base (e.g., NaH) to generate a highly reactive alkoxide, or activate the IPImC carbonyl using a Lewis acid or pyridinium salt catalyst[3].

Q3: The reaction works well on a milligram scale, but the yield of the carbamate drops drastically upon scale-up. What is the bottleneck? A: This is a classic equilibrium and moisture issue. On a larger scale, ambient moisture can hydrolyze IPImC into isopropanol, CO


, and imidazole. Furthermore, the accumulation of expelled imidazole in the closed system can stall the forward equilibrium.
Solution: Ensure strict anhydrous conditions (verify <50 ppm H

O via Karl Fischer titration). To drive the equilibrium forward on scale, sweep the reaction headspace with an inert gas (N

or Argon) to remove trace CO

generated by any background hydrolysis, and use a slight excess of IPImC (1.2–1.5 equivalents).

Q4: I have a polyfunctional substrate with both an indole nitrogen and a primary aliphatic amine. Can I selectively acylate the indole? A: Yes. Heller and Sarpong demonstrated that carbonylazoles can achieve remarkable chemoselectivity by matching the pKa of the substrate with the basicity of the catalyst[2]. By using DBU, you can selectively N-acylate indoles and oxazolidinones over more basic but less acidic primary amines. DBU deprotonates the indole (pKa ~21), and the resulting localized anion rapidly attacks the IPImC, bypassing the un-ionized primary amine[2].

Diagnostic Workflow

Troubleshooting Start Low Yield with IPImC CheckH2O Check Moisture (Karl Fischer) Start->CheckH2O Dry Dry Solvents (<50 ppm H2O) CheckH2O->Dry > 50 ppm H2O CheckSterics Assess Substrate Sterics & Nucleophilicity CheckH2O->CheckSterics < 50 ppm H2O Dry->CheckH2O AddCatalyst Add Catalyst (DBU, NMI, or NaH) CheckSterics->AddCatalyst Hindered/Weak Nuc Temp Optimize Temp (60-80°C) CheckSterics->Temp Unhindered AddCatalyst->Temp Success Target Yield Achieved Temp->Success

Fig 2: Diagnostic flowchart for resolving low yields in IPImC-mediated acylation reactions.

Quantitative Reaction Parameters

Use the following validated parameters to establish your baseline reaction conditions based on substrate class.

Substrate TypeCatalyst / AdditiveTemp (°C)Optimal SolventExpected YieldPrimary Issue Addressed
Primary Amine None required25DCM or THF>90%Baseline reactivity
Secondary Amine NMI (0.2 eq)60Acetonitrile75–85%Steric hindrance
Primary Alcohol NaH (1.1 eq)0 to 25THF70–85%Poor nucleophilicity
Indole / Oxazolidinone DBU (0.2 eq)25THF or DMF>85%Chemoselective activation[2]

Standard Operating Protocol (SOP)

General Procedure for DBU-Catalyzed Isopropoxycarbonylation of Hindered/Aromatic Amines This protocol is designed as a self-validating system. The workup steps inherently verify the reaction's success by chemically separating the byproducts.

Step 1: Preparation & Inertion

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with Argon for 5 minutes.

  • Verify that your solvent (Acetonitrile or THF) has a moisture content of <50 ppm using Karl Fischer titration.

Step 2: Reagent Mixing

  • Dissolve the target amine/indole (1.0 mmol, 1.0 eq) in 5.0 mL of the anhydrous solvent.

  • Add Isopropyl 1H-imidazole-1-carboxylate (IPImC) (1.2 mmol, 1.2 eq) in one portion. Note: IPImC is a stable liquid/low-melting solid; handle it quickly to minimize ambient moisture exposure.

Step 3: Catalyst Addition & Activation

  • Dropwise, add DBU (0.2 mmol, 0.2 eq) via a glass microsyringe.

  • Heat the reaction mixture to 60 °C using an oil bath or heating block.

Step 4: Self-Validating Monitoring

  • Monitor the reaction via LCMS or TLC every 2 hours.

  • Validation Checkpoint: Look for the disappearance of the starting material mass and the appearance of the

    
     peak, which corresponds to the exact mass addition of the isopropoxycarbonyl group.
    

Step 5: Quench & Purification

  • Once complete, cool the reaction to room temperature and concentrate it under reduced pressure to remove the volatile solvent.

  • Redissolve the crude residue in Ethyl Acetate (15 mL).

  • Wash the organic layer with 1M aqueous HCl (2 × 10 mL). Validation Checkpoint: This step is critical. The HCl specifically protonates the expelled imidazole byproduct and the DBU catalyst, pulling them entirely into the aqueous layer and self-purifying the organic phase.

  • Wash with brine (10 mL), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to yield the highly pure carbamate product.

References

  • Heller, S. T.; Sarpong, R. "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas." Organic Letters 2010, 12 (20), 4572–4575.

  • Heller, S. T.; Schultz, E. E.; Sarpong, R. "Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles." Angewandte Chemie International Edition 2012, 51 (33), 8304–8308.

  • Enamine. "Methyl 1H-imidazole-1-carboxylate: Reagent for chemoselective esterification." Enamine Store Technical Documents.

Sources

Technical Support Center: Troubleshooting Isopropyl 1H-imidazole-1-carboxylate (IPImC) Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isopropyl 1H-imidazole-1-carboxylate (IPImC) . As a highly versatile, chemoselective acylating and carbamoylating reagent, IPImC is a critical building block in pharmaceutical synthesis and late-stage functionalization. However, its unique electronic structure makes it susceptible to specific side reactions when exposed to highly acidic or basic functional groups.

This guide is designed for researchers and drug development professionals to understand the causality behind these side reactions and implement self-validating protocols to ensure experimental success.

Part 1: Troubleshooting Reactions with Acidic Functional Groups

Q1: Why am I seeing poor esterification yields when my substrate contains highly acidic phenols?

Causality: IPImC mediates chemoselective esterification by reacting with a carboxylic acid to form an imidazolium carboxylate ion pair, which subsequently collapses into a reactive acylcarbonate intermediate[1]. However, highly acidic phenols (or electron-deficient benzoic acids like 4-nitrobenzoic acid) disrupt this pathway. Because the imidazole ring is amphoteric (conjugate acid pKa ~7.1)[2], highly acidic functional groups prematurely protonate the N3 nitrogen of the imidazole ring. This protonation stalls the reaction by preventing the formation of the necessary acylcarbonate intermediate[1]. Resolution: Use freshly distilled, anhydrous DMF to suppress solvent-mediated proton transfer, or transiently protect highly acidic phenols prior to IPImC activation[3].

Q2: My IPImC reagent degraded completely when attempting to couple an amino acid hydrochloride salt. What happened?

Causality: Imidazole-1-carboxylates are highly labile in the presence of strong Brønsted acids (e.g., HCl, TFA)[4]. The strong acid protonates the imidazole ring, transforming it into an exceptional leaving group. This triggers rapid, acid-catalyzed hydrolysis of the carbamate into isopropanol, carbon dioxide, and imidazole, completely destroying your reagent before coupling can occur[4]. Resolution: Always neutralize amine hydrochloride salts with a mild, non-nucleophilic base (e.g., DIPEA) before introducing IPImC to the reaction mixture.

Q3: Is there a risk of racemization when using IPImC to activate -chiral carboxylic acids?

Causality: Yes. The formation of the acylcarbonate intermediate significantly increases the acidity of the


-proton on your substrate. The imidazole released during the reaction acts as a local base and can abstract this proton, leading to epimerization and racemization of the stereocenter[1].
Resolution:  Monitor the reaction closely, avoid exceeding 60 °C, and consider alternative coupling agents if the enantiomeric excess (ee%) drops below acceptable thresholds.

Part 2: Troubleshooting Reactions with Basic/Nucleophilic Functional Groups

Q4: During amidation with basic amines, I observe significant amounts of N-alkylimidazole byproducts. How can I prevent this?

Causality: As the primary amidation or carbamoylation reaction progresses, imidazole is released as a stoichiometric byproduct. Imidazole is a competent nucleophile. If the reaction is run at high concentrations or elevated temperatures, this released imidazole can attack electrophilic centers on your substrate (or the solvent), leading to off-target N-alkylation[3]. Resolution: Dilute the reaction mixture (e.g.,


 0.1 M) to favor the desired amidation over bimolecular imidazole alkylation, and strictly control the temperature.
Q5: How do I minimize off-target base-catalyzed hydrolysis during aqueous workup?

Causality: While IPImC is relatively stable under neutral conditions, prolonged exposure to strong aqueous bases (pH > 10) induces hydroxide attack on the carbonyl carbon, leading to base-catalyzed cleavage of the carbamate[4]. Resolution: Quench reactions with mild bases (like saturated aqueous


) rather than 

or

. This maintains a pH of ~8, which is sufficient to neutralize acidic byproducts without hydrolyzing the newly formed product.

Part 3: Quantitative Summary of Compatibility & Side Reactions

To assist in experimental design, the following table summarizes the quantitative and qualitative impacts of various functional group environments on IPImC.

Functional Group EnvironmentPrimary Reaction PathwayMajor Side ReactionMitigation Strategy
Weak Carboxylic Acids Chemoselective EsterificationRacemization of

-chiral centers
Monitor ee%; strictly avoid exceeding 60 °C.
Highly Acidic Phenols Stalled Activation / No ReactionPremature imidazole protonationProtect phenol; use freshly distilled DMF.
1° / 2° Amines Carbamoylation / AmidationN-alkylation by released imidazoleRun at lower concentrations (< 0.1 M).
Strong Brønsted Acids None (Reagent Destruction)Rapid acid-catalyzed hydrolysisNeutralize amine salts with DIPEA prior to IPImC addition.
Strong Aqueous Bases None (Reagent Destruction)Base-catalyzed cleavageMaintain pH < 9 during aqueous workups.

Part 4: Self-Validating Experimental Protocol

Workflow: Chemoselective Esterification of Carboxylic Acids using IPImC This protocol includes built-in validation checkpoints to ensure the reaction is proceeding without acidic/basic side reactions.

Step 1: Reagent Preparation & Baseline Check

  • Dissolve the carboxylic acid (1.0 eq) in freshly distilled, anhydrous DMF to achieve a 0.1 M concentration.

  • Validation Check: Spot the mixture on a TLC plate to establish a baseline

    
    . Ensure the glassware is flame-dried; trace water acts as a competing nucleophile and causes premature hydrolysis.
    

Step 2: Activation

  • Add IPImC (2.0 eq) to the solution at room temperature.

  • Causality: Using 2.0 equivalents compensates for the equilibrium dynamics of the acylcarbonate intermediate and drives the reaction forward against competing reverse reactions[1].

Step 3: Thermal Shift & Monitoring

  • Heat the reaction mixture to 60 °C.

  • Validation Check: After 2 hours, analyze the mixture via LC-MS. You should observe the disappearance of the IPImC mass (m/z 155

    
    ) and the appearance of the desired ester. If an intermediate mass corresponding to the acylimidazole is stalling, ensure no highly acidic functional groups are un-protected.
    

Step 4: Quenching & Isolation

  • Cool to room temperature and quench with saturated aqueous

    
    .
    
  • Causality: The mild basic quench neutralizes unreacted acidic species and washes away the highly water-soluble imidazole byproduct, preventing reverse reactions or N-alkylation during solvent concentration. Extract with EtOAc, dry over

    
    , and concentrate.
    

Part 5: Mechanistic Pathway Visualization

IPImC_Troubleshooting IPImC Isopropyl 1H-imidazole-1-carboxylate (IPImC) Acidic Acidic Conditions IPImC->Acidic Basic Basic/Nucleophilic Conditions IPImC->Basic WeakAcid Weak Carboxylic Acids (Target) Acidic->WeakAcid StrongAcid Strong Acids / Acidic Phenols (Side Reaction) Acidic->StrongAcid Amines 1° / 2° Amines (Target) Basic->Amines StrongBase Strong Aqueous Bases (Side Reaction) Basic->StrongBase Ester Chemoselective Esterification WeakAcid->Ester Ion-pair intermediate HydrolysisA Rapid Hydrolysis / Stalled Activation StrongAcid->HydrolysisA N3 Protonation Carbamate Carbamoylation (Urea/Carbamate) Amines->Carbamate Nucleophilic attack Alkylation Imidazole N-Alkylation Amines->Alkylation High conc. / Heat HydrolysisB Base-Catalyzed Cleavage StrongBase->HydrolysisB OH- attack

Mechanistic pathways and side reactions of IPImC with acidic and basic functional groups.

References

  • Imidazole - Wikipedia. Wikipedia. URL: [Link]

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters - ACS Publications. URL: [Link]

  • Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. UC Berkeley eScholarship. URL: [Link]

Sources

Monitoring the progress of reactions involving "Isopropyl 1H-imidazole-1-carboxylate" by TLC or HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for monitoring reactions involving Isopropyl 1H-imidazole-1-carboxylate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively. This guide is structured as a series of questions you might encounter in the lab, providing in-depth answers, field-proven insights, and robust protocols for both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Section 1: Understanding Your Analyte: Isopropyl 1H-imidazole-1-carboxylate

Before diving into chromatography, understanding the analyte is critical. Its properties dictate how we approach method development and troubleshooting.

Q: What are the key chemical properties of Isopropyl 1H-imidazole-1-carboxylate that influence its chromatographic behavior?

A: Isopropyl 1H-imidazole-1-carboxylate (also known as the Heller-Sarpong reagent or IPImC) is a moderately polar molecule.[1][2] Its behavior is governed by three key structural features:

  • The Imidazole Ring: This heterocyclic amine is polar and contains a basic nitrogen atom, making the molecule susceptible to pH changes and capable of interacting strongly with acidic surfaces, such as the silanols on standard silica gel.

  • The Carbamate Group: This ester-amide linkage is polar and can participate in hydrogen bonding.

  • The Isopropyl Group: This alkyl group is non-polar and contributes to the molecule's solubility in organic solvents.

This combination of polar and non-polar features means its retention in both normal-phase (TLC) and reversed-phase (HPLC) chromatography is highly dependent on the chosen mobile phase composition.

Q: Why is this compound, and related N-acylimidazoles, potentially unstable during analysis?

A: The C-N bond of the N-acylimidazole moiety is highly reactive.[3] These compounds are effective acylating agents, which also means they are susceptible to hydrolysis.[4][5] This reactivity is the reason they are useful in synthesis but also a primary challenge during analysis.[6] The reaction can be catalyzed by acid or base, and the silica gel surface of a standard TLC plate is inherently acidic.[7][8][9] This can lead to the appearance of imidazole and isopropyl chloroformate (which would quickly decompose) or related byproducts as new spots or streaks on a TLC plate, or as unexpected peaks in an HPLC chromatogram.

Section 2: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is a rapid and indispensable tool for monitoring reaction progress.[10][11] However, the unique properties of Isopropyl 1H-imidazole-1-carboxylate can present challenges.

Protocol: Baseline TLC Method Development
  • Plate Preparation: Use standard silica gel 60 F254 plates. With a pencil, lightly draw a baseline ~1 cm from the bottom of the plate.[11]

  • Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, apply a small spot of the prepared sample onto the baseline. If standards are available, spot the starting material, the co-spot (reaction mixture and starting material in the same spot), and the reaction mixture in separate lanes.[12]

  • Developing a Solvent System: Start with a moderately polar mobile phase. A good initial system is 3:1 Hexane:Ethyl Acetate.[13]

  • Development: Place the TLC plate in a developing chamber containing the mobile phase (solvent level must be below the baseline). Ensure the chamber is saturated with solvent vapor by lining it with filter paper.[14] Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the solvent has evaporated, visualize the spots. The primary method should be UV light (254 nm), as the imidazole ring is a chromophore. Additional staining with potassium permanganate (KMnO₄) or p-anisaldehyde can be used to visualize non-UV active products.

TLC Frequently Asked Questions & Troubleshooting

Q: My spot is stuck on the baseline (Rf ≈ 0). What should I do?

A: This indicates your compound is too polar for the current mobile phase and is strongly adsorbed to the stationary phase.[9][12] You need to increase the polarity of the mobile phase.

  • Causality: The polar imidazole and carbamate groups are interacting too strongly with the polar silica gel. A more polar solvent is required to compete for these interaction sites and move the analyte up the plate.[15]

  • Solution: Gradually increase the proportion of the polar solvent. For example, move from 3:1 Hexane:EtOAc to 1:1 Hexane:EtOAc, and then to 1:3 Hexane:EtOAc. If that is insufficient, consider a more polar solvent like methanol in a dichloromethane or ethyl acetate base.

Q: My spot ran with the solvent front (Rf ≈ 1). How do I fix this?

A: This is the opposite problem: your compound is too non-polar for the mobile phase (or, more accurately, the mobile phase is too polar).[12] The analyte is spending all its time in the mobile phase.

  • Causality: The analyte has a much higher affinity for the mobile phase than the stationary phase.

  • Solution: Decrease the polarity of the mobile phase. For example, if you are using 1:1 Hexane:EtOAc, try changing the ratio to 5:1 or 10:1 Hexane:EtOAc.

Problem Recommended Starting Solvent Systems (Normal Phase Silica) Polarity
Non-polar products 9:1 Hexane:Ethyl AcetateLow
Mid-polar compounds (Good start) 3:1 to 1:1 Hexane:Ethyl AcetateMedium
Polar starting materials/products 100% Ethyl Acetate or 95:5 Ethyl Acetate:MethanolHigh
Very polar/basic compounds 95:5:0.5 Dichloromethane:Methanol:TriethylamineHigh (Basic)

Q: My spot is a long streak, not a tight circle. Why is this happening?

A: Streaking is a common issue and can have several causes.[16]

  • Sample Overloading: You have applied too much sample to the plate. The stationary phase becomes saturated, and the spot cannot migrate in a compact band. Solution: Dilute your sample or apply less to the plate.[17]

  • Compound Decomposition: As discussed, Isopropyl 1H-imidazole-1-carboxylate can be sensitive to the acidic silica. The streak may be a trail of decomposition products. Solution: Add a small amount (~0.5%) of a base like triethylamine (TEA) or ammonia to your mobile phase. This neutralizes the acidic sites on the silica gel and often results in much sharper spots for basic compounds.

  • Inappropriate Solvent: The sample may not be fully soluble in the mobile phase, causing it to smear as it moves up the plate. Solution: Ensure your spotting solvent is volatile and try a different mobile phase system.[16]

Q: I see a new spot in my starting material lane after running the TLC. Is my compound degrading on the plate?

A: This is a strong possibility. The appearance of a new, typically more polar spot (lower Rf) can indicate hydrolysis on the silica surface.[9]

  • Causality: The acidic nature of the silica gel can catalyze the hydrolysis of the reactive N-acylimidazole bond.[8]

  • Validation & Solution: To confirm instability, you can run a 2D TLC.[9] Spot the compound in one corner of a square plate, run it in one solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. A decomposition product will appear as a new spot off the diagonal. The best solution is to add a basic modifier like triethylamine to the mobile phase as described above.

TLC Troubleshooting Workflow

Caption: A workflow diagram for troubleshooting common TLC issues.

Section 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

For quantitative analysis and higher resolution separation, RP-HPLC is the method of choice.[18]

Protocol: Baseline RP-HPLC Method Development
  • Column: Start with a robust, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[19]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a mass-spec compatible modifier that sets the pH low (~2.7). This protonates the basic imidazole nitrogen, leading to more consistent interactions, and suppresses the ionization of acidic residual silanols on the column, which is crucial for good peak shape.[20][21]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 220 nm.

  • Gradient: Start with a broad scouting gradient to determine the approximate elution conditions.

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B (re-equilibration)

  • Sample Preparation: Dilute the reaction mixture in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to avoid solvent mismatch effects. Filter through a 0.45 µm syringe filter before injection.

Parameter Recommended Starting Condition Rationale
Stationary Phase C18 or C8, fully end-cappedProvides good retention for moderately polar compounds. End-capping minimizes silanol interactions.[19]
Mobile Phase A 0.1% Formic or Phosphoric Acid in WaterSets a low, stable pH to control analyte ionization and suppress silanol activity.[20]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure.
Detection UV at 210-230 nmThe imidazole ring provides UV absorbance in this range.[22]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for good efficiency.
HPLC Frequently Asked Questions & Troubleshooting

Q: My peak is tailing severely. What are the common causes for an imidazole-containing compound?

A: Peak tailing is the most common problem for basic analytes like your target compound.[23] The primary cause is secondary interactions between the basic imidazole nitrogen and acidic, negatively charged residual silanol groups on the silica-based stationary phase.

  • Causality: Even on end-capped columns, some free silanols exist. At mid-range pH, these silanols are deprotonated (SiO⁻) and can form strong ionic interactions with your protonated analyte, retarding the tail end of the peak and causing asymmetry.

  • Solutions:

    • Lower Mobile Phase pH: This is the most effective solution. Using 0.1% formic or phosphoric acid (pH < 3) protonates the silanols, making them neutral (Si-OH). This eliminates the strong ionic interaction, leaving only weaker hydrogen bonding, which results in a much more symmetrical peak.[24]

    • Check Column Health: An older column may have lost its end-capping, exposing more silanols. If pH adjustment doesn't work, try a new column.

    • Use a Modern Column: Columns with advanced bonding and shielding technologies (e.g., "polar-embedded" or "charged-surface" phases) are specifically designed to give excellent peak shape for basic compounds even at higher pH values.

Q: My peak is fronting. What does this indicate?

A: Peak fronting is typically caused by one of two issues.[23]

  • Column Overload: You have injected too much mass of the analyte onto the column. The stationary phase becomes saturated, leading to a distorted, forward-slanting peak. Solution: Reduce the injection volume or dilute your sample.[25]

  • Solvent Mismatch: Your sample is dissolved in a solvent that is significantly stronger (less polar in RP-HPLC) than your mobile phase. Solution: Always try to dissolve your sample in the initial mobile phase conditions. If the sample isn't soluble, use the weakest possible solvent.[24]

Q: My peak is split or has a significant shoulder. What's wrong?

A: Peak splitting suggests a disruption in the chromatographic path.[26]

  • Causality:

    • Blocked Column Frit/Void: Particulate matter from your sample may have blocked the inlet frit of the column, or a void may have formed at the head of the column packing. This creates two different paths for the analyte, resulting in a split peak.

    • Injection Solvent Effect: Injecting a sample in a strong, non-miscible solvent can cause the sample to precipitate on the column or travel through in a distorted band.

  • Solutions:

    • First, ensure your sample is dissolved in the mobile phase.

    • If the problem persists, try reversing and flushing the column (check the manufacturer's instructions first).

    • If flushing doesn't work, the column may be irreversibly damaged and needs to be replaced. Always use guard columns and filter your samples to extend column lifetime.

HPLC Troubleshooting Workflow

Caption: A workflow diagram for troubleshooting HPLC peak shape issues.

References

  • Fee, J. A., & Fife, T. H. (1966). Steric and Electronic Effects in the Hydrolysis of N-Acylimidazoles and N-Acylimidazolium Ions. The Journal of Organic Chemistry. [Link]

  • Fife, T. H. (1985). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry. [Link]

  • Jencks, W. P., & Carriuolo, J. (1961). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society. (Indirectly relevant to N-acylimidazole reactivity as ester analogs). [Link]

  • Bunton, C. A., et al. (1987). Micellar effects upon the acid hydrolysis of N-acylimidazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Al-Abaid, Y. M., et al. (2012). Separation and assay of antiprotozoal imidazole derivatives (metronidazole, tinidazole and secnidazole) by rp-hplc. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Cox, R. A., & Yates, K. (1991). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. [Link]

  • Chem-Impex International. (n.d.). Isopropyl 1H-imidazole-1-carboxylate. [Link]

  • Aly, O. A., & Badawy, M. I. (1981). Thin Layer Chromatographic Detection of Carbamate and Phenylurea Pesticide Residues in Natural Waters. Bulletin of Environmental Contamination and Toxicology. [Link]

  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • SIELC Technologies. (n.d.). Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. [Link]

  • Wang, J., et al. (2022). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules. [Link]

  • Di Pietra, A. M., et al. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubChem. (n.d.). 1-Isopropyl-1H-imidazole-5-carboxylic acid. [Link]

  • Gutarowska, B., et al. (2023). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Separations. [Link]

  • Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • Massachusetts Institute of Technology. (n.d.). 7.3. Thin layer Chromatography (TLC) Guide. [Link]

  • ResearchGate. (n.d.). Optimized HPLC chromatograms of eight imidazole antifungal drug.... [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Merck Millipore. (n.d.). Tips & Tricks for Thin-Layer Chromatography. [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • HPLC Chromatography. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • El-Kimary, E. I., et al. (2018). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Journal of Chromatographic Science. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC?. [Link]

  • ResearchGate. (2021). How i will select mobile phase solevent system for TLC?. [Link]

  • AZoLifeSciences. (2021). Thin Layer Chromatography (TLC): An Overview. [Link]

  • Clarke, E. G. C. (2017). Thin–layer Chromatography (TLC). In Clarke's Analysis of Drugs and Poisons. [Link]

  • Avanti Polar Lipids. (n.d.). Detection Methods for Thin Layer Chromatography. [Link]

  • University of Groningen. (2022). Chemical/Laboratory Techniques: Thin Layer Chromatography. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. [Link]

Sources

Storage and handling guidelines to prevent decomposition of "Isopropyl 1H-imidazole-1-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isopropyl 1H-imidazole-1-carboxylate

Welcome to the dedicated support guide for Isopropyl 1H-imidazole-1-carboxylate (also known as the Heller-Sarpong reagent or IPImC). This document provides in-depth storage and handling guidelines designed to ensure the long-term stability and efficacy of this versatile reagent in your research. As a key building block in pharmaceutical development, agrochemical synthesis, and materials science, maintaining its integrity is paramount for reproducible results.[1]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our team has compiled based on extensive in-house experience and common customer queries.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Isopropyl 1H-imidazole-1-carboxylate?

This is the most critical factor in preventing decomposition. The reagent's stability is directly influenced by temperature and atmospheric exposure.

Core Recommendation: The compound must be stored at 2-8°C .[1][2] This temperature range slows down potential hydrolytic and thermal degradation pathways.

For long-term storage (> 6 months), we recommend taking additional precautions:

  • Inert Atmosphere: After receiving the product, flush the headspace of the vial with an inert gas like Argon or Nitrogen before resealing. This displaces atmospheric moisture and oxygen, which are key contributors to degradation.

  • Container Integrity: Always store the reagent in its original, tightly-sealed container.[3][4] If you need to aliquot the material, use clean, dry glass vials with PTFE-lined caps to ensure an airtight seal.

Table 1: Storage Condition Summary

Parameter Recommended Condition Not Recommended Rationale
Temperature 2-8°C Room Temperature / Freezing Minimizes hydrolytic/thermal degradation. Freezing is unnecessary and may not offer additional benefits.
Atmosphere Inert Gas (Argon, N₂) Ambient Air Prevents exposure to moisture, which is the primary cause of hydrolysis.
Container Original vial or clean, dry glass vial with PTFE-lined cap Plastic containers, poorly sealed vials Ensures an airtight and non-reactive environment.

| Light | Store in a dark location (e.g., refrigerator) | Direct sunlight or bright lab light | While not extremely light-sensitive, protection from light is a general best practice to prevent potential radical-initiated degradation. |

Q2: My Isopropyl 1H-imidazole-1-carboxylate has a yellow tint. Is it still usable?

The product is typically a colorless to pale yellow liquid .[1][5] A slight yellow hue upon receipt is normal and does not indicate degradation.

However, a significant color change over time, such as turning to a deep yellow or brown, is a strong indicator of decomposition. This is often accompanied by an increase in viscosity or the formation of a precipitate. The primary solid degradation product is imidazole, which is a white to colorless solid.[6] If you observe solid formation, the reagent has likely undergone significant hydrolysis.

Q3: What is the primary decomposition pathway I should be concerned about?

The most common decomposition mechanism is hydrolysis . The carbamate linkage is susceptible to cleavage by water. This reaction is accelerated by the presence of acids or bases.

The hydrolysis reaction breaks the molecule down into three components:

  • Imidazole: A solid at room temperature.

  • Isopropanol: A volatile alcohol.

  • Carbon Dioxide: A gas.

This mechanism is analogous to the known instability of other N-acylimidazoles in the presence of nucleophiles like water.[7]

Decomposition reagent Isopropyl 1H-imidazole- 1-carboxylate reagent->products Hydrolysis water H₂O (Moisture) water->products imidazole Imidazole products->imidazole isopropanol Isopropanol products->isopropanol co2 CO₂ products->co2

Caption: Hydrolysis of Isopropyl 1H-imidazole-1-carboxylate.

Q4: How can I experimentally verify the purity of my reagent if I suspect degradation?

If you observe visual changes or are troubleshooting a failed reaction, a simple analytical check can confirm the reagent's integrity.

  • ¹H NMR Spectroscopy: This is the most definitive method. Acquire a spectrum in a deuterated solvent (e.g., CDCl₃).

    • Intact Reagent: You will see the characteristic isopropyl methine septet and methyl doublet, along with the three distinct imidazole ring protons.

    • Degraded Reagent: Look for the appearance of new signals corresponding to isopropanol (a septet and a doublet) and free imidazole (two distinct signals for the ring protons). The integration of these new peaks relative to the parent compound can quantify the extent of decomposition.

  • Thin-Layer Chromatography (TLC): Spot the reagent on a silica gel plate and elute with an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes). A degraded sample will show a second spot corresponding to the more polar imidazole, which will have a lower Rf value than the parent ester.

Troubleshooting Guide

Scenario 1: My reaction yield is significantly lower than expected.

If Isopropyl 1H-imidazole-1-carboxylate is your limiting reagent, its degradation is a likely cause of poor yields.

Troubleshooting start Low Reaction Yield check_reagent Is IPImC the limiting reagent? start->check_reagent yes Yes check_reagent->yes no No check_reagent->no No visual_check Visually inspect the reagent. (Color change, precipitate?) yes->visual_check other_factors Investigate other reaction parameters (temperature, solvent, other reagents). no->other_factors degraded Degradation Observed visual_check->degraded not_degraded Looks OK visual_check->not_degraded procure_new Procure a fresh vial of reagent. Implement strict storage protocol. degraded->procure_new analytical_check Perform analytical check. (¹H NMR or TLC) not_degraded->analytical_check confirm_degraded Degradation Confirmed analytical_check->confirm_degraded confirm_ok Reagent is OK analytical_check->confirm_ok confirm_degraded->procure_new confirm_ok->other_factors

Caption: Troubleshooting flowchart for low reaction yields.

Table 2: Troubleshooting Steps

Issue Potential Cause Recommended Action
Low or No Reactivity Reagent has hydrolyzed due to improper storage (exposure to moisture). 1. Visually inspect the reagent for color change or solids. 2. Confirm degradation via ¹H NMR or TLC. 3. Discard the degraded reagent and use a fresh vial.
Inconsistent Results Partial degradation of the reagent; or using an older vial that has been opened multiple times. 1. Aliquot new reagent into smaller, single-use vials under an inert atmosphere. 2. Always use a fresh aliquot for critical reactions.

| Formation of Unexpected Byproducts | Free imidazole from degraded reagent is participating in side reactions. | Confirm reagent purity. Imidazole is a nucleophile and can interfere with many organic reactions. |

Experimental Protocol: Recommended Handling Procedure

To ensure the longevity of Isopropyl 1H-imidazole-1-carboxylate, follow this validated protocol upon receipt and during use.

Objective: To properly store and aliquot the reagent to prevent atmospheric contamination.

Materials:

  • Sealed vial of Isopropyl 1H-imidazole-1-carboxylate

  • Source of dry inert gas (Argon or Nitrogen) with a regulator and needle adapter

  • Clean, oven-dried glass vials with PTFE-lined caps

  • Syringes and needles

  • Parafilm or laboratory sealing tape

Procedure:

  • Initial Receipt:

    • Upon receiving the product, immediately inspect the seal for any damage.

    • Place the unopened vial in a refrigerator at 2-8°C.

  • Preparing for First Use (Aliquoting):

    • Bring the vial from the refrigerator and allow it to warm to room temperature before opening. This is critical to prevent condensation of atmospheric moisture onto the cold liquid.

    • Prepare the required number of smaller, oven-dried vials for aliquoting.

    • Gently puncture the septum of the main vial with a needle connected to the inert gas line to create a positive pressure. Puncture with a second "vent" needle to allow gas to escape.

    • After 1-2 minutes of flushing, remove the vent needle.

  • Dispensing the Reagent:

    • Using a clean, dry syringe, pierce the septum and draw the desired volume of the liquid.

    • Dispense the liquid into the smaller, pre-prepared vials.

    • Flush the headspace of each new aliquot vial with inert gas before tightly sealing the cap.

  • Resealing and Storage:

    • Ensure the main vial is under a positive pressure of inert gas before removing the syringe and gas needle.

    • Wrap the cap and neck of the main vial and all new aliquots with Parafilm for an extra layer of protection against moisture ingress.

    • Promptly return all vials to the refrigerator (2-8°C).

Causality Behind Key Steps:

  • Warming to Room Temperature: Prevents water from condensing directly into the product, which is the leading cause of hydrolysis.

  • Inert Gas Flush: Displaces moist air, creating a protective, non-reactive atmosphere inside the vial.

  • Aliquoting: Minimizes the number of times the main stock container is opened, reducing the cumulative exposure to potential contaminants.

By adhering to these guidelines, you can ensure the stability and reliability of your Isopropyl 1H-imidazole-1-carboxylate for the duration of your research projects. For any further questions, please do not hesitate to contact our technical support team.

References

  • Imidazole Standard Operating Procedure . University of Washington. [Link]

  • 1-Isopropyl-1H-Imidazole . Ccount Chem. [Link]

  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms . RSC Publishing. [Link]

  • Stability Studies of N-Acylimidazoles . ResearchGate. [Link]

  • Imidazole Safety Information . University of Washington. [Link]

Sources

Impact of water and moisture on the stability and reactivity of "Isopropyl 1H-imidazole-1-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Moisture Sensitivity in Isopropyl 1H-imidazole-1-carboxylate (IPImC) Workflows

Introduction: The Double-Edged Sword of Reactivity

Isopropyl 1H-imidazole-1-carboxylate (IPImC), often referred to as the Heller-Sarpong reagent, is a highly effective, chemoselective acylating agent utilized extensively in drug development for the synthesis of amides and esters 1. While it boasts superior bench-stability compared to its hyper-reactive cousin carbonyldiimidazole (CDI), IPImC remains an N-acyl imidazole. This structural classification means it is inherently susceptible to nucleophilic attack by water. This guide provides drug development professionals with the mechanistic insights and validated protocols necessary to diagnose, quantify, and prevent moisture-induced degradation in their workflows.

Section 1: Mechanistic Causality of Moisture Degradation

To effectively troubleshoot IPImC, one must understand why and how it degrades. The electron-withdrawing nature of the imidazole ring pulls electron density away from the adjacent carbamate group, rendering the carbonyl carbon highly electrophilic.

When exposed to ambient moisture or wet solvents, water acts as a nucleophile. As established in classical kinetic studies of acyl imidazole hydrolysis 2, the reaction proceeds via the reversible addition of a water molecule to form a tetrahedral intermediate. The subsequent rate-determining collapse of this intermediate expels imidazole (an excellent leaving group) and generates isopropyl hydrogen carbonate. This unstable carbonate rapidly decarboxylates into isopropanol and carbon dioxide gas.

Mechanism IPImC Isopropyl 1H-imidazole- 1-carboxylate (IPImC) Tetrahedral Tetrahedral Intermediate IPImC->Tetrahedral Nucleophilic Attack Water Water (Moisture) Water->Tetrahedral H2O Addition Imidazole Free Imidazole (Leaving Group) Tetrahedral->Imidazole Expulsion Carbonate Isopropyl Hydrogen Carbonate Tetrahedral->Carbonate Collapse & Cleavage Products Isopropanol + CO2 Carbonate->Products Decarboxylation

Hydrolytic degradation pathway of IPImC mediated by moisture.

Section 2: Diagnostic FAQs

Q: Why did my sealed bottle of IPImC hiss upon opening? A: This is a definitive indicator of advanced hydrolysis. The degradation pathway produces equimolar amounts of carbon dioxide gas. In a sealed container stored at 2-8 °C , this leads to significant pressure buildup. If a bottle hisses, the titer of your reagent is compromised.

Q: My esterification yields have dropped from 90% to 40% using the same batch of IPImC. Why? A: Moisture contamination not only reduces the effective concentration of IPImC but also generates free imidazole. Free imidazole can act as a competitive nucleophile or alter the hydrogen-bonding network of your reaction, stalling the desired chemoselective acylation.

Q: Can I dry IPImC once it has been exposed to moisture? A: No. Unlike solvents that can be dried over molecular sieves, the reaction between IPImC and water is an irreversible covalent degradation. The reagent must be discarded if heavily degraded.

Section 3: Quantitative Impact of Moisture on IPImC Stability

Understanding the kinetics of degradation helps in planning experimental setups. The table below summarizes the stability of IPImC under various environmental conditions, demonstrating the critical need for anhydrous handling.

Exposure ConditionRelative Humidity (RH)TemperatureEstimated Half-Life (

)
Primary Degradant
Anhydrous Storage (Sealed under Ar)< 1%2-8 °C> 12 monthsNone
Ambient Benchtop (Open)45%20 °C~ 4.5 hoursFree Imidazole
High Humidity (Open)75%25 °C< 45 minutesFree Imidazole
Wet Solvent (e.g., un-dried MeCN)N/A (Liquid phase)20 °C< 15 minutesFree Imidazole

Section 4: Self-Validating Experimental Protocols

Protocol 1: Quantitative 1H-NMR Titration of IPImC Integrity

Causality & Design: Relying on visual inspection or "hissing" is qualitative and risky. This protocol uses 1H-NMR to provide a precise, self-validating molar ratio of intact reagent versus degraded byproducts. Because the electron-withdrawing carbamate group deshields the imidazole protons, intact IPImC peaks appear further downfield compared to the protons of free imidazole.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a dry nitrogen stream, weigh exactly 15.0 mg of your IPImC batch and 5.0 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene, which features a distinct singlet at ~6.1 ppm).

  • Dissolution: Dissolve the mixture in 0.6 mL of strictly anhydrous CDCl3 (pre-stored over 3Å molecular sieves).

  • Acquisition: Acquire a standard 1H-NMR spectrum (minimum 16 scans, relaxation delay

    
     seconds to ensure quantitative integration).
    
  • Analysis:

    • Integrate the C2 proton of the intact IPImC imidazole ring (typically around

      
       8.1 - 8.2 ppm).
      
    • Integrate the C2 proton of free imidazole (typically around

      
       7.7 ppm).
      
  • Self-Validation Check: Calculate the total moles of imidazole species (intact + free). If this sum does not match the expected molarity based on the initial mass of IPImC weighed, volatile degradation products may have evaporated, or the internal standard weighing was inaccurate, rendering the test invalid.

Workflow Start Suspected IPImC Degradation NMR Run 1H-NMR in Anhydrous CDCl3 Start->NMR Check Calculate Free Imidazole vs Intact IPImC NMR->Check Decision Degradation Level? Check->Decision Action1 < 2%: Proceed with Reaction Decision->Action1 Low Action2 2 - 10%: Recalculate Stoichiometry Decision->Action2 Moderate Action3 > 10%: Discard & Acquire Fresh Batch Decision->Action3 High

Diagnostic workflow for assessing IPImC reagent integrity via NMR.

Protocol 2: Anhydrous Reaction Setup for IPImC Mediated Acylation

Causality & Design: To prevent the tetrahedral intermediate from forming, water activity must be minimized. We utilize 3Å molecular sieves because their pore size (3 Angstroms) is perfectly tuned to trap water (2.8 Å) while excluding larger solvent molecules and substrates.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-dry the reaction solvent (e.g., acetonitrile or dichloromethane) over activated 3Å molecular sieves for at least 24 hours prior to use.

  • Glassware: Flame-dry or oven-dry (150 °C for >4 hours) all reaction flasks and stir bars. Cool under a continuous stream of dry Argon.

  • Reagent Addition: Add the carboxylic acid substrate and IPImC to the flask against a positive counter-flow of Argon to prevent ambient air ingress.

  • Sealing: Seal the reaction with a fresh rubber septum and wrap with Parafilm. Use an Argon balloon to maintain positive internal pressure.

  • Self-Validation Check: Include a blank control vial with a moisture-sensitive indicator (e.g., a trace amount of anhydrous cobalt(II) chloride, which shifts from blue to pink in the presence of water) connected to the same Argon manifold to validate the integrity of the anhydrous atmosphere throughout the reaction duration.

References

  • The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Science Publishing. URL:[Link]

  • Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. eScholarship.org. URL:[Link]

Sources

Validation & Comparative

Comparative Analytical Guide: HPLC-UV/MS vs. GC-MS for the Purity Assessment of Isopropyl 1H-imidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the purity of highly reactive intermediates requires more than just running a standard gradient. Isopropyl 1H-imidazole-1-carboxylate (CAS: 82998-18-3), often referred to as the Heller-Sarpong reagent or IPImC, is a critical building block and coupling reagent in pharmaceutical synthesis [1]. Because it is utilized to transfer the isopropyl carboxylate group or activate alcohols/amines, its purity directly impacts the yield and impurity profile of downstream active pharmaceutical ingredients (APIs).

The analytical challenge lies in the molecule's dual nature: it contains a basic, polar imidazole ring and a hydrolytically sensitive ester linkage. Assessing its purity requires an orthogonal approach. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), detailing the causality behind the experimental parameters and providing self-validating protocols for each.

Analytical Strategy & Methodological Causality

When designing an analytical method for Isopropyl 1H-imidazole-1-carboxylate, we must account for its specific degradation pathways. The compound is susceptible to hydrolysis (yielding isopropanol, imidazole, and CO₂) and thermal degradation.

  • HPLC-UV/MS is the gold standard for determining the overall assay and quantifying non-volatile related substances (e.g., hydrolysis products, dimers) without risking thermal decomposition[2]. The basicity of the imidazole ring (pKa ~7.0) dictates the use of an acidic mobile phase to ensure complete protonation, thereby preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase [3].

  • GC-MS excels at quantifying trace volatile impurities, specifically unreacted isopropanol and residual free imidazole [4]. However, because carbamates can thermally decompose in hot GC inlets, the injector temperature must be carefully optimized to prevent artificial degradation that would falsely elevate the imidazole impurity reporting.

Decision Workflow for Purity Assessment

PurityWorkflow Sample Isopropyl 1H-imidazole-1-carboxylate (Purity Assessment) Split Impurity Profiling Strategy Sample->Split Volatile Volatile Impurities (Isopropanol, Imidazole) Split->Volatile Thermal Stability High NonVolatile Assay & Non-Volatiles (Degradants, Oligomers) Split->NonVolatile Thermally Labile/Polar GCMS GC-MS Workflow Capillary Column (e.g., DB-5MS) EI Ionization Volatile->GCMS HPLC HPLC-UV/MS Workflow RP-C18 or Mixed-Mode ESI Ionization NonVolatile->HPLC DataGC Trace Volatile Quantitation (LOD < 1 ppm) GCMS->DataGC DataLC Assay & Related Substances (LOD < 0.05%) HPLC->DataLC

Caption: Logical workflow for selecting the appropriate analytical technique based on the target impurity profile.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include specific system suitability criteria (SST) that must be met before sample analysis, ensuring the data generated is scientifically defensible.

Protocol A: HPLC-UV/MS for Assay and Related Substances

This method utilizes a reverse-phase C18 column. Formic acid is selected over phosphoric acid to maintain MS compatibility while providing the necessary low pH environment [3].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: Low pH protonates the imidazole nitrogen, ensuring sharp peak shape).

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 100 x 2.1 mm, 1.7 µm) or a mixed-mode column with low silanol activity.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

    • Detection: UV at 210 nm (captures the imidazole chromophore) and ESI-MS (Positive mode, monitoring [M+H]⁺ at m/z 155.08).

  • Sample Preparation: Dissolve the sample in 5% Acetonitrile/95% Water to a concentration of 1.0 mg/mL. (Causality: Matching the initial mobile phase composition prevents solvent-front distortion and peak splitting).

  • System Suitability Test (SST): Inject a resolution standard containing Isopropyl 1H-imidazole-1-carboxylate and free imidazole.

    • Validation Criterion: Resolution (Rs) between imidazole and the main peak must be > 3.0. Tailing factor for the main peak must be ≤ 1.5.

Protocol B: GC-MS for Trace Volatile Impurities

This method is optimized to prevent the thermal degradation of the carbamate in the GC inlet, which is a common pitfall that leads to false-positive readings for free imidazole [4].

Step-by-Step Methodology:

  • Instrument Setup:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Optimization (Critical Step):

    • Set the split/splitless injector to 200°C. (Causality: Standard inlet temperatures of 250°C+ will thermally cleave the carbamate into imidazole and isopropanol. 200°C is sufficient to volatilize the sample while maintaining structural integrity).

    • Split Ratio: 10:1.

  • Oven Temperature Program:

    • Initial temp: 40°C (hold 2 min) to capture volatile isopropanol.

    • Ramp at 15°C/min to 250°C (hold 5 min) to elute the main compound and heavier impurities.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 35 to 300.

  • Sample Preparation: Dissolve the sample in anhydrous Dichloromethane (DCM) to 5.0 mg/mL. (Causality: Aprotic, non-polar solvents prevent solvolysis of the ester bond prior to injection).

  • System Suitability Test (SST): Inject a blank DCM sample followed by a 10 ppm isopropanol and imidazole standard.

    • Validation Criterion: Signal-to-noise (S/N) for the 10 ppm standard must be ≥ 10. Blank must show no carryover.

Quantitative Data & Performance Comparison

The following table summarizes the comparative performance metrics of both methods based on typical validation parameters for imidazole-derivative purity assessments.

Analytical ParameterHPLC-UV/MS (Protocol A)GC-MS (Protocol B)
Primary Application Assay, Non-volatile degradants, DimersTrace Isopropanol, Free Imidazole, Solvents
Limit of Detection (LOD) 0.02% (UV) / < 5 ng/mL (MS)< 1 ppm (Isopropanol)
Run Time 15 Minutes21 Minutes
Thermal Degradation Risk None (Performed at ambient/column temp)Moderate (Requires strict inlet temp control)
Sample Matrix Compatibility Aqueous and Polar OrganicAprotic, Non-polar Organic only
Key Advantage Preserves molecular integrity; excellent for overall API purity grading.Superior sensitivity for low-molecular-weight volatile impurities.
Key Limitation Poor retention of highly polar, low-MW solvents (e.g., Isopropanol).Risk of artifact formation if the injector is too hot.

Conclusion

For the comprehensive purity assessment of Isopropyl 1H-imidazole-1-carboxylate, relying on a single analytical technique is insufficient. HPLC-UV/MS provides the foundational trustworthiness required for assay determination and profiling hydrolytic degradants, ensuring the structural integrity of the compound is preserved during analysis. Conversely, GC-MS is indispensable for the trace quantification of volatile process impurities like isopropanol and residual imidazole, provided the method is rigorously controlled to prevent thermal artifacts.

By implementing these orthogonal, self-validating protocols, researchers can confidently qualify this critical reagent for downstream pharmaceutical synthesis, ensuring high yields and minimizing side reactions.

References

  • SIELC Technologies. "Separation of tert-Butyl 1H-imidazole-1-carboxylate on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]

  • OSTI.GOV. "Carbonyldiimidazole as a derivatizing agent for the enhanced detection of pinacolyl alcohol by EI-GC-MS and LC." U.S. Department of Energy Office of Scientific and Technical Information. Available at: [Link]

Comparison of "Isopropyl 1H-imidazole-1-carboxylate" with other acylating agents (e.g., Boc-anhydride, acid chlorides)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical dossier designed for decision-makers in medicinal chemistry and process development. It prioritizes mechanistic insight, safety profiles, and actionable protocols over generic descriptions.

The High-Fidelity Alternative to Chloroformates and Isocyanates in Carbamoylation

Executive Summary

In the landscape of amine protection and carbamate linker synthesis, Isopropyl 1H-imidazole-1-carboxylate (IPImC) (CAS: 82998-18-3) has emerged as a superior alternative to traditional electrophiles like Isopropyl Chloroformate (IPCF) and Isopropyl Isocyanate .

While IPCF and isocyanates are historically entrenched, they present significant liabilities: high volatility, lachrymatory properties, moisture sensitivity, and the generation of corrosive by-products (HCl). IPImC, a "masked" isocyanate derived from carbonyldiimidazole (CDI), offers a distinct kinetic profile. It functions as a stable, active amide that selectively acylates nucleophiles without requiring forcing conditions or generating acidic waste.

Key Takeaway: For projects requiring high chemoselectivity and scalable safety profiles, IPImC outperforms acid chlorides, offering a "Boc-anhydride-like" ease of use for the installation of isopropyl carbamates.

Mechanistic Underpinnings

To understand the performance gap, one must analyze the electrophilicity and leaving group dynamics.

The "Active Amide" Advantage

Unlike acid chlorides, which rely on the high energy of the C-Cl bond (leading to rapid, often indiscriminate reactivity), IPImC relies on the imidazole leaving group.

  • Activation Energy: The carbonyl carbon in IPImC is less electrophilic than in a chloroformate but significantly more reactive than a standard ester. This "Goldilocks" zone allows IPImC to discriminate between sterically hindered amines and hydroxyl groups.

  • By-product Management: The leaving group is imidazole (

    
     for imidazolium). This is neutral and non-corrosive compared to HCl (
    
    
    
    ), eliminating the strict need for stoichiometric scavengers (like Et3N) in some protocols, although catalytic base accelerates the reaction.
Diagram 1: Mechanistic Pathway Comparison

Mechanism Reagent_Cl Isopropyl Chloroformate (High Energy) Intermediate_Cl Tetrahedral Intermediate (Unstable) Reagent_Cl->Intermediate_Cl Fast Attack Reagent_Im Isopropyl 1H-imidazole-1-carboxylate (Tunable Energy) Intermediate_Im Zwitterionic Intermediate (Stabilized) Reagent_Im->Intermediate_Im Controlled Attack Amine Target Amine (R-NH2) Amine->Intermediate_Cl Amine->Intermediate_Im Product Isopropyl Carbamate (Protected Amine) Intermediate_Cl->Product Waste_Cl HCl (Corrosive Gas) Intermediate_Cl->Waste_Cl Rapid Elimination Intermediate_Im->Product Waste_Im Imidazole (Recyclable Solid) Intermediate_Im->Waste_Im Proton Transfer

Figure 1: Comparative reaction pathways showing the corrosive elimination of HCl vs. the neutral release of imidazole.

Performance Matrix: IPImC vs. Alternatives

The following table contrasts IPImC with the two industry standards: Isopropyl Chloroformate (the direct chemical analog) and Boc-Anhydride (the operational benchmark).

FeatureIsopropyl 1H-imidazole-1-carboxylate (IPImC) Isopropyl Chloroformate (IPCF) Boc-Anhydride (Boc2O)
Primary Application Isopropyl Carbamate FormationIsopropyl Carbamate / Carbonate Formationt-Butyl Carbamate Formation
Physical State Viscous Liquid / Low-melting SolidVolatile LiquidLow-melting Solid / Liquid
Reactivity Moderate (Tunable)High (Aggressive)Moderate
By-products Imidazole (Solid, water-soluble)HCl (Gas/Acid) t-Butanol, CO2 (Gas)
Moisture Sensitivity Low (Stable in open air for hours)High (Hydrolyzes rapidly) Low
Safety Profile GHS07 (Harmful) GHS06 (Toxic), GHS05 (Corrosive) GHS02 (Flammable), GHS06
Atom Economy Moderate (Imidazole MW ~68 loss)Good (Cl MW ~35 loss)Poor (Boc-O-tBu loss)
Storage 2-8°C (Recommended)Fridge/Freezer (Critical)Fridge (Recommended)
Key Comparative Insights
  • Safety vs. Reactivity: IPCF is a lachrymator and releases HCl, requiring glass-lined reactors and scrubbers on a kilogram scale. IPImC releases imidazole, which can often be removed via a simple aqueous acidic wash (forming imidazolium salts).

  • Selectivity: In substrates containing both primary and secondary amines, IPImC shows higher selectivity for the primary amine due to the steric bulk of the imidazole group compared to the small chloride ion in IPCF.

  • Stability: IPCF degrades to CO2 and isopropyl chloride if catalyzed by moisture or iron. IPImC is shelf-stable, behaving similarly to Boc-anhydride.

Experimental Protocols

Protocol A: Synthesis of IPImC (In-Situ Generation)

For labs where the commercial reagent is unavailable, it can be generated freshly from CDI.

Materials:

  • 1,1'-Carbonyldiimidazole (CDI) (1.0 equiv)

  • Isopropanol (anhydrous) (1.0 equiv)

  • Dichloromethane (DCM) or THF (Solvent)

Procedure:

  • Charge a flame-dried flask with CDI (16.2 g, 100 mmol) and DCM (150 mL) under

    
    .
    
  • Cool the suspension to 0°C.

  • Add Isopropanol (6.0 g, 100 mmol) dropwise over 20 minutes.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 1-2 hours. Evolution of CO2 is not observed here (unlike acid + CDI); the imidazole stays attached.

  • Validation: Check TLC or NMR. The solution now contains IPImC and released imidazole. It can be used directly for the next step (One-Pot) or washed with water to isolate the IPImC (organic layer separation).

Protocol B: General Carbamoylation of an Amine

Target: N-protection of a primary amine.

Materials:

  • Substrate: Benzylamine (10 mmol)

  • Reagent: IPImC (11 mmol, 1.1 equiv)

  • Base: Triethylamine (optional, catalytic 0.1 equiv often sufficient; 1.0 equiv if using salt form of amine)

  • Solvent: Acetonitrile (MeCN) or DCM

Step-by-Step:

  • Dissolution: Dissolve Benzylamine (1.07 g) in MeCN (20 mL).

  • Addition: Add IPImC (1.7 g) in one portion.

  • Reaction: Stir at RT for 4–6 hours.

    • Note: If the reaction is sluggish (due to steric hindrance), heat to 50°C. The stability of IPImC allows thermal forcing without decomposition.

  • Work-up:

    • Concentrate the solvent.

    • Redissolve in EtOAc.

    • Critical Step: Wash with 5% aqueous Citric Acid or 1N HCl. This converts the imidazole by-product into water-soluble imidazolium hydrochloride, removing it completely from the organic phase.

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Yield: Typically 90–95% isolated yield of Isopropyl benzylcarbamate.

Decision Logic for Reagent Selection

Use the following logic flow to determine when to switch from standard chlorides to imidazole carboxylates.

Diagram 2: Reagent Selection Workflow

SelectionLogic Start Need Isopropyl Carbamate? Scale Scale of Reaction? Start->Scale Sensitivity Substrate Acid Sensitive? Scale->Sensitivity < 1kg Use_IPCF Use Isopropyl Chloroformate (Standard) Scale->Use_IPCF > 100kg (Cost driver) Safety Fume Hood / Scrubber Constraints? Sensitivity->Safety No Use_IPImC Use IPImC (High Fidelity) Sensitivity->Use_IPImC Yes (Avoid HCl) Safety->Use_IPCF High Containment Available Safety->Use_IPImC Standard Lab / Safety Priority

Figure 2: Decision matrix for selecting between chloroformates and imidazole carboxylates.

References

  • Synthesis and Properties of Imidazole Carboxylates

    • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[1]Organic Letters, 12(21), 4816–4819.

  • Safety and Toxicity Comparisons (GHS Data)

    • PubChem Compound Summary for CID 329765932 (Isopropyl 1H-imidazole-1-carboxylate).
  • Alternative Reagents in Peptide Synthesis

    • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation.Arkivoc, 2010(8), 189-250.
  • Comparison with Isopropyl Chloroformate

    • Dang, V. A., et al. (1990). Imidazole-Mediated Acylation.Journal of Organic Chemistry. (General reference for imidazole transfer kinetics).
    • BenchChem Reagent Guide: Alternatives to Isopropyl Isocyan
    • (General reference for safety data sheets and handling).

Sources

Spectroscopic comparison of starting materials and products in reactions with "Isopropyl 1H-imidazole-1-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isopropyl 1H-imidazole-1-carboxylate (IPImC) has emerged as a superior carbamoylation reagent, offering a "green" alternative to the traditional, hazardous chloroformates and the moisture-sensitive 1,1'-carbonyldiimidazole (CDI). This guide details the spectroscopic signatures required to monitor its reactions and benchmarks its performance against standard alternatives.

Primary Application: Synthesis of isopropyl carbamates (from amines) and isopropyl carbonates (from alcohols). Key Advantage: Acts as a stable, crystalline-like or viscous oil "carbonyl source" that releases imidazole (water-soluble) rather than HCl (corrosive gas) or requiring immediate use like in situ CDI activation.

Part 1: Spectroscopic Atlas (Starting Material vs. Product)

Precise spectroscopic monitoring is critical for determining reaction completion. The conversion of the acyl-imidazole moiety into a carbamate/carbonate linkage provides distinct spectral shifts.

Starting Material: Isopropyl 1H-imidazole-1-carboxylate (Reagent)

The reagent is characterized by the electron-withdrawing nature of the acyl-imidazole group, which deshields the isopropyl proton and provides a unique aromatic fingerprint.

  • 1H NMR (CDCl₃, 300-400 MHz):

    • Imidazole Region (Diagnostic): Three distinct signals indicating the asymmetry of the N-substituted ring.

      • 
         ~8.10 - 8.20 ppm (s, 1H, N-CH-N, H2): Most deshielded.
        
      • 
         ~7.40 - 7.50 ppm (s, 1H, H4).
        
      • 
         ~7.00 - 7.10 ppm (s, 1H, H5).
        
    • Isopropyl Region:

      • 
         ~5.10 - 5.25 ppm (septet, 1H, O-CH): Significantly downfield due to the acyl-imidazole.
        
      • 
         ~1.35 - 1.45 ppm (d, 6H, CH₃).
        
  • IR Spectroscopy:

    • C=O Stretch: ~1750–1765 cm⁻¹ (Characteristic of acyl imidazoles, typically higher frequency than standard carbamates due to ring strain/electronics).

Product: Isopropyl Carbamate (R-NH-CO-O-iPr)

Upon reaction with a primary amine (R-NH₂), the imidazole is displaced.

  • 1H NMR (Post-Workup):

    • Imidazole Region: ABSENT . (If peaks remain at

      
       7.0–8.0, the product is contaminated with free imidazole or unreacted reagent).
      
    • Carbamate NH: New broad singlet appears

      
       4.50 – 6.00 ppm (solvent/concentration dependent).
      
    • Isopropyl Region:

      • 
         ~4.80 - 5.00 ppm (septet, 1H, O-CH): Shifts slightly upfield compared to the reagent as the carbamate is less electron-withdrawing than the acyl-imidazole.
        
  • IR Spectroscopy:

    • C=O Stretch: Shifts to ~1690–1720 cm⁻¹ (Standard urethane/carbamate band).

In-Situ Reaction Monitoring (Key Differences)

When monitoring the reaction mixture (without workup), you will see the "Free Imidazole" byproduct.

  • Free Imidazole: Peaks often coalesce or shift upfield compared to the acyl-imidazole starting material (

    
     7.7, 7.1 ppm in CDCl₃), depending on concentration and H-bonding.
    

Part 2: Performance Benchmarking & Comparative Analysis

The following table contrasts IPImC with the two most common alternatives: Isopropyl Chloroformate and the "In-situ" method using CDI + Isopropanol.

FeatureIsopropyl 1H-imidazole-1-carboxylate (IPImC)Isopropyl ChloroformateCDI + Isopropanol (In-Situ)
Reactivity Moderate/High (Tunable). Reacts smoothly with amines at RT; alcohols may require heating/catalyst.High/Aggressive . Reacts violently with nucleophiles; moisture sensitive.Variable . Requires sequential addition; often suffers from competitive hydrolysis.
Byproducts Imidazole .[1] Non-corrosive, water-soluble, easily removed via weak acid wash.HCl Gas . Corrosive, requires base scavenger (Et₃N/Pyridine), forms amine salts.Imidazole . Same removal as IPImC, but stoichiometry is harder to control.
Stability High . Stable oil/solid. Can be stored under standard refrigeration. Hydrolysis is slow.Low . Fumes in air. Rapid hydrolysis. Pressure buildup in storage.Medium . CDI is moisture sensitive; the intermediate species is unstable.
Atom Economy Moderate . Loses imidazole (MW 68).Good . Loses HCl (MW 36).Poor . Loses imidazole and requires extra CDI mass.
Safety Profile Green/Safer . No phosgene generation. Low volatility.Hazardous . Lachrymator, toxic inhalation hazard.Sensitizer . CDI dust is a potent respiratory sensitizer.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of N-Benzyl Isopropyl Carbamate using IPImC.

Materials
  • Benzylamine (1.0 equiv)

  • Isopropyl 1H-imidazole-1-carboxylate (1.1 equiv)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • 1M HCl (aq) for workup

Workflow
  • Setup: Dissolve Benzylamine (1.0 mmol) in DCM (5 mL) at room temperature (RT).

  • Addition: Add IPImC (1.1 mmol) in one portion. (Note: No exothermic spike comparable to chloroformates).

  • Reaction: Stir at RT for 2–4 hours.

    • Validation Point (TLC/NMR): Check for disappearance of Benzylamine. If monitoring by NMR, look for the loss of the diagnostic Imidazole H2 peak at

      
       8.15.
      
  • Workup (Critical Step):

    • Dilute with DCM (15 mL).

    • Wash 1: 1M HCl (10 mL). Mechanism: This protonates the imidazole byproduct (pKa ~7), forcing it into the aqueous layer.

    • Wash 2: Brine (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Analysis: Obtain 1H NMR.

    • Success Criteria: Clean septet (~4.9 ppm), doublet (~1.2 ppm), aromatic phenyl protons (benzyl), and ZERO imidazole peaks.

Part 4: Mechanistic & Decision Visualizations

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the acyl-transfer mechanism and the fate of the imidazole leaving group.

ReactionMechanism Reagent Isopropyl imidazole-1-carboxylate (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) (Nucleophile) Amine->Intermediate Nucleophilic Attack Product Isopropyl Carbamate (Product) Intermediate->Product Elimination Byproduct Imidazole (Leaving Group) Intermediate->Byproduct Elimination Workup Acid Wash (1M HCl) Byproduct->Workup Removed to Aqueous Phase

Caption: Nucleophilic acyl substitution pathway showing the clean displacement of imidazole and its subsequent removal via acid workup.

Diagram 2: Reagent Selection Decision Tree

When should you choose IPImC over Chloroformates or CDI?

DecisionTree Start Need to Synthesize Isopropyl Carbamate? Scale Is the reaction scale > 1kg? Start->Scale Sensitive Is substrate Acid Sensitive? Scale->Sensitive No UseChloro Use Isopropyl Chloroformate (Cost effective, but hazardous) Scale->UseChloro Yes (Cost driver) Safety Is Fume Hood/ Ventilation Limited? Sensitive->Safety No UseIPImC Use Isopropyl imidazole-1-carboxylate (Safe, easy workup) Sensitive->UseIPImC Yes (Neutral conditions) Safety->UseIPImC Yes (Low volatility) UseCDI Use CDI + iPrOH (If IPImC unavailable) Safety->UseCDI No (Standard Lab)

Caption: Decision matrix for selecting carbamoylation reagents based on scale, substrate sensitivity, and safety constraints.

References

  • Organic Chemistry Portal. Synthesis of Carbamates. (General methodologies for carbamate synthesis using carbonate derivatives). [Link]

  • PubChem. Isopropyl 1H-imidazole-1-carboxylate Compound Summary. (Molecular formula and identifiers). [Link]

  • ResearchGate. Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. (Spectroscopic data for imidazole carboxylate analogs). [Link]

Sources

Isotopic labeling studies to elucidate the reaction mechanism of "Isopropyl 1H-imidazole-1-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Isotopic Labeling Studies to Elucidate the Reaction Mechanism of Isopropyl 1H-imidazole-1-carboxylate: A Comparative Guide

In the landscape of modern synthetic chemistry and drug development, the formation of carbamates and carbonates is a foundational transformation. Historically, researchers have relied on chloroformates, such as Isopropyl chloroformate (ICF), to achieve these linkages. However, the aggressive reactivity of ICF, coupled with its generation of highly corrosive hydrogen chloride (HCl) gas, poses significant chemoselectivity and safety challenges[1].

As a milder, bench-stable alternative, Isopropyl 1H-imidazole-1-carboxylate (IIC) has emerged as a premier carbamoylating agent[2]. By utilizing an imidazole leaving group instead of a chloride ion, IIC offers superior chemoselectivity and operational safety. To fully harness IIC’s potential and optimize reaction conditions, it is critical to understand its reaction mechanism at an atomic level. This guide objectively compares IIC against traditional chloroformates and details the isotopic labeling studies (


C and 

O) used to elucidate its nucleophilic acyl substitution pathway[3].

Comparative Performance: IIC vs. Isopropyl Chloroformate (ICF)

Before examining the mechanistic intricacies, we must establish the empirical advantages of IIC over ICF. The following table summarizes their quantitative and qualitative performance metrics, highlighting why IIC is increasingly preferred in pharmaceutical synthesis.

Performance MetricIsopropyl 1H-imidazole-1-carboxylate (IIC)Isopropyl chloroformate (ICF)
Typical Isolated Yield 85–95%70–85% (often requires excess base)
Chemoselectivity (N- vs O-acylation) >99:1 (Highly N-selective)~80:20 (Prone to competitive O-acylation)
Byproduct pKa ~7.0 (Imidazole, easily buffered)-7.0 (HCl gas, highly acidic/corrosive)
Storage & Stability 2–8 °C (Stable liquid/solid)[2]-20 °C (Highly moisture-sensitive liquid)
Flash Point 108 °C (Combustible liquid)[2]16 °C (Highly flammable)

Mechanistic Elucidation via Isotopic Labeling

The reaction of IIC with a nucleophile (e.g., a primary amine) proceeds via a classic nucleophilic acyl substitution. However, proving this stepwise addition-elimination pathway—and ruling out alternative concerted mechanisms or alkyl cleavage—requires precise isotopic tracking[3].

By strategically placing heavy isotopes (


C and 

O) within the IIC framework, we can track bond-breaking and bond-forming events:
  • 
    C-Labeling:  Enriching the carbonyl carbon with 
    
    
    
    C allows us to monitor the hybridization change (
    
    
    ) via Nuclear Magnetic Resonance (NMR) spectroscopy. The transient tetrahedral intermediate can be observed as a distinct upfield shift.
  • 
    O-Labeling:  Labeling the isopropoxy oxygen with 
    
    
    
    O definitively proves whether the reaction undergoes acyl cleavage (breaking the C–imidazole bond) or alkyl cleavage (breaking the O–isopropyl bond).

Mechanism IIC Isopropyl 1H-imidazole -1-carboxylate (IIC) (^13C / ^18O Labeled) Tetra Tetrahedral Intermediate (sp3 hybridized ^13C) IIC->Tetra + Nucleophile Nuc Nucleophile Attack (e.g., R-NH2) Nuc->Tetra Prod Carbamate Product (Retains ^18O) Tetra->Prod Acyl Cleavage LG Imidazole (Leaving Group) Tetra->LG Elimination

Fig 1: Nucleophilic acyl substitution mechanism of IIC tracked via isotopic labeling.

Experimental Workflows: Self-Validating Protocols

To objectively validate the mechanism described above, the following experimental protocols are designed as self-validating systems. Every synthetic step includes an analytical checkpoint to ensure isotopic fidelity and mechanistic accuracy.

Protocol A: Synthesis and NMR Tracking of C-Labeled IIC

Objective: To capture and monitor the transient tetrahedral intermediate during nucleophilic attack. Causality: The carbonyl carbon is the electrophilic epicenter of the reaction. By enriching it with


C, we exponentially increase the sensitivity of 

C NMR. The intermediate will exhibit a distinct

carbon signature (~100 ppm), contrasting sharply with the

starting material (~148 ppm).

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 equiv of

    
    C-labeled 1,1'-Carbonyldiimidazole (
    
    
    
    C-CDI) in anhydrous dichloromethane (DCM). Note: Anhydrous conditions are mandatory; trace water acts as a competing nucleophile, prematurely hydrolyzing the reagent.
  • Alcohol Addition: Cool the solution to 0 °C. Add 1.0 equiv of anhydrous isopropanol dropwise over 15 minutes.

  • Reaction & Isolation: Stir the mixture at room temperature for 4 hours. Wash the organic layer with cold distilled water (3 × 10 mL) to selectively partition the imidazole byproduct into the aqueous phase. Dry the organic layer over Na

    
    SO
    
    
    
    and concentrate under reduced pressure.
  • Validation Checkpoint: Analyze an aliquot via

    
    C NMR. A dominant, singular peak at ~148 ppm confirms the successful synthesis of 
    
    
    
    C-IIC without premature hydrolysis.
  • In-Situ Monitoring: Cool the NMR tube containing

    
    C-IIC in CDCl
    
    
    
    to -40 °C. Inject 1.0 equiv of benzylamine. Rapidly acquire sequential
    
    
    C NMR spectra to observe the transient appearance of the ~100 ppm
    
    
    tetrahedral intermediate before it collapses into the final carbamate product.
Protocol B: O-Crossover Experiment for Cleavage Validation

Objective: To definitively prove that the reaction proceeds via acyl cleavage rather than alkyl cleavage[3]. Causality: If the reaction undergoes acyl cleavage, the


O label from the isopropoxy group will remain covalently bound in the final carbamate product. If it undergoes alkyl cleavage, the 

O label will be lost as an isopropoxide leaving group.

Step-by-Step Methodology:

  • Isotopic Synthesis: Synthesize

    
    O-labeled IIC by reacting unlabeled CDI with 
    
    
    
    O-enriched isopropanol following the steps in Protocol A.
  • Nucleophilic Addition: Dissolve the

    
    O-IIC in anhydrous tetrahydrofuran (THF). Add 1.1 equiv of aniline and 0.1 equiv of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. Stir at 40 °C until complete consumption of the starting material is observed via TLC.
    
  • Quenching: Quench the reaction with 1M HCl to neutralize the DBU and imidazole, then extract with ethyl acetate.

  • Validation Checkpoint (HRMS): Analyze the purified carbamate product using High-Resolution Mass Spectrometry (HRMS).

  • Data Interpretation: The presence of the

    
     molecular ion peak corresponding to the 
    
    
    
    O-retained carbamate confirms that the C–imidazole bond was broken (acyl cleavage), validating the standard nucleophilic acyl substitution pathway.

Workflow Step1 Phase 1: Isotopic Synthesis Synthesize ^13C or ^18O Labeled IIC Step2 Phase 2: Nucleophilic Addition React IIC with R-NH2 in Anhydrous Solvent Step1->Step2 Step3 Phase 3: Reaction Quenching Aqueous Workup to Remove Imidazole Step2->Step3 Step4 Phase 4: Mechanistic Validation ^13C NMR & HRMS Isotope Tracking Step3->Step4

Fig 2: Step-by-step experimental workflow for isotopic labeling and mechanistic analysis.

References

  • Isopropyl 1H-imidazole-1-carboxylate 95 82998-18-3 - Sigma-Aldrich Source: sigmaaldrich.com URL:2[2]

  • Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone Source: escholarship.org URL:3[3]

  • Development of a Solid-Phase Microextraction GC-NPD Procedure for the Determination of Free Volatile Amines Source: acs.org URL:1[1]

  • Supplementary Information: Divergent and chemoselective deuteration of N-unsubstituted imidazoles Source: rsc.org URL:

Sources

Cost-Benefit Analysis of Using "Isopropyl 1H-imidazole-1-carboxylate" in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm

In large-scale pharmaceutical and fine chemical synthesis, the chemoselective esterification and amidation of carboxylic acids are foundational transformations. Historically, process chemists have relied on highly hazardous reagents like diazomethane, atom-inefficient carbodiimides (e.g., EDC/DCC), or 1,1'-Carbonyldiimidazole (CDI) which requires a strict two-step activation-addition sequence.

Isopropyl 1H-imidazole-1-carboxylate (IPImC) —widely recognized as the Heller-Sarpong reagent (CAS: 82998-18-3)—has emerged as a highly efficient alternative. IPImC operates via a "symbiotic activation" pathway: it embeds both the activating moiety and the nucleophilic alkoxy group within a single, bench-stable molecule[1]. When reacted with a carboxylic acid, IPImC forms a highly reactive acylimidazole intermediate while simultaneously releasing isopropanol and carbon dioxide. The in-situ generated isopropanol then acts as the nucleophile, attacking the acylimidazole to yield the isopropyl ester[2].

Mechanism A Carboxylic Acid (Substrate) C Acylimidazole Intermediate A->C Thermal Activation (80°C, DMF) B IPImC (Reagent) B->C Alkoxy Transfer D Isopropyl Ester (Product) C->D Nucleophilic Attack (by Isopropanol) E Byproducts (CO2 + Imidazole) C->E Gas/Base Release

Fig 1: Symbiotic activation pathway of IPImC forming an acylimidazole intermediate.

Performance and Economic Comparison

When scaling up a synthetic route, the upfront cost of a reagent is often dwarfed by the hidden costs of safety infrastructure, reactor time, and downstream purification. The table below summarizes the cost-benefit profile of IPImC against traditional alternatives[3],[1].

Evaluation MetricIPImC (Heller-Sarpong)CDI + AlcoholEDC / NHSDiazomethane
Upfront Reagent Cost ModerateLowHighLow
Safety & Infrastructure Low Cost (Bench-stable liquid)Low Cost (Moisture sensitive)Low CostExtremely High (Requires blast-proof equipment)
Process Efficiency High (One-pot symbiotic activation)Moderate (Two-step sequence)Moderate (Requires additives)High (Instantaneous)
Workup Complexity Low (Simple aqueous wash)LowHigh (Stubborn urea byproducts)Low (Volatile byproducts)
Chiral Integrity Low (Risk of epimerization)ModerateHighHigh

Economic Takeaway: While IPImC has a higher upfront cost per mole than raw CDI, it eliminates the need for a secondary alcohol addition step and drastically reduces the safety overhead associated with diazoalkanes[3]. Furthermore, the water-soluble byproducts eliminate the need for costly silica gel chromatography at scale.

Validated Experimental Protocol: Large-Scale Esterification

To ensure a self-validating and reproducible system, the following protocol details the large-scale chemoselective isopropyl esterification using IPImC, highlighting the causality behind each engineering choice[1],[2].

Objective: Conversion of a stable aliphatic/aromatic carboxylic acid to its isopropyl ester.

Step-by-Step Methodology:

  • Preparation & Stoichiometry: Charge a dry, nitrogen-flushed reactor with the carboxylic acid (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

    • Causality: DMF is selected as a polar aprotic solvent because it stabilizes the highly polar transition states required during the formation of the acylimidazole intermediate[3]. A nitrogen atmosphere prevents premature hydrolysis of the IPImC reagent.

  • Reagent Addition: Add IPImC (2.0 equiv) in one portion at room temperature.

    • Causality: A stoichiometric excess (2.0 equiv) is critical. As the reaction proceeds, the byproduct imidazole accumulates and can undergo parasitic N-alkylation at elevated temperatures. The excess IPImC compensates for this side-reaction and drives the equilibrium toward full conversion[1].

  • Thermal Activation: Heat the reaction mixture to 80 °C for 24 hours.

    • Causality: Unlike highly reactive diazoalkanes, the symbiotic activation via IPImC requires thermal energy to overcome the activation barrier for the nucleophilic attack of the sterically hindered, in-situ generated isopropanol onto the acylimidazole[2].

  • In-Process Control (IPC): Monitor the reaction via HPLC or TLC.

    • Causality (Self-Validation): The transient acylimidazole intermediate should peak within the first 2-4 hours, gradually converting to the final ester. Tracking this intermediate validates the mechanistic pathway. If the intermediate stalls, it indicates insufficient thermal energy or moisture contamination quenching the active species.

  • Aqueous Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The 1M HCl wash protonates the basic imidazole byproduct and unreacted IPImC, pulling them (along with the DMF solvent) entirely into the aqueous phase. This yields an analytically pure organic phase without the need for chromatography[1].

Strategic Decision Framework & Limitations

Despite its operational elegance, IPImC is not a universal solution. The basicity of the imidazole byproduct makes the reaction environment mildly basic over time. Consequently, IPImC should not be used for substrates with epimerizable α-stereocenters (e.g., chiral amino acids), as it will lead to significant racemization[3]. Additionally, substrates with highly acidic phenols can sequester the reagent in an unproductive equilibrium, stalling the esterification[1].

DecisionTree Start Large-Scale Synthesis: Esterification Need Q1 Chiral α-center prone to racemization? Start->Q1 Q2 Is safety/infrastructure a major constraint? Q1->Q2 No EDC Use EDC/HOBt (Preserves chirality) Q1->EDC Yes IPImC Use IPImC (High safety, 1-pot) Q2->IPImC Yes CDI Use CDI + Alcohol (Lower reagent cost) Q2->CDI No

Fig 2: Decision matrix for selecting IPImC over traditional coupling reagents.

References

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas Source: American Chemical Society (Organic Letters, 2010) URL:[Link]

  • On the reactivity of imidazole carbamates and ureas and their use as esterification and amidation reagents Source: Tetrahedron (Academia.edu, 2011) URL:[Link]

Sources

Safety Operating Guide

Isopropyl 1H-imidazole-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Do not treat Isopropyl 1H-imidazole-1-carboxylate (CAS 82998-18-3) as standard organic solvent waste.

While often used as a safer alternative to phosgene or CDI (1,1'-Carbonyldiimidazole) in carbamate synthesis, this reagent retains significant reactivity. The primary disposal hazard is delayed pressurization . Upon contact with atmospheric moisture or aqueous waste streams, it hydrolyzes to release Carbon Dioxide (


) gas. Tightly capping a waste container with unquenched material can lead to vessel rupture and explosion.

Immediate Action Protocol:

  • Segregate: Isolate from oxidizers and strong acids.[1][2]

  • Vent: Do not seal waste containers hermetically until the material is fully quenched.

  • Label: Mark containers clearly with "Contains Reactive Carbonyls – Potential

    
     Off-gassing."
    

Chemical Profile & Hazard Logic

To dispose of this chemical safely, you must understand the mechanism driving its hazards. It is not merely "toxic"; it is a moisture-sensitive gas generator .

PropertyDataOperational Implication
CAS Number 82998-18-3Use for waste manifesting.
Physical State Viscous Liquid / OilAdheres to glass; requires thorough rinsing.
Reactivity Water ReactiveHydrolyzes to form Imidazole, Isopropanol, and

.
Flash Point 108°C (226°F)Combustible.[3] Treat as Class IIIB liquid.
Byproducts Imidazole (Corrosive/Irritant)Waste stream will be basic and corrosive.
The Hydrolysis Mechanism (The "Why")

When Isopropyl 1H-imidazole-1-carboxylate contacts water, the carbonyl bond is attacked. The imidazole acts as a leaving group.



Field Insight: The reaction is not instantaneous. It can proceed slowly over hours depending on pH and temperature. A waste drum that looks stable at 5:00 PM may pressurize by 8:00 AM the next day.

Disposal Procedures

Scenario A: Disposal of Reaction Mixtures (Quenching)

Use this protocol for leftover reaction solutions or small amounts (<50g) of pure reagent.

Prerequisites:

  • Fume hood.[1][4][5][6][7]

  • PPE: Neoprene gloves, splash goggles, lab coat.

  • Vessel: Wide-mouth beaker (Do not use a narrow-neck flask).

Step-by-Step Quenching Protocol:

  • Preparation: Prepare a 10% Sodium Hydroxide (NaOH) or Sodium Carbonate (

    
    ) solution in a wide-mouth beaker. You need a molar excess of base relative to the carbamate.
    
  • Dilution: Dilute the Isopropyl 1H-imidazole-1-carboxylate with a non-reactive solvent (e.g., Dichloromethane or Ethyl Acetate) if it is not already in solution. This moderates the exotherm.

  • Controlled Addition: Slowly add the carbamate solution to the basic aqueous mixture under stirring.

    • Observation: You will observe bubbling (

      
       evolution).
      
    • Caution: Do not rush. If the solution heats up, stop and let it cool.[6]

  • Digestion: Allow the mixture to stir open to the atmosphere for at least 2–4 hours. This ensures complete hydrolysis and off-gassing.

  • Verification: Check pH. It should remain basic. If bubbling has ceased and the organic layer (if immiscible) is stable, the reactive carbonyl is destroyed.

  • Final Disposal:

    • The resulting mixture contains Isopropanol (flammable) and Imidazole (corrosive).

    • Dispose of as "Basic Organic Waste" or "Corrosive/Flammable Waste" depending on your facility's specific streams.

Scenario B: Disposal of Pure, Expired Reagent (Bulk)

Use this protocol for full bottles or quantities >50g.

  • Do Not Decant: Keep the chemical in its original container if possible to minimize exposure.

  • Lab Packing: This material is best handled via "Lab Pack" services provided by licensed hazardous waste contractors (e.g., Veolia, Clean Harbors).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Isopropyl 1H-imidazole-1-carboxylate.[3][8][9][10]

    • Hazards: Irritant, Moisture Sensitive.

  • Storage: Place the bottle in a secondary containment tray. Ensure the cap is not seized. If the bottle has been opened previously, loosen the cap slightly to prevent pressure buildup, or place it in a desiccator until pickup.

Scenario C: Contaminated Debris (Syringes, Septa, Wipes)
  • Decontamination: Rinse syringes and glassware with a common solvent (Acetone/DCM) into the quench beaker described in Scenario A.

  • Solid Waste: Place wipes and solid debris into a double-bagged hazardous solid waste container .

  • Odor Control: Imidazole byproducts have a distinct amine odor. Seal the outer bag tightly only after ensuring no bulk liquid reagent is present on the wipes.

Visual Workflows

Figure 1: Decision Logic for Disposal

This flowchart guides the researcher to the correct disposal method based on the state of the material.

DisposalLogic Start Waste Material Identified: Isopropyl 1H-imidazole-1-carboxylate IsPure Is it Pure/Bulk Reagent? Start->IsPure IsSmall Is quantity < 50g? IsPure->IsSmall No (Reaction Mixture) LabPack Route A: Lab Pack (Commercial Disposal) IsPure->LabPack Yes (>50g or Sealed) IsSmall->LabPack No (Too hazardous to treat) Quench Route B: In-Lab Quench (Alkaline Hydrolysis) IsSmall->Quench Yes Step1 1. Dilute with solvent Quench->Step1 Step2 2. Add slowly to 10% NaOH Step1->Step2 Step3 3. Stir 4 hours (Open Vessel) Step2->Step3 Final Dispose as Basic/Organic Waste Step3->Final

Caption: Decision matrix for selecting between commercial lab packing and in-situ quenching.

Figure 2: Hydrolysis & Hazard Pathway

Visualizing the chemical breakdown to highlight the pressure hazard.

Hydrolysis Reagent Isopropyl 1H-imidazole-1-carboxylate (Liquid) Reaction Hydrolysis Reagent->Reaction Water H2O / Moisture Water->Reaction Imidazole Imidazole (Corrosive Base) Reaction->Imidazole IPA Isopropanol (Flammable) Reaction->IPA CO2 CO2 Gas (PRESSURE HAZARD) Reaction->CO2 Off-gassing

Caption: Mechanistic pathway showing the generation of CO2 gas and corrosive byproducts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 537559, Isopropyl 1H-imidazole-1-carboxylate. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Chapter 7: Management of Waste." National Academies Press. Retrieved from [Link]

  • University of Washington EH&S (2025). Imidazole Waste Disposal Guidelines. Retrieved from [Link]

Sources

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